L-Lactic Acid
Description
L-Lactic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
Lactic acid plays a role in several biochemical processes and is produced in the muscles during intense activity. Lactate measurement in the critically ill has been traditionally used to stratify patients with poor outcome. However, plasma lactate levels are the result of a finely tuned interplay of factors that affect the balance between its production and its clearance. When the oxygen supply does not match its consumption, organisms such as man who are forced to produce ATP for their integrity adapt in many different ways up to the point when energy failure occurs. Lactate, being part of the adaptive response, may then be used to assess the severity of the supply/demand imbalance. In such a scenario, the time to intervention becomes relevant: early and effective treatment may allow the cell to revert to a normal state, as long as the oxygen machinery (i.e. mitochondria) is intact. Conversely, once the mitochondria are deranged, energy failure occurs even in the presence of normoxia. The lactate increase in critically ill patients may therefore be viewed as an early marker of a potentially reversible state. A number of studies have demonstrated that malignant transformation is associated with an increase in glycolytic flux and in anaerobic and aerobic cellular lactate excretion. Using quantitative bioluminescence imaging in various primary carcinomas in patients (uterine cervix, head and neck, colorectal region) at first diagnosis of the disease, lactate concentrations in tumors in vivo could be relatively low or extremely high (up to 40 micromol/g) in different individual tumors or within the same lesion. In all tumor entities investigated, high molar concentrations of lactate were correlated with a high incidence of distant metastasis already in an early stage of the disease. Low lactate tumors (< median of approximately 8 micromol/g) were associated with both a longer overall and disease free survival compared to high lactate lesions (lactate > approximately 8 micromol/g). Lactate dehydrogenase was found to be upregulated in most of these tumors compared to surrounding normal tissue. (A3333, A3334).
D-Lactic acid is the end product of the enzyme Glyoxalase II ([EC:3.1.2.6] hydroxyacyl-glutathione hydrolase) which converts the intermediate substrate S-lactoyl-glutathione to reduced glutathione and D-lactate. (OMIM 138790). The concentrated form is used internally to prevent gastrointestinal fermentation.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Lactic Acid (broader).
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-96-1 | |
| Record name | Poly(L-lactic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6034689 | |
| Record name | (S)-Lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | L-(+)-Lactic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21079 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-33-4 | |
| Record name | L-Lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14475 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-lactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
| Record name | L-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Role of L-Lactic Acid in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Once relegated to the status of a metabolic waste product, L-lactic acid has emerged as a central player in cellular metabolism, bioenergetics, and signaling.[1][2] This guide provides a comprehensive technical overview of its multifaceted roles, from its well-known function in anaerobic glycolysis to its more recently discovered activities as a signaling molecule and epigenetic regulator.
Core Principles of this compound Metabolism
Production and the Warburg Effect: this compound is primarily produced from pyruvate, the end product of glycolysis, in a reaction catalyzed by lactate dehydrogenase (LDH).[3] While this process is crucial for regenerating NAD+ to sustain glycolysis under anaerobic conditions, many cancer cells exhibit a high rate of glycolysis and lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[4][5][6] This metabolic reprogramming provides cancer cells with building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[7][8][9]
Transport and the Lactate Shuttle: The movement of this compound across cellular membranes is facilitated by a family of monocarboxylate transporters (MCTs).[10][11][12] The "lactate shuttle" hypothesis describes how this compound produced in one cell can be transported to and utilized by another.[13][14] For instance, lactate produced by glycolytic muscle fibers can be taken up and used as an oxidative fuel by adjacent oxidative fibers or the heart.[14] Similarly, astrocytes in the brain produce lactate that is shuttled to neurons as an energy source.[10][15]
Table 1: Key Monocarboxylate Transporters (MCTs) in this compound Transport
| Transporter | Primary Role | Predominant Location | Affinity for L-Lactate |
| MCT1 | Lactate uptake and efflux | Most tissues, including oxidative muscle fibers, heart, and brain (neurons)[11][16] | High (low Km)[11] |
| MCT2 | Lactate uptake | Neurons, peroxisomes[10][13] | Very High (very low Km)[13] |
| MCT4 | Lactate efflux | Highly glycolytic tissues, such as white muscle fibers, astrocytes, and cancer cells[4][10][11] | Low (high Km)[11] |
Mitochondrial Metabolism: Contrary to earlier beliefs, this compound is not just a cytosolic metabolite. It can be transported into the mitochondria and oxidized to pyruvate by a mitochondrial LDH, subsequently entering the tricarboxylic acid (TCA) cycle.[17][18][19][20] This process highlights this compound as a significant fuel source for oxidative phosphorylation.[17][21]
Caption: Overview of this compound Metabolism.
This compound as a Signaling Molecule
Beyond its metabolic roles, this compound functions as a signaling molecule, or "lactormone," influencing a variety of cellular processes.[5][22][23][24]
GPR81 Receptor Signaling: this compound is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as HCA1.[25][26][27] Activation of GPR81 is coupled to an inhibitory G protein (Gi), which leads to the downregulation of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][26][27] This signaling pathway has been implicated in the inhibition of lipolysis in adipocytes, neuroprotection, and the modulation of immune responses.[25][27][28]
Caption: GPR81-Mediated this compound Signaling.
Protein Lactylation: A Novel Epigenetic Modification: A groundbreaking discovery revealed that this compound can serve as a precursor for a novel post-translational modification called lysine lactylation.[29][30][31][32] This epigenetic mark, which involves the addition of a lactyl group to lysine residues on histones and other proteins, directly links cellular metabolism to gene regulation.[1][2][29] Histone lactylation has been shown to play a role in modulating immune cell function, such as macrophage polarization, and is implicated in various diseases, including cancer.[16][33][34]
Table 2: Examples of Lactylated Proteins and Their Functions
| Protein | Site of Lactylation | Biological Function |
| Histone H3 | Lysine 18 (H3K18la) | Transcriptional activation, M1 macrophage polarization[29][32] |
| MYC | Multiple sites | Regulation of gene expression in cancer[30] |
| MRE11 | Not specified | Chemoresistance in cancer[32] |
Role in Immunometabolism
This compound is now recognized as a key regulator of the immune system.[16][33] The high concentration of lactate in the tumor microenvironment can have profound effects on immune cell function, often leading to immunosuppression.[8][35] For example, lactate can inhibit the activity of cytotoxic T lymphocytes and natural killer cells, while promoting the differentiation of regulatory T cells and M2-like tumor-associated macrophages.[5][33] However, the effects of lactate on immune cells are context-dependent, and it can also have pro-inflammatory roles in certain settings.[35][36]
Experimental Protocols
4.1. Measurement of this compound Concentration
A common and reliable method for quantifying this compound is the lactate oxidase-based spectrophotometric assay.[37]
Protocol Outline:
-
Sample Preparation: Collect biological samples (e.g., blood, cell culture media, tissue homogenates). For blood, deproteinization is typically required.
-
Reagent Preparation: Prepare a reaction buffer containing lactate oxidase.
-
Enzymatic Reaction: Lactate oxidase catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the colored product at a specific wavelength.
-
Quantification: Determine the this compound concentration by comparing the absorbance to a standard curve generated with known concentrations of this compound.
Caption: Workflow for Lactate Oxidase-Based Assay.
4.2. Lactate Threshold Determination in Exercise Physiology
The lactate threshold is the point during incremental exercise at which blood lactate accumulation increases exponentially. It is a key indicator of aerobic fitness.[38]
Protocol Example (Incremental Treadmill Test):
-
Warm-up: Subject performs a light warm-up on the treadmill.
-
Incremental Stages: The test begins at a low running velocity, which is increased by a set amount (e.g., 1 km/h) at regular intervals (e.g., every 4 minutes).[38]
-
Blood Sampling: At the end of each stage, a small blood sample (typically from the fingertip or earlobe) is collected for lactate analysis.[38]
-
Data Analysis: Blood lactate concentrations are plotted against running velocity. The lactate threshold can be determined using various methods, such as the point at which lactate begins to increase by more than 1 mmol/L in subsequent stages, or the velocity corresponding to a fixed blood lactate concentration (e.g., 4 mmol/L).[38] Another approach is the lactate minimum test, which involves inducing hyperlactatemia before the incremental exercise.[39][40]
Therapeutic Implications and Future Directions
The central role of this compound in cancer metabolism has made it an attractive target for drug development.[7][18] Inhibitors of LDH and MCTs are being investigated as potential anti-cancer therapies.[8] Furthermore, the discovery of protein lactylation opens up new avenues for understanding and potentially treating a wide range of diseases, from cancer to inflammatory and cardiovascular disorders.[30][34] The continued exploration of this compound's diverse functions promises to yield further insights into cellular metabolism and uncover novel therapeutic strategies.
References
- 1. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
- 9. How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Perspective of Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 14. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is L-lactate a novel signaling molecule in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Including the mitochondrial metabolism of L-lactate in cancer metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Intracellular Shuttle: The Lactate Aerobic Metabolism [ouci.dntb.gov.ua]
- 21. Lactate in Energy Metabolism and Cancer Progression - Creative Proteomics [creative-proteomics.com]
- 22. imrpress.com [imrpress.com]
- 23. mdpi.com [mdpi.com]
- 24. Insights on the role of l-lactate as a signaling molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. researchgate.net [researchgate.net]
- 27. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protein Lactylation: A New Link between Metabolism and Gene Expression Regulation - Creative Biogene [creative-biogene.com]
- 30. Frontiers | Protein Lactylation in Disease Progression: Biological Function and Therapeutic Targets [frontiersin.org]
- 31. bioengineer.org [bioengineer.org]
- 32. Lactylation: The emerging frontier in post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Function and mechanism of lactylation in health and diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Frontiers | Role of Lactate in Inflammatory Processes: Friend or Foe [frontiersin.org]
- 36. Immunometabolic effects of lactate on humoral immunity in healthy individuals of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 37. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 38. scielo.br [scielo.br]
- 39. Frontiers | The Lactate Minimum Test: Concept, Methodological Aspects and Insights for Future Investigations in Human and Animal Models [frontiersin.org]
- 40. The Lactate Minimum Test: Concept, Methodological Aspects and Insights for Future Investigations in Human and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic acid as a biomarker for metabolic stress
An In-depth Technical Guide on L-Lactic Acid as a Biomarker for Metabolic Stress
This compound, an alpha-hydroxy acid with the molecular formula C₃H₆O₃, is a pivotal metabolite in cellular metabolism.[1][2] Historically dismissed as a mere waste product of anaerobic glycolysis, particularly in muscle tissue during intense exercise, contemporary research has fundamentally redefined its role. This compound is now recognized as a significant signaling molecule, or "lactormone," that actively participates in a wide array of physiological and pathological processes.[1] It serves as a crucial link between metabolic states and cellular responses, influencing everything from immunomodulation and cancer progression to wound healing and brain function.[1][3][4]
Under conditions of metabolic stress, such as hypoxia, shock, or intense physical exertion, the production of this compound surges.[5][6] This elevation is not simply a sign of oxygen debt but an active response, making this compound a dynamic and invaluable biomarker for assessing the magnitude of metabolic stress, diagnosing disease, and monitoring therapeutic interventions.[7][8] This guide provides a comprehensive overview of this compound's biochemistry, its function as a signaling molecule, detailed protocols for its quantification, and its application in research and drug development.
Biochemical Production and Signaling Pathways
This compound is primarily produced from pyruvate in the final step of glycolysis, a reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH).[1][9][10] This conversion is critical for regenerating the nicotinamide adenine dinucleotide (NAD+) required to sustain glycolytic flux, especially when the capacity of oxidative phosphorylation is exceeded or impaired.[11][12]
The Lactate Shuttle and Metabolic Symbiosis
Once produced, lactate is not confined to the cell of origin. It is transported across cell membranes by monocarboxylate transporters (MCTs). This movement facilitates a "lactate shuttle," where lactate produced by highly glycolytic cells (e.g., hypoxic tumor cells or muscle fibers) is taken up by adjacent, more oxidative cells.[11] These recipient cells can convert lactate back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for efficient ATP production.[11] This metabolic symbiosis is crucial in various tissues, including tumors, the brain, and muscle.[4][11]
L-Lactate as a Signaling Molecule
Beyond its role as a metabolic fuel, this compound functions as a signaling molecule that modulates gene expression and cellular function.
-
Histone Lactylation: A recently discovered post-translational modification, lysine lactylation on histones, directly links glycolytic flux to epigenetic regulation. This process can alter gene expression in response to metabolic stress, such as hypoxia.[13]
-
HIF-1α Stabilization: L-lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. This stabilization promotes a shift towards glycolysis and angiogenesis.[10]
-
Immune Modulation: In the tumor microenvironment, high lactate concentrations can suppress the function of immune cells, such as T-cells and natural killer cells, contributing to immune evasion.[7]
-
Receptor Activation: this compound is the primary endogenous agonist for the G protein-coupled receptor HCA₁ (GPR81), which can suppress lipolysis in adipose tissue.[2][8]
This compound in Pathological Conditions
Elevated this compound is a hallmark of various diseases, reflecting underlying metabolic dysregulation.
-
Sepsis and Shock: In critically ill patients, hyperlactatemia is a strong indicator of tissue hypoperfusion and cellular hypoxia. Lactate levels >5 mmol/L in conjunction with acidosis are associated with a mortality rate of 80%.[14] Lactate clearance over the first few hours of resuscitation is a key prognostic marker.[7]
-
Neurological Disorders: In cerebrospinal fluid (CSF), elevated lactate helps differentiate bacterial meningitis (where levels are typically high) from viral meningitis (where levels often remain normal).[5] It also serves as a reliable marker for metabolic crisis in acute ischemic stroke, correlating with stroke evolution and long-term outcome.[15]
-
Cancer: The "Warburg effect" describes the tendency of cancer cells to favor aerobic glycolysis, leading to significant lactate production even in the presence of oxygen.[11] This lactate accumulation acidifies the tumor microenvironment, promoting angiogenesis, metastasis, and immunosuppression.[7][11]
-
Drug-Induced Lactic Acidosis: Certain medications can induce lactic acidosis. Metformin, a common anti-diabetic drug, can cause lactate accumulation, particularly in patients with renal impairment.[3][12] Other examples include nucleoside reverse transcriptase inhibitors and propofol.[12]
Quantitative Analysis of this compound
Accurate quantification of this compound is essential for its use as a biomarker. Several robust methods are available, each with specific advantages.
Data Presentation: Methodologies and Reference Ranges
The selection of an analytical method depends on the required sensitivity, sample matrix, and available instrumentation.
Table 1: Performance Characteristics of Key Analytical Methods for this compound
| Method | Principle | Typical Sample Types | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
|---|---|---|---|---|---|
| Enzymatic (L-LDH) | Spectrophotometric (340 nm) or Colorimetric (530-550 nm) measurement of NADH/color product.[1][9] | Plasma, Serum, CSF, Tissue Homogenates, Cell Culture Media.[16][17] | ~0.05 mmol/L[17] | ~0.15 mmol/L | High specificity, cost-effective, suitable for high-throughput screening.[18] |
| Enzymatic (LOX) | Colorimetric measurement of H₂O₂ produced from lactate oxidation.[1] | Plasma, Serum, Food Products.[1] | Varies with chromogen | Varies with chromogen | High specificity, avoids NAD+/NADH interference. |
| HPLC (Reversed-Phase) | Separation of derivatized lactic acid with UV detection.[19] | Blood, Fermented Products, Intestinal Digesta.[19] | 0.04 ng/mL[19] | 0.13 ng/mL[19] | High selectivity and sensitivity, can measure other organic acids simultaneously.[19] |
| LC-MS/MS | Chiral chromatography coupled with tandem mass spectrometry.[20] | Urine, Plasma.[20] | <0.5 µmol/L (D-lactic acid) | 0.5 µmol/L (D-lactic acid) | Highest sensitivity and specificity, can distinguish between L- and D-enantiomers.[20] |
Table 2: Reference Ranges of this compound in Human Biological Fluids
| Fluid | Population | Reference Range (mmol/L) | Source |
|---|---|---|---|
| Plasma | Adult (at rest) | 0.5 - 2.2 | [5][6] |
| Critical Value | ≥ 4.0 | [6] | |
| Cerebrospinal Fluid (CSF) | Adult | 1.1 - 2.4 | [14] |
| Neonate (>10 days) | 1.1 - 2.8 | [5][14] | |
| Children (1-7 years) | 0.8 - 1.5 | [14] |
| | Children (7-15 years) | 0.6 - 0.9 |[14] |
Table 3: Typical this compound Levels in Pathological Conditions
| Condition | Fluid | Typical Concentration (mmol/L) | Notes |
|---|---|---|---|
| Severe Sepsis/Shock | Plasma | > 4.0 | Associated with high mortality.[14] |
| Bacterial Meningitis | CSF | > 4.0 (often > 6.0) | High sensitivity and specificity for diagnosis.[14] |
| Viral Meningitis | CSF | < 2.5 | Levels typically remain in the normal range.[5] |
| Acute Ischemic Stroke | CSF | 1.9 ± 0.7 (progressing) vs. 1.4 ± 0.3 (stable) | Correlates with stroke evolution and outcome.[15] |
| Intense Exercise | Blood | Can exceed 20.0 | Reflects high rate of anaerobic glycolysis.[2] |
Experimental Protocols
Protocol 1: Enzymatic Determination of this compound in Plasma (L-LDH Method)
This protocol is based on the enzymatic conversion of L-lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[1][9]
A. Sample Preparation:
-
Collect blood in a fluoride/oxalate or heparin tube to inhibit glycolysis.[5]
-
Place the sample on ice immediately and centrifuge within 15 minutes of collection to separate plasma.[6]
-
Deproteinization: Mix 1 part plasma with 2 parts cold 0.6 M perchloric acid. Vortex and let stand on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. Neutralize by adding a calculated amount of 3 M potassium carbonate.
-
Centrifuge again to pellet the potassium perchlorate salt. The resulting supernatant is used for the assay.
B. Reagent Preparation:
-
Assay Buffer: Glycine-hydrazine buffer (pH 9.2).
-
NAD+ Solution: 50 mg/mL in distilled water.
-
L-Glutamate Solution: 0.5 M in assay buffer.
-
Enzyme 1 (GPT): Glutamate-pyruvate transaminase suspension.
-
Enzyme 2 (L-LDH): L-Lactate dehydrogenase suspension.
C. Assay Procedure (Cuvette-based):
-
Set a spectrophotometer to 340 nm and a temperature of 25°C.[9]
-
In a 1 cm cuvette, pipette the following:
-
1.0 mL Assay Buffer
-
0.1 mL NAD+ Solution
-
0.2 mL L-Glutamate Solution
-
0.01 mL GPT Suspension
-
0.1 mL Prepared Sample (or standard/blank)
-
-
Mix by inversion and incubate for 5 minutes at 25°C. Read the initial absorbance (A1).[1]
-
Start the reaction by adding 0.01 mL of L-LDH suspension.[1]
-
Mix and incubate for 20-30 minutes at 25°C, or until the reaction is complete (absorbance is stable).[1]
-
Read the final absorbance (A2).[1]
D. Calculation:
-
Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A2 - A1.
-
Subtract the ΔA of the blank from the ΔA of the samples and standards.
-
Plot a standard curve of corrected ΔA versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their corrected ΔA values on the standard curve, accounting for the initial dilution and deproteinization steps.
Protocol 2: General Sample Preparation from Various Biological Matrices
-
Serum: Allow blood to clot for 30 minutes at 25°C, then centrifuge at 2,000 x g for 15 minutes at 4°C.[17] The supernatant is serum. Proceed with deproteinization as for plasma.
-
Tissue Homogenates: Weigh frozen tissue and homogenize in 9 volumes of ice-cold PBS (or 0.6 M perchloric acid for immediate deproteinization).[17] Centrifuge at 10,000 x g for 10 minutes at 4°C.[17] The supernatant is used for the assay.
-
Cultured Cells: Wash cells with cold PBS. Add homogenization medium (e.g., PBS) and lyse cells by sonication or manual grinding on ice.[17] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the cell lysate.[17]
Applications in Drug Development
The role of this compound extends into pharmaceutical research and development.
-
Toxicity Screening: Monitoring lactate levels is a key method for assessing drug-induced mitochondrial dysfunction.[12] An increase in lactate production can be an early indicator of toxicity for drug candidates that interfere with the electron transport chain.
-
Oncology Drug Efficacy: For drugs targeting cancer metabolism (e.g., LDH or MCT inhibitors), measuring changes in intracellular and extracellular lactate can provide a direct readout of target engagement and therapeutic efficacy.
-
Biomaterials and Drug Delivery: Poly-L-lactic acid (PLLA) is a biodegradable and biocompatible polymer widely used in medical devices and as a vehicle for sustained drug release.[21][22] Its degradation products are non-toxic, making it an ideal material for microparticle-based drug delivery systems.[21]
Conclusion
This compound has successfully transitioned from being viewed as a metabolic dead-end to being recognized as a central player in cellular metabolism and signaling. Its concentration in biological fluids provides a real-time snapshot of the body's metabolic state, making it an exceptionally useful biomarker for a range of conditions characterized by metabolic stress. For researchers, scientists, and drug development professionals, the ability to accurately measure and interpret this compound levels is a powerful tool for diagnosing disease, predicting patient outcomes, and evaluating the safety and efficacy of new therapeutic agents. As our understanding of its complex signaling roles continues to expand, the importance of this compound as a theranostic biomarker is set to grow even further.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Lactic acid - Wikipedia [en.wikipedia.org]
- 3. What is Lactic acid used for? [synapse.patsnap.com]
- 4. Lactate-induced metabolic signaling is the potential mechanism for reshaping the brain function - role of physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. Insights on the role of l-lactate as a signaling molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. acb.org.uk [acb.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. D-/L-Lactic acid, UV method [nzytech.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 21. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Poly-L-lactic acid: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lactate: A Theranostic Biomarker for Metabolic Psychiatry? - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous L-Lactic Acid Production Under Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Under hypoxic conditions, mammalian cells undergo a fundamental metabolic shift from aerobic respiration to anaerobic glycolysis to sustain ATP production. This process, primarily orchestrated by the master transcriptional regulator Hypoxia-Inducible Factor 1-alpha (HIF-1α), culminates in the increased endogenous production and accumulation of L-lactic acid. This technical guide provides an in-depth exploration of the core molecular mechanisms, key signaling pathways, and experimental methodologies pertinent to the study of hypoxia-induced this compound production. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes are presented to serve as a comprehensive resource for researchers in cellular metabolism, oncology, and drug development.
The Core Mechanism: The Hypoxic Shift to Glycolysis
In the presence of sufficient oxygen (normoxia), cells primarily metabolize glucose through glycolysis, followed by the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria, which generates a large amount of ATP. However, when oxygen levels are limited (hypoxia), the electron transport chain is inhibited, leading to a decrease in mitochondrial ATP synthesis. To compensate for this energy deficit, cells significantly upregulate the rate of glycolysis.[1][2] This metabolic reprogramming is a critical adaptive response to maintain cellular energy homeostasis.[1]
A key consequence of this accelerated glycolysis is the increased production of pyruvate. Under normoxic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle. Under hypoxia, however, the majority of pyruvate is diverted from the mitochondria and is instead reduced to this compound in the cytoplasm. This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH).[3][4]
The Central Regulator: HIF-1α Signaling Pathway
The master regulator of the cellular response to hypoxia is the transcription factor HIF-1.[1] HIF-1 is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation.[5] Consequently, HIF-1α levels are kept low.
In a hypoxic environment, the lack of oxygen inhibits PHD activity.[5] This prevents the hydroxylation of HIF-1α, allowing it to stabilize, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5][6]
HIF-1α drives the transcription of a multitude of genes involved in the adaptation to hypoxia, including those encoding glycolytic enzymes and glucose transporters.[1][3] Notably, HIF-1α upregulates the expression of key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase, thereby increasing the flux of glucose to pyruvate.[2] Crucially, HIF-1α also directly upregulates the expression of lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to this compound.[3][7][8] This ensures the efficient conversion of the excess pyruvate generated from enhanced glycolysis into L-lactate.
The conversion of pyruvate to lactate also serves another critical function: the regeneration of NAD+ from NADH.[3][4] This is essential for maintaining the high rate of glycolysis, as NAD+ is a required cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in the glycolytic pathway.
Quantitative Data on Hypoxia-Induced Changes
The metabolic shift towards this compound production under hypoxia is characterized by quantifiable changes in gene expression, enzyme activity, and metabolite concentrations.
| Parameter | Condition | Fold Change/Observation | Cell/Tissue Type | Reference |
| mRNA Expression | ||||
| Ldha mRNA | Low oxygen breathing (1-72h) | 2-3 fold increase | C3H mammary carcinoma and SCCVII squamous cell carcinoma in mice | [9] |
| Protein Expression & Stability | ||||
| HIF-1α protein | Hypoxia (1% O2) | Stabilization and accumulation | HeLa cells, various cell lines | [2][5] |
| Enzyme Activity | ||||
| Lactate Dehydrogenase (LDH) | Hypoxia (48-72h) | Significant increase in serum and tumor | C3H mammary carcinoma in mice | [9] |
| Lactate Dehydrogenase (LDH) | Hypoxia/Cobalt Chloride | Stimulation of activity | Vascular smooth muscle cells | [10] |
| Metabolite Concentration | ||||
| This compound | Hypoxia | Increased production | Various eukaryotic cells | [2][7] |
| This compound | Hypoxia | Positively correlated with HIF-1α expression | Cancer cells | [8][11] |
Experimental Protocols
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment to study cellular responses to hypoxia.
Method 1: Hypoxia Chamber
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Chamber Preparation: Place the culture vessels inside a modular incubator chamber. To maintain humidity, add a dish of sterile water.[12][13]
-
Gas Exchange: Seal the chamber and flush it with a pre-mixed gas containing a low oxygen concentration (e.g., 1% O2, 5% CO2, balance N2) at a flow rate of 20 liters per minute for 5-10 minutes.[14]
-
Incubation: Place the sealed chamber in a standard cell culture incubator at 37°C. The duration of incubation will depend on the experimental design (e.g., 4 to 24 hours).[12]
-
Sample Collection: After the desired incubation period, promptly remove the culture vessels and process them for downstream analysis. For protein analysis of HIF-1α, which degrades rapidly in normoxia, cell lysis should be performed immediately.
Method 2: Chemical Induction with Cobalt Chloride (CoCl₂)
Cobalt chloride mimics hypoxia by stabilizing HIF-1α.[14][15]
-
Stock Solution Preparation: Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM) in sterile water.[13][14]
-
Cell Treatment: Add the CoCl₂ stock solution to the cell culture medium to a final concentration of 100-150 µM.[14][15]
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) in a standard cell culture incubator (37°C, 5% CO2).[13][14]
-
Downstream Analysis: After incubation, the cells can be harvested for analysis of hypoxia-induced responses.
Quantification of this compound
Objective: To measure the concentration of this compound in cell culture supernatant or cell lysates.
Principle: Commercially available colorimetric or fluorometric assay kits are commonly used. These assays are typically based on an enzymatic reaction where lactate is oxidized by lactate dehydrogenase to produce a product that can be detected by a spectrophotometer or fluorometer.[16][17][18]
Protocol (General Outline for a Colorimetric Assay):
-
Sample Preparation:
-
Supernatant: Collect the cell culture medium and centrifuge to remove any detached cells.
-
Cell Lysate: Wash cells with cold PBS, then lyse them using the assay buffer provided in the kit. Centrifuge to pellet cell debris and collect the supernatant.[16]
-
-
Standard Curve: Prepare a series of standards with known this compound concentrations.
-
Reaction Setup: In a 96-well plate, add the samples and standards.
-
Enzyme Mix: Prepare and add the reaction mix containing lactate dehydrogenase and a probe to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.[17]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Lactate Dehydrogenase (LDH) Activity
Objective: To quantify the enzymatic activity of LDH in cell lysates or serum.
Principle: LDH activity is measured by monitoring the rate of NAD+ reduction to NADH, or vice versa.[19] The change in NADH concentration can be detected by an increase in absorbance at 340 nm. Alternatively, a coupled enzymatic reaction can be used to produce a colored product.[20]
Protocol (General Outline):
-
Sample Preparation: Prepare cell lysates or use serum samples as described for the this compound assay.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer containing the substrate (either lactate or pyruvate).
-
Sample Addition: Add the cell lysate or serum sample to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader in kinetic mode.
-
Calculation: The LDH activity is calculated from the rate of change in absorbance and is typically expressed in units per liter (U/L) or units per milligram of protein.
Implications for Drug Development
The central role of the HIF-1α pathway and the subsequent production of this compound in hypoxic cells, particularly in the context of cancer, presents several opportunities for therapeutic intervention. The acidic tumor microenvironment created by high lactate levels is known to promote tumor progression, metastasis, and resistance to therapy.[21] Therefore, targeting components of this pathway, such as HIF-1α itself, glucose transporters, or lactate dehydrogenase, is an active area of cancer drug development. Understanding the intricate details of this metabolic adaptation is crucial for designing effective therapeutic strategies.
References
- 1. Regulation of glycolysis by the hypoxia-inducible factor (HIF): implications for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry of Lactate Dehydrogenase: Understanding its Role in Cellular Energy Metabolism and Diagnostic Significance - DoveMed [dovemed.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxic regulation of lactate dehydrogenase A. Interaction between hypoxia-inducible factor 1 and cAMP response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic investigation of hypoxia-induced L-lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The impact of hypoxia on the activity of lactate dehydrogenase in two different pre-clinical tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia and cobalt stimulate lactate dehydrogenase (LDH) activity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic investigation of hypoxia-induced L-lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to L-Lactic Acid Transport Mechanisms Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the transport of L-lactic acid across cellular membranes. It delves into the key transporter families, their kinetic properties, regulatory pathways, and the experimental methodologies used to study these critical processes. This information is essential for researchers in metabolism, oncology, and neuroscience, as well as for professionals involved in the development of drugs targeting these transport systems.
Core Mechanisms of this compound Transport
The movement of this compound across the plasma membrane is a crucial process for cellular metabolism and pH homeostasis. This transport is primarily mediated by two major families of transporter proteins: the proton-coupled monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs).
Proton-Coupled Monocarboxylate Transporters (MCTs)
MCTs, members of the solute carrier family 16 (SLC16A), are the most well-characterized lactate transporters.[1][2] They function as symporters, co-transporting one molecule of a monocarboxylate, such as L-lactate, along with a proton, down the concentration gradient.[3][4] This process is electroneutral. The family consists of 14 members, but only MCT1-4 have been definitively shown to transport this compound.[1][3]
MCTs are predicted to have 12 transmembrane helices with intracellular N- and C-termini and a large intracellular loop between helices 6 and 7.[3][5] For proper trafficking to the plasma membrane and to maintain their activity, MCT1-4 require association with ancillary proteins, either basigin (CD147) or embigin (gp70).[3][5][6]
-
MCT1 (SLC16A1): This is a ubiquitously expressed transporter with a moderate affinity for L-lactate. It is involved in both the import and export of lactate depending on the cellular metabolic state.
-
MCT2 (SLC16A7): MCT2 has a higher affinity for L-lactate compared to MCT1 and is predominantly found in tissues that utilize lactate as an oxidative fuel, such as neurons, liver, and the kidney.
-
MCT3 (SLC16A8): This isoform has a more restricted expression, primarily in the retinal pigment epithelium and choroid plexus, where it is involved in lactate export.[7]
-
MCT4 (SLC16A3): Characterized by a lower affinity for L-lactate, MCT4 is highly expressed in glycolytic tissues like white skeletal muscle fibers and cancer cells. Its primary role is to export the large amounts of lactate produced during glycolysis.[4][5]
Sodium-Coupled Monocarboxylate Transporters (SMCTs)
SMCTs, members of the solute carrier family 5 (SLC5), mediate the active transport of monocarboxylates against their concentration gradient by coupling their movement to the sodium gradient.[8][9] This process is electrogenic. Two main isoforms have been characterized:
-
SMCT1 (SLC5A8): This is a high-affinity transporter for a broad range of monocarboxylates, including lactate, pyruvate, and short-chain fatty acids.[9][10] It is expressed in the intestine, kidney, and neurons.[9]
-
SMCT2 (SLC5A12): SMCT2 is a low-affinity transporter with a more restricted tissue distribution, including the kidney and retina.[11][9][12]
Quantitative Data on this compound Transporters
The kinetic parameters of this compound transporters are crucial for understanding their function and for the development of targeted inhibitors. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).
| Transporter | Substrate | Km (mM) | Vmax (relative values) | Tissue/Cell Type | Reference(s) |
| MCT1 | L-Lactate | 3-5 | High | Ubiquitous | |
| Pyruvate | ~1 | High | Ubiquitous | [11] | |
| D-β-hydroxybutyrate | ~12.5 | Moderate | Ubiquitous | [11] | |
| Acetoacetate | ~5.5 | Moderate | Ubiquitous | [11] | |
| MCT2 | L-Lactate | ~0.7 | Moderate | Neurons, Liver, Kidney | |
| Pyruvate | ~0.1 | Moderate | Neurons, Liver, Kidney | ||
| D-β-hydroxybutyrate | ~1.2 | High | Neurons, Liver, Kidney | [11] | |
| Acetoacetate | ~0.8 | High | Neurons, Liver, Kidney | [11] | |
| MCT3 | L-Lactate | ~6 | - | Retinal Pigment Epithelium | |
| MCT4 | L-Lactate | 20-35 | Very High | Glycolytic Tissues, Cancer Cells | [13] |
| Pyruvate | ~153 | Low | Glycolytic Tissues, Cancer Cells | ||
| SMCT1 | L-Lactate | High Affinity | - | Intestine, Kidney, Neurons | [9] |
| SMCT2 | L-Lactate | Low Affinity | - | Kidney, Retina | [11][12] |
Signaling Pathways and Regulation of this compound Transport
The expression and activity of this compound transporters are tightly regulated by various signaling pathways, allowing cells to adapt to changing metabolic demands.
Regulation of MCT4 by Hypoxia-Inducible Factor 1α (HIF-1α)
Under hypoxic conditions, often found in solid tumors and exercising muscle, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of MCT4 by binding to hypoxia-response elements (HREs) in its promoter region.[1][3] This facilitates the efflux of lactate produced during anaerobic glycolysis, maintaining intracellular pH and glycolytic flux.[1][3]
Regulation of MCT1 by Protein Kinase C (PKC) and Protein Kinase A (PKA)
The activity and expression of MCT1 are modulated by protein kinases. Activation of Protein Kinase C (PKC), for instance by phorbol esters, has been shown to increase MCT1 expression and transport activity, leading to a higher Vmax without altering the Km.[2] Conversely, activation of the Protein Kinase A (PKA) pathway, through increased cAMP levels, leads to a decrease in MCT1 expression and a reduced Vmax for lactate transport.[2]
This compound as a Signaling Molecule
Beyond its role as a metabolic substrate, this compound itself can act as a signaling molecule, a so-called "lactormone".[4] It can bind to the G protein-coupled receptor GPR81 (HCA1), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9] This can influence various cellular processes, including lipolysis and inflammation.[4]
Experimental Protocols for Studying this compound Transport
A variety of experimental techniques are employed to characterize the function and kinetics of this compound transporters.
Radiolabeled this compound Uptake Assay
This is a classic and direct method to measure the transport of this compound into cells or vesicles.
Principle: Cells are incubated with radiolabeled this compound (e.g., 14C-L-lactate or ³H-L-lactate) for a defined period. The amount of radioactivity incorporated into the cells is then measured and used to calculate the transport rate.
Detailed Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency.
-
Preparation of Uptake Buffer: Prepare a transport buffer (e.g., Krebs-Ringer-HEPES) with the desired pH and substrate concentrations. The buffer should contain the radiolabeled this compound at a known specific activity.
-
Initiation of Uptake: Remove the culture medium from the cells and wash them once with the transport buffer (without the radiolabel). Add the uptake buffer containing the radiolabeled this compound to initiate the transport.
-
Incubation: Incubate the cells at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 1-5 minutes for initial rate measurements).
-
Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold stop solution (e.g., transport buffer containing a high concentration of a competitive inhibitor like α-cyano-4-hydroxycinnamate) to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard method (e.g., BCA assay) for normalization of the uptake data.
-
Data Analysis: Calculate the rate of this compound uptake, typically expressed as nmol/mg protein/min.
BCECF Fluorescence Assay for MCT Activity
This method indirectly measures the activity of proton-coupled transporters like MCTs by monitoring changes in intracellular pH (pHi).
Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is pH-sensitive. When this compound is transported into the cell by an MCT, protons are co-transported, leading to a decrease in pHi. This change in pHi alters the fluorescence of BCECF, which can be measured to determine the rate of transport.[14][15]
Detailed Methodology:
-
Cell Loading with BCECF-AM: Incubate the cells with the cell-permeant acetoxymethyl ester form of BCECF (BCECF-AM). Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell.[14]
-
Fluorescence Measurement Setup: Place the BCECF-loaded cells in a fluorometer or on a fluorescence microscope equipped with appropriate excitation and emission filters for ratiometric imaging (typically excitation at ~490 nm and ~440 nm, and emission at ~535 nm).[14][15]
-
Baseline Measurement: Perfuse the cells with a buffer at a physiological pH (e.g., 7.4) and record the baseline fluorescence ratio.
-
Initiation of Transport: Switch to a buffer containing this compound. The influx of protons along with lactate will cause a decrease in pHi and a corresponding change in the BCECF fluorescence ratio.
-
Data Acquisition: Record the change in fluorescence ratio over time.
-
Calibration: At the end of each experiment, perform an in situ calibration to relate the fluorescence ratio to pHi values. This is typically done using buffers of known pH in the presence of a proton ionophore like nigericin.[14][15]
-
Data Analysis: Calculate the initial rate of pHi change upon addition of this compound. This rate is proportional to the activity of the MCT.
Co-immunoprecipitation of MCTs and Ancillary Proteins
This technique is used to demonstrate the physical interaction between MCTs and their ancillary proteins like CD147.
Principle: An antibody specific to one of the proteins (e.g., MCT1) is used to pull it out of a cell lysate. If the ancillary protein (e.g., CD147) is physically associated with the target protein, it will be co-precipitated and can be detected by Western blotting.
Detailed Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer that preserves protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-MCT1).
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both the target protein (MCT1) and the putative interacting protein (CD147). The presence of a band for CD147 in the MCT1 immunoprecipitate confirms their interaction.
Conclusion
The transport of this compound across cell membranes is a highly regulated and complex process mediated by distinct families of transporter proteins. Understanding the molecular mechanisms, kinetics, and regulation of these transporters is fundamental to advancing our knowledge in various fields of biomedical research. The experimental protocols outlined in this guide provide a foundation for the detailed investigation of these critical cellular components, paving the way for the development of novel therapeutic interventions targeting this compound transport in diseases such as cancer and neurological disorders.
References
- 1. The Plasma Membrane Lactate Transporter MCT4, but Not MCT1, Is Up-regulated by Hypoxia through a HIF-1α-dependent Mechanism* | Semantic Scholar [semanticscholar.org]
- 2. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PKC-dependent stimulation of the human MCT1 promoter involves transcription factor AP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the DIDS-binding site of monocarboxylate transporter 1 suggest a homology model of the open conformation and a plausible translocation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Analysis and Design of Experiments to Identify the Catalytic Mechanism of the Monocarboxylate Transporter Isoforms 4 and 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on the Physiological Concentration of L-Lactic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Lactic Acid
This compound, the predominant isomer produced in humans, is a crucial alpha-hydroxy acid involved in cellular metabolism. Historically viewed as a mere byproduct of anaerobic glycolysis, contemporary research has redefined its role as a significant signaling molecule, often referred to as a "lactormone."[1] It plays a pivotal role in numerous physiological and pathological processes, including energy metabolism, immunomodulation, and cancer biology.[1][2] L-lactate is continuously produced from pyruvate via the enzyme lactate dehydrogenase (LDH) during normal metabolic processes and exercise.[1] Its concentration in the plasma is meticulously balanced by its production in tissues like muscles and red blood cells, and its clearance primarily by the liver and kidneys.[3] An imbalance in this equilibrium can indicate underlying pathological conditions, making its quantification in plasma a valuable diagnostic and prognostic tool.
Physiological Concentration of this compound in Human Plasma
The concentration of this compound in human plasma is a key indicator of the body's metabolic state. Under normal physiological conditions at rest, lactate levels are maintained within a narrow range. However, these levels can fluctuate based on factors such as physical activity, age, and overall health.
Normal and Altered this compound Concentrations
The following tables summarize the quantitative data for this compound concentrations in human plasma under various conditions.
| Parameter | Concentration (mmol/L) | Concentration (mg/dL) | Source(s) |
| Normal Venous Blood (Resting) | 0.5 - 2.2 | 4.5 - 19.8 | [3][4][5][6] |
| Normal Arterial Blood (Resting) | 0.5 - 2.0 | 4.5 - 18.0 | [3] |
| Normal Range (General) | 0.5 - 1.0 | - | [7] |
| Mild Elevation (Hyperlactatemia) | 2.1 - 4.0 | - | [3][7] |
| Moderate to Severe Elevation | > 4.0 | - | [3][7] |
| Lactic Acidosis | > 5.0 (with metabolic acidosis) | - | [3] |
| Intense Exertion | Can rise to > 20.0 | - | [1] |
Table 1: Physiological and Pathological Concentrations of this compound in Human Plasma
Clinical Significance of Altered this compound Levels
Elevated levels of this compound, or hyperlactatemia, can be indicative of various clinical conditions. The severity of the elevation often correlates with the severity of the underlying pathology.
| This compound Level | Associated Conditions and Clinical Significance | Source(s) |
| Mild Elevation (2.1 - 4.0 mmol/L) | Recent physical exercise, mild dehydration, stress response, certain medications, early stages of tissue hypoxia. | [3] |
| Moderate to Severe Elevation (> 4.0 mmol/L) | Sepsis and septic shock, cardiovascular compromise (e.g., heart failure), respiratory failure, liver dysfunction, malignancies. | [3] |
| Lactic Acidosis (> 5.0 mmol/L with pH < 7.35) | A serious medical emergency associated with significant mortality. Can be caused by severe infection, shock, or major organ failure. | [3][8] |
Table 2: Clinical Interpretation of Elevated this compound Levels
Experimental Protocols for Measurement of this compound in Plasma
Accurate quantification of this compound is critical for clinical diagnosis and research. The following sections detail the methodologies for sample collection and two common analytical techniques.
Sample Collection and Handling
Proper sample collection and handling are paramount to prevent spurious elevations in lactate levels due to in vitro glycolysis.[9]
-
Patient Preparation: The patient should be in a resting and fasting state. Strenuous exercise should be avoided prior to blood collection.[8]
-
Blood Draw: Blood should be drawn from a stasis-free vein. If a tourniquet is used, it should be released as soon as blood flow is established. Hand clenching should be avoided.[8]
-
Collection Tube: Blood should be collected in a gray-top tube containing a glycolytic inhibitor such as sodium fluoride and an anticoagulant like potassium oxalate.[8][9]
-
Immediate Handling: The blood sample should be placed on ice immediately after collection to halt glycolysis.[9]
-
Plasma Separation: Within 15 minutes of collection, the plasma must be separated from the blood cells by centrifugation.[8][9]
-
Storage: The separated plasma is stable for up to 8 hours at room temperature or for several days if refrigerated or frozen.[9]
Enzymatic Assay (L-Lactate Dehydrogenase Method)
This method is based on the oxidation of this compound to pyruvate by L-lactate dehydrogenase (L-LDH), coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.[1]
Reagents and Materials:
-
Glycylglycine buffer with L-glutamate
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Glutamate-pyruvate transaminase (GPT) suspension
-
L-lactate dehydrogenase (L-LDH) suspension
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
Procedure:
-
Sample Preparation: Plasma samples may need to be deproteinized and diluted to fall within the assay's linear range.[10]
-
Reaction Mixture: In a cuvette, combine the buffer solution, NAD+ solution, GPT suspension, and the plasma sample.
-
Initial Absorbance: Mix the contents and incubate for approximately 5 minutes at 20-25°C. Measure the initial absorbance (A1).[1]
-
Enzyme Addition: Start the reaction by adding the L-LDH suspension to the cuvette.
-
Final Absorbance: Mix well and incubate for 10-20 minutes at 20-25°C, or until the reaction is complete. Measure the final absorbance (A2).[1]
-
Calculation: The change in absorbance (ΔA = A2 - A1) is used to calculate the this compound concentration by comparing it to that of a known standard.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a highly sensitive and specific method for the determination of this compound.[7]
Instrumentation and Reagents:
-
HPLC system with a suitable detector (e.g., UV-Vis, electrochemical, or mass spectrometry)[7][11]
-
Reverse-phase C18 column[11]
-
Mobile phase (e.g., a mixture of acetonitrile, water, and an acid like phosphoric or formic acid)[12]
-
Derivatization agent (if required for detection)
-
This compound standards
Procedure:
-
Sample Preparation: Plasma samples are typically deproteinized, for example, by adding perchloric acid, followed by centrifugation to remove precipitated proteins. The supernatant is then filtered.
-
Derivatization (Optional): For enhanced detection, especially with fluorescence detectors, a pre-column derivatization step may be employed.[13]
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through the column with the mobile phase, separating this compound from other components.
-
Detection: The concentration of this compound is quantified by detecting its peak as it elutes from the column and comparing the peak area or height to a standard curve generated from known concentrations of this compound.[7]
Signaling Pathways and Metabolic Cycles Involving this compound
This compound is a key player in several metabolic pathways that are fundamental to energy homeostasis.
Anaerobic Glycolysis
Under conditions of low oxygen availability, cells resort to anaerobic glycolysis to produce ATP. In this pathway, glucose is converted to pyruvate, which is then reduced to lactate by lactate dehydrogenase. This process regenerates NAD+ which is essential for glycolysis to continue.[14][15]
The Cori Cycle
The Cori cycle, or lactic acid cycle, is a metabolic pathway that links anaerobic glycolysis in the muscles with gluconeogenesis in the liver. Lactate produced in the muscles is transported via the bloodstream to the liver, where it is converted back to glucose. This glucose can then be returned to the muscles to be used for energy or stored as glycogen.[16][17]
Experimental Workflow for this compound Measurement
The following diagram illustrates a typical workflow for the quantification of this compound in a plasma sample using an enzymatic assay.
Conclusion
The measurement of this compound in human plasma is a cornerstone in the assessment of metabolic status, particularly in critical care and research settings. Its concentration serves as a vital biomarker for tissue hypoxia and a range of pathologies. A thorough understanding of its physiological concentrations, the factors that influence them, and the precise methodologies for its quantification are essential for researchers, scientists, and drug development professionals. The continued investigation into the signaling roles of this compound promises to unveil new therapeutic targets and diagnostic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. verywellhealth.com [verywellhealth.com]
- 7. researchgate.net [researchgate.net]
- 8. labcorp.com [labcorp.com]
- 9. acb.org.uk [acb.org.uk]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Determination of serum D-lactic and L-lactic acids in normal subjects and diabetic patients by column-switching HPLC with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycolysis - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. Cori Cycle: Steps, Regulation, and Importance • Microbe Online [microbeonline.com]
- 17. tuscany-diet.net [tuscany-diet.net]
L-Lactic Acid in the Tumor Microenvironment: A Technical Guide for Researchers
A comprehensive overview of the role of L-lactic acid in cancer progression, immune evasion, and as a therapeutic target.
Executive Summary
This compound, long considered a metabolic waste product of aerobic glycolysis (the Warburg effect), has emerged as a critical oncometabolite that actively shapes the tumor microenvironment (TME).[1][2] Elevated concentrations of this compound in solid tumors create an acidic TME that fosters cancer progression through multiple mechanisms, including the promotion of angiogenesis, metastasis, and profound immune suppression.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core functions of this compound in the TME. It details the quantitative landscape of lactate concentrations across various cancers, outlines key experimental protocols for its study, and visually maps the intricate signaling pathways it modulates. A thorough comprehension of these aspects is crucial for the development of novel therapeutic strategies that target lactate metabolism and its downstream effects to overcome cancer's defense mechanisms.
The Warburg Effect and L-Lactate Production in Cancer
Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glucose uptake and conversion to lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This metabolic shift is driven by the overexpression of glucose transporters (e.g., GLUT1) and key glycolytic enzymes, including lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to L-lactate.[4] The resulting overproduction of this compound leads to its active transport out of the cancer cell, primarily via monocarboxylate transporters (MCTs) such as MCT1 and MCT4, contributing to the acidification of the extracellular space.[1][5]
Quantitative Data: L-Lactate Concentrations in the Tumor Microenvironment
The concentration of this compound is significantly elevated in the TME compared to normal physiological tissues. This accumulation is a hallmark of many solid tumors and has been correlated with poor prognosis and increased metastasis.[1][6]
| Parameter | Normal Physiological Tissue/Blood | Tumor Microenvironment (TME) | Cancer Types with Reported High Lactate | Reference |
| L-Lactate Concentration | 1.5–3 mM | 10–40 mM | Glioblastoma, Breast Cancer, Pancreatic Cancer, Melanoma, Head and Neck Cancer, Cervical Cancer | [1][7][8][9][10] |
| Intracellular pH (pHi) | ~7.2 | >7.4 | Most solid tumors | [5] |
| Extracellular pH (pHe) | ~7.4 | 6.5–7.0 | Most solid tumors | [5] |
Table 1: Comparative concentrations of this compound and pH in normal versus tumor tissues.
L-Lactate as a Signaling Molecule: Key Pathways
Beyond its role in pH regulation, this compound functions as a signaling molecule, influencing a variety of cellular processes that promote cancer progression and immune evasion.
GPR81 Signaling
L-lactate is a natural ligand for the G-protein coupled receptor 81 (GPR81), which is expressed on various cells within the TME, including cancer cells, immune cells, and endothelial cells.[2][11] Activation of GPR81 by lactate triggers downstream signaling cascades that can promote tumor growth, angiogenesis, and immune suppression.[12] In dendritic cells, for example, GPR81 activation can suppress the production of pro-inflammatory cytokines like IL-12, thereby impairing anti-tumor T-cell responses.[13]
HIF-1α Stabilization
This compound can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α) even under normoxic conditions.[14] This occurs through the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation.[14] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in glycolysis, angiogenesis (e.g., VEGF), and cell survival, thereby contributing to a more aggressive cancer phenotype.[11]
mTOR Signaling
Recent evidence indicates that high intracellular lactate levels can activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[15] This activation appears to occur through the disruption of the interaction between the TSC complex and Rheb, a key activator of mTORC1.[16] Activated mTORC1 promotes protein synthesis and cell growth, further fueling cancer cell proliferation.[15][17]
Impact of L-Lactate on Immune Cells in the TME
The acidic and lactate-rich TME is profoundly immunosuppressive, affecting the function of various immune cell populations.
T-Cells
High extracellular lactate concentrations inhibit the proliferation and cytokine production (e.g., IFN-γ) of cytotoxic T lymphocytes (CTLs) and helper T cells.[18] This is mediated by intracellular acidification and interference with metabolic pathways essential for T-cell activation and function.[1]
Natural Killer (NK) Cells
NK cell cytotoxicity is significantly impaired in the presence of high lactate levels.[1] Lactate can induce NK cell apoptosis and reduce the expression of activating receptors and cytotoxic molecules.[19]
Macrophages
This compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype.[4] These M2-polarized TAMs are immunosuppressive and contribute to tumor growth, angiogenesis, and tissue remodeling.[20]
Dendritic Cells (DCs)
L-lactate can impair the maturation and antigen-presenting capacity of dendritic cells.[13] By activating GPR81, lactate can reduce the production of IL-12, a cytokine crucial for the activation of anti-tumor T cells.[13]
Histone Lactylation: An Epigenetic Link
A recently discovered post-translational modification, histone lactylation, directly links lactate metabolism to epigenetic regulation.[21] Lactate-derived lactyl-CoA can be used to lactylate lysine residues on histones, which appears to be associated with changes in gene expression.[21] In the TME, histone lactylation in macrophages has been linked to the expression of genes that promote an M2-like phenotype.[21]
Experimental Protocols
Measurement of L-Lactate Concentration
This method is based on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the production of a colored or fluorescent product.
-
Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH produced is then used to reduce a probe, generating a colorimetric or fluorometric signal that is proportional to the lactate concentration.
-
Procedure Outline:
-
Prepare cell culture supernatants or tissue homogenates.
-
Deproteinize samples to remove endogenous LDH activity.
-
Prepare a standard curve using known concentrations of L-lactate.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing LDH, NAD+, and the probe.
-
Incubate at room temperature, protected from light.
-
Measure absorbance or fluorescence using a microplate reader.
-
Calculate lactate concentration from the standard curve.
-
T-Cell Proliferation Assay in High Lactate
This assay assesses the impact of this compound on T-cell proliferation using a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Principle: CFSE is a cell-permeable dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.
-
Procedure Outline:
-
Isolate T-cells from peripheral blood or spleen.
-
Label T-cells with CFSE.
-
Culture CFSE-labeled T-cells in media with and without stimulating agents (e.g., anti-CD3/CD28 antibodies) and in the presence of varying concentrations of this compound.
-
Incubate for 3-5 days.
-
Harvest cells and analyze CFSE fluorescence by flow cytometry.
-
Quantify proliferation by analyzing the dilution of CFSE fluorescence.
-
NK Cell Cytotoxicity Assay in High Lactate
This assay measures the ability of NK cells to kill target cancer cells in a high-lactate environment, often using a lactate dehydrogenase (LDH) release assay.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of killed target cells.
-
Procedure Outline:
-
Culture NK cells (effector cells) and target cancer cells separately.
-
Co-culture NK cells and target cells at various effector-to-target ratios in media containing different concentrations of this compound.
-
Include control wells for spontaneous LDH release (target cells alone) and maximum LDH release (target cells lysed with a detergent).
-
Incubate for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure LDH activity in the supernatant using a colorimetric assay.
-
Calculate the percentage of specific cytotoxicity.
-
Macrophage Polarization Assay with L-Lactate
This protocol details the in vitro polarization of macrophages to an M2-like phenotype using this compound.
-
Principle: Monocytes or bone marrow-derived macrophages (BMDMs) are cultured in the presence of this compound to induce their differentiation and polarization towards an M2 phenotype, which can be assessed by the expression of specific cell surface markers and cytokine production.
-
Procedure Outline:
-
Isolate monocytes from peripheral blood or generate BMDMs from bone marrow.
-
Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF).
-
Treat the differentiated macrophages with this compound (typically 10-25 mM) for 24-48 hours.
-
Include control groups (untreated and M1-polarizing stimuli like LPS and IFN-γ).
-
Analyze the expression of M2 markers (e.g., CD206, Arginase-1) and M1 markers (e.g., iNOS, CD86) by flow cytometry, qPCR, or Western blot.
-
Measure the production of cytokines (e.g., IL-10 for M2, TNF-α for M1) in the culture supernatant by ELISA.
-
Detection of Histone Lactylation by Western Blot
This protocol outlines the detection of lactylated histones from cell or tissue samples.
-
Principle: Histones are extracted from cells and separated by SDS-PAGE. A specific antibody that recognizes lactylated lysine residues is used to detect the modification by Western blotting.
-
Procedure Outline:
-
Isolate nuclei from cell or tissue samples.
-
Perform acid extraction of histones.
-
Quantify histone protein concentration.
-
Separate histone extracts by SDS-PAGE (a high percentage gel is recommended).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for lactyl-lysine.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Therapeutic Targeting of L-Lactate Metabolism
The central role of this compound in promoting cancer progression has made its metabolic pathway an attractive target for cancer therapy.
-
LDHA Inhibitors: Small molecule inhibitors of lactate dehydrogenase A can block the conversion of pyruvate to lactate, thereby reducing lactate production and TME acidification.
-
MCT Inhibitors: Inhibitors of monocarboxylate transporters, particularly MCT1 and MCT4, can prevent the efflux of lactate from cancer cells, leading to intracellular acidification and metabolic stress.[22]
Conclusion
This compound is a key orchestrator of the tumor microenvironment, driving a metabolic and signaling network that promotes cancer cell proliferation, invasion, and immune evasion. A comprehensive understanding of the quantitative aspects of lactate accumulation, its intricate signaling pathways, and its impact on immune cell function is paramount for the development of effective anti-cancer therapies. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the multifaceted roles of this compound and to explore novel therapeutic strategies aimed at disrupting its pro-tumoral activities.
References
- 1. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]
- 3. Elevated protein lactylation promotes immunosuppressive microenvironment and therapeutic resistance in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting L-Lactate Metabolism to Overcome Resistance to Immune Therapy of Melanoma and Other Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor-secreted lactate contributes to an immunosuppressive microenvironment and affects CD8 T-cell infiltration in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate levels with glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Cancer-associated fibroblasts reuse cancer-derived lactate to maintain a fibrotic and immunosuppressive microenvironment in pancreatic cancer [insight.jci.org]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Lactylation modification of HIF-1α enhances its stability by blocking VHL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lactate induces oxidative stress by HIF1α stabilization and circadian clock disturbance in mammary gland of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate jump‐starts mTORC1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic KRAS signaling activates mTORC1 through COUP‐TFII‐mediated lactate production | EMBO Reports [link.springer.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tumor-derived lactate induces M2 macrophage polarization via the activation of the ERK/STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone lactylation in macrophages is predictive for gene expression changes during ischemia induced-muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
Chiral Purity of L-Lactic Acid: A Technical Guide to its Biological Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactic acid, a fundamental chiral molecule in biology, exists as two enantiomers: L-lactic acid and D-lactic acid. While structurally mirror images, their biological activities are profoundly distinct. The human body predominantly produces and utilizes the L-isomer, integrating it into central metabolic and signaling pathways. Conversely, the D-isomer is primarily a product of microbial metabolism and can be toxic to humans in high concentrations. Consequently, the chiral purity of this compound is of paramount importance in the pharmaceutical, food, and biodegradable polymer industries. This technical guide provides an in-depth exploration of the biological significance of this compound's chirality, the physiological consequences of its enantiomeric impurity, detailed experimental protocols for determining chiral purity, and a summary of quantitative parameters relevant to its application.
Introduction: The Significance of Chirality in Lactic Acid
Lactic acid (2-hydroxypropanoic acid) is a chiral carboxylic acid that plays a crucial role in cellular metabolism.[1] Its two stereoisomers, L-(+)-lactic acid and D-(-)-lactic acid, exhibit identical physical and chemical properties in an achiral environment but interact differently with chiral biological systems such as enzymes and receptors.[2]
-
This compound: The predominant enantiomer in human metabolism, this compound is produced from pyruvate by the enzyme L-lactate dehydrogenase (LDH) during glycolysis.[2] Long considered a metabolic waste product of anaerobic respiration, it is now recognized as a vital energy source for various tissues, including the brain and heart, and as a signaling molecule, or "lactormone," involved in diverse physiological processes.[3][4]
-
D-Lactic Acid: In contrast, D-lactic acid is not a significant product of human metabolism. It is primarily generated by certain bacteria during fermentation.[2] Humans have a limited capacity to metabolize D-lactic acid, and its accumulation can lead to a serious condition known as D-lactic acidosis, characterized by metabolic acidosis and neurological symptoms.[2][5]
The distinct biological roles of these enantiomers underscore the critical need for high chiral purity of this compound in various applications, especially in pharmaceuticals where it is used as an excipient, a pH adjuster, and a chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[6][7]
Biological Significance of this compound and the Impact of Chiral Impurity
The biological significance of this compound extends far beyond its role as a metabolic intermediate. Its chiral purity is essential for its proper function and to avoid the detrimental effects of its D-enantiomer.
This compound as a Signaling Molecule
This compound acts as a signaling molecule by binding to and activating the G-protein coupled receptor HCAR1 (Hydroxycarboxylic Acid Receptor 1), also known as GPR81.[8][9] This interaction initiates a cascade of intracellular events with wide-ranging physiological consequences.
-
HCAR1 Signaling Pathway: Activation of HCAR1 by this compound primarily couples to the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This can modulate the activity of protein kinase A (PKA) and influence numerous downstream cellular processes. There is also evidence for HCAR1 coupling to the stimulatory G-protein (Gs).[10]
-
Metabolic Regulation: In adipocytes, HCAR1 activation inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[11] This demonstrates a feedback loop where a product of glucose metabolism can regulate fat metabolism.
-
Neuronal Activity: In the brain, this compound, through HCAR1, can modulate neuronal activity, with evidence suggesting both inhibitory and excitatory effects depending on the neuronal population.[3][8] It has been implicated in neurogenesis, angiogenesis, and neuroprotection.[4]
-
Immune Modulation: this compound can influence immune responses, with reports of both pro- and anti-inflammatory effects mediated in part through HCAR1 signaling.[12]
Interaction with Other Signaling Pathways
This compound signaling is integrated with other major cellular signaling networks:
-
mTOR Pathway: Some studies suggest that lactate can influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. However, the exact nature of this interaction and whether it directly enhances muscle hypertrophy remains an area of active research.[13][14][15]
-
HIF-1α Stabilization: this compound can stabilize the hypoxia-inducible factor-1 alpha (HIF-1α) even under normoxic conditions.[16][17] This occurs through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for targeting HIF-1α for proteasomal degradation. This stabilization of HIF-1α can promote angiogenesis and a metabolic shift towards glycolysis, which are hallmarks of cancer metabolism.[16][18]
Consequences of D-Lactic Acid Impurity
The presence of D-lactic acid as an impurity can have significant negative biological consequences due to its slow metabolism and direct toxicity.
-
D-Lactic Acidosis: Accumulation of D-lactic acid in the blood can lead to D-lactic acidosis, a form of metabolic acidosis with a high anion gap.[5][19] This condition is most commonly seen in individuals with short bowel syndrome or other forms of malabsorption, where increased delivery of undigested carbohydrates to the colon leads to overgrowth of D-lactate-producing bacteria.[5][20]
-
Neurotoxicity: D-lactic acid has been shown to be neurotoxic, with symptoms of encephalopathy including confusion, ataxia, and slurred speech being characteristic of D-lactic acidosis.[2] The exact mechanisms of neurotoxicity are not fully understood but are thought to be independent of the acidosis itself.[2] D-lactic acid can also interfere with this compound's role as an energy substrate for neurons and may impair memory.[3][21]
-
Cellular Metabolism: D-lactic acid can competitively inhibit the transport and metabolism of this compound, thereby disrupting normal cellular energy homeostasis.[3]
Quantitative Data
The permissible levels of D-lactic acid and the required chiral purity of this compound vary depending on the application.
| Parameter | Application | Specification | Reference(s) |
| Chiral Purity of this compound | Production of Polylactic Acid (PLA) | > 99.5% L-enantiomer content | [22] |
| Pharmaceutical Grade (general) | Varies by monograph; often requires specific optical rotation values. | [6][23][24] | |
| Chiral Synthesis of APIs | Enantiomeric excess (ee) > 99% is often desired. | [25][26] | |
| D-Lactic Acid Concentration | Normal Human Plasma | Micromolar concentrations, ~1% of this compound levels. | [21] |
| D-Lactic Acidosis | Plasma D-lactate can reach levels of 11.2 mmol/L or higher. | [2] | |
| Fermented Foods (Kimchi) | 17-57 mM | ||
| Fermented Foods (Sauerkraut) | 68.96-103.62 mM | ||
| This compound Concentration | Resting Human Blood | 1-2 mM | [1] |
| Intense Exertion (Blood) | Can rise to over 20 mM | [1] |
Experimental Protocols for Chiral Purity Determination
Accurate determination of the enantiomeric purity of lactic acid is crucial for quality control. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the separation and quantification of lactic acid enantiomers.
Method 1: Chiral Stationary Phase (CSP) HPLC
-
Principle: This direct method utilizes a chiral stationary phase that interacts differently with the L- and D-enantiomers, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or ristocetin, are particularly effective.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral column (e.g., Astec CHIROBIOTIC™ R, Chiralpak IA).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Ultrapure water
-
This compound and D-lactic acid standards
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as 0.03 M ammonium acetate. A common ratio is 85:15 (v/v) acetonitrile:buffer.
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of both L- and D-lactic acid in the mobile phase.
-
Sample Preparation: Dilute the sample containing lactic acid in the mobile phase to a concentration within the linear range of the standard curve.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC™ R or similar.
-
Mobile Phase: Acetonitrile/0.03 M ammonium acetate (85:15, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for L- and D-lactic acid based on their retention times determined from the standards. Calculate the concentration of each enantiomer in the sample by comparing the peak areas to the standard curve. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
-
Enzymatic Assay
Enzymatic assays offer high specificity for the quantification of this compound.
Method 2: L-Lactate Dehydrogenase (L-LDH) Based Assay
-
Principle: L-lactate dehydrogenase (L-LDH) specifically catalyzes the oxidation of this compound to pyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of this compound. To drive the reaction to completion, the pyruvate formed is removed in a subsequent reaction catalyzed by glutamate-pyruvate transaminase (GPT).
-
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Cuvettes or 96-well microplate.
-
-
Reagents:
-
Assay buffer (e.g., glycine-glutamate buffer, pH 10.0)
-
NAD+ solution
-
Glutamate-pyruvate transaminase (GPT) enzyme solution
-
L-lactate dehydrogenase (L-LDH) enzyme solution
-
This compound standard solution
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the buffer, NAD+, and GPT.
-
Standard and Sample Preparation: Prepare a blank (containing all reagents except the sample/standard), a series of this compound standards, and the samples to be analyzed in separate cuvettes or wells.
-
Initial Absorbance: Add the buffer, NAD+, GPT, and sample/standard to each cuvette/well. Mix and incubate for approximately 5 minutes at 20-25°C. Read the initial absorbance (A1) at 340 nm.
-
Enzymatic Reaction: Start the reaction by adding the L-LDH solution to each cuvette/well. Mix and incubate for 10-20 minutes at 20-25°C, or until the reaction is complete.
-
Final Absorbance: Read the final absorbance (A2) at 340 nm.
-
Calculation:
-
Calculate the absorbance difference (ΔA = A2 - A1) for the blank, standards, and samples.
-
Subtract the ΔA of the blank from the ΔA of the standards and samples to get the corrected absorbance changes.
-
Plot a standard curve of the corrected ΔA of the standards versus their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
-
-
Polarimetry
-
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of an enantiomer. Pure this compound will rotate light in a positive (dextrorotatory) direction, while D-lactic acid rotates it in a negative (levorotatory) direction. The observed rotation of a mixture can be used to determine the enantiomeric composition.
-
Instrumentation:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm path length)
-
Sodium lamp (for the D-line at 589 nm)
-
-
Reagents:
-
Solvent (e.g., water)
-
This compound and D-lactic acid standards
-
-
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (solvent-filled cell) to set the zero point.
-
Standard Preparation: Prepare a solution of a known concentration of the this compound standard in the chosen solvent.
-
Sample Preparation: Prepare a solution of the sample at a known concentration in the same solvent.
-
Measurement:
-
Rinse the polarimeter cell with the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the cell in the polarimeter and measure the observed optical rotation.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Compare the specific rotation of the sample to that of the pure this compound standard to determine the optical purity.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The chiral purity of this compound is not merely a matter of chemical composition but a critical determinant of its biological function and safety. As a key metabolite and signaling molecule, this compound's interactions within the human body are highly stereospecific. The presence of its enantiomer, D-lactic acid, can disrupt metabolic processes and lead to significant toxicity, particularly neurotoxicity. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct biological roles of lactic acid enantiomers is essential. Furthermore, the application of robust and accurate analytical methods, such as chiral HPLC and enzymatic assays, is imperative for ensuring the quality and safety of pharmaceuticals and other products containing this compound. As our understanding of the nuanced roles of this compound in health and disease continues to evolve, the importance of controlling its chiral purity will only become more pronounced.
References
- 1. Lactic acid - Wikipedia [en.wikipedia.org]
- 2. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. phexcom.com [phexcom.com]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes [frontiersin.org]
- 13. Effects of lactate administration on hypertrophy and mTOR signaling activation in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. diva-portal.org [diva-portal.org]
- 16. Lactylation modification of HIF-1α enhances its stability by blocking VHL recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lactate Activates HIF-1 in Oxidative but Not in Warburg-Phenotype Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The regulatory effects of lactic acid on neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pmda.go.jp [pmda.go.jp]
- 24. clyzo.com [clyzo.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of L-Lactic Acid Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-Lactic acid using High-Performance Liquid Chromatography (HPLC). It covers various methodologies, including chiral separation for enantiomeric purity assessment and reversed-phase chromatography for general quantification in diverse sample matrices.
Introduction
This compound is a chiral molecule of significant interest in the pharmaceutical, food, and biotechnology industries. Its quantification is crucial for monitoring fermentation processes, assessing product purity, and in clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the accurate and precise quantification of this compound. This document outlines detailed protocols for two primary HPLC-based approaches:
-
Chiral HPLC: For the specific quantification of this compound in the presence of its enantiomer, D-Lactic acid. This is critical in applications where enantiomeric purity is a key quality attribute.
-
Reversed-Phase HPLC (RP-HPLC): A versatile method for the quantification of total lactic acid or this compound in samples where the D-isomer is absent or not of interest.
Methodologies and Experimental Protocols
Method 1: Chiral Separation of L- and D-Lactic Acid using a Chiral Stationary Phase
This method is ideal for the enantioselective quantification of this compound. The use of a chiral stationary phase (CSP) allows for the direct separation of the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin, have demonstrated effective separation of lactic acid enantiomers.[1][2]
Experimental Protocol:
2.1.1. Materials and Reagents:
-
This compound and D-Lactic acid reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2.1.2. Instrumentation:
-
HPLC or UHPLC system with a pump, autosampler, and column oven
-
Mass Spectrometer (MS) or UV Detector
2.1.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® R (ristocetin-based CSP), 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium acetate in Water/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C[2] |
| Injection Volume | 5 µL |
| Detection | MS/MS or UV at 210 nm[2] |
2.1.4. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and D-Lactic acid in ultrapure water. Create a series of calibration standards by diluting the stock solutions to the desired concentration range (e.g., 1-500 µg/mL).
-
Biological Fluids (e.g., Urine): Centrifuge the sample to remove particulate matter. Perform a protein precipitation step by adding a 3:1 ratio of cold acetonitrile to the sample, vortexing, and centrifuging. Collect the supernatant for analysis.[3][4]
-
Fermentation Broth: Centrifuge the sample to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2.1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Reversed-Phase HPLC (RP-HPLC) for this compound Quantification
This method is suitable for the quantification of this compound in samples where enantiomeric separation is not required. A conventional C18 column is used with an aqueous mobile phase.
Experimental Protocol:
2.2.1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water (18.2 MΩ·cm)
2.2.2. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
UV Detector
2.2.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
2.2.4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 100 µg/mL.
-
General Samples: Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
2.2.5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards versus their concentrations.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the described HPLC methods.
Table 1: Quantitative Performance of Chiral HPLC Method
| Parameter | Typical Value | Reference |
| Linearity Range (this compound) | 2 - 400 µM | [3][4] |
| Limit of Detection (LOD) | ~0.5 µM | |
| Limit of Quantification (LOQ) | ~2 µM | [3][4] |
| Precision (RSD) | < 5% | [3][4] |
| Accuracy (Recovery) | 95 - 105% |
Table 2: Quantitative Performance of RP-HPLC Method
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 100 µg/mL | |
| Limit of Detection (LOD) | 0.50 µg/mL | |
| Limit of Quantification (LOQ) | 2.00 µg/mL | |
| Precision (RSD) | < 2% | |
| Accuracy (Recovery) | 97.20 ± 2.84% |
Visualizations
Experimental Workflow for Chiral HPLC Analysis of this compound
Caption: Workflow for chiral HPLC analysis of this compound.
Logical Relationship for RP-HPLC Method Development
Caption: Key steps in RP-HPLC method development and validation.
References
Application Notes and Protocols for Enzymatic Assay of L-Lactic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lactic acid, a key metabolite of glycolysis, has been increasingly recognized for its role as a signaling molecule in a variety of biological processes, including immunomodulation, cancer metabolism, and exercise physiology.[1] No longer considered merely a metabolic waste product, the accurate quantification of this compound in cell culture supernatants is crucial for understanding cellular metabolic status and the effects of therapeutic agents.[1][2] This document provides detailed application notes and protocols for the enzymatic determination of this compound in cell culture samples, utilizing two common and robust methods: the L-Lactate Dehydrogenase (L-LDH) assay and the L-Lactate Oxidase (LOX) assay.
Principle of the Enzymatic Assays
The enzymatic quantification of this compound relies on the high specificity of enzymes for the L-lactate isomer. Two primary methods are widely employed:
L-Lactate Dehydrogenase (L-LDH) Method
This method is based on the oxidation of this compound to pyruvate, a reaction catalyzed by L-lactate dehydrogenase (L-LDH). This oxidation is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[3][4] The chemical equilibrium of this reaction, however, favors the formation of this compound. To ensure the complete conversion of this compound for accurate measurement, the pyruvate generated is continuously removed in a subsequent reaction. This is typically achieved by the enzyme glutamate-pyruvate transaminase (GPT), which converts pyruvate and L-glutamate into L-alanine and α-ketoglutarate.[1][5] The amount of NADH produced is directly proportional to the initial this compound concentration and is quantified by measuring the increase in absorbance at 340 nm.[1][3]
L-Lactate Oxidase (LOX) Method
In this alternative approach, L-lactate oxidase (LOX) catalyzes the oxidation of this compound to pyruvate and hydrogen peroxide (H₂O₂).[6][7][8] The hydrogen peroxide produced is then detected using a variety of colorimetric or fluorometric probes.[9] A common method involves the use of horseradish peroxidase (HRP), which catalyzes the reaction between the H₂O₂ and a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product.[6][10] The intensity of the color, which can be measured spectrophotometrically (e.g., at 550 nm or 450 nm), is proportional to the this compound concentration in the sample.[1]
Data Presentation
The performance characteristics of commercially available this compound assay kits are summarized in the table below to facilitate comparison and selection based on experimental needs.
| Parameter | L-Lactate Dehydrogenase (L-LDH) Assay | L-Lactate Oxidase (LOX) Assay | Reference |
| Detection Method | Absorbance (340 nm) | Colorimetric (e.g., 450 nm, 550 nm, 565 nm) | [3][5] |
| Assay Range | 0.3 - 30 µg | 0.02 - 20 mM | |
| Sensitivity / LOD | ~0.107 mg/L | ~0.02 mM | |
| Assay Time | ~10 - 30 minutes | ~30 minutes | [1] |
| Sample Type | Cell culture media, biological fluids | Cell/tissue extracts, cell culture media, serum, plasma |
Experimental Protocols
I. Sample Preparation for Cell Culture Supernatants
Proper sample preparation is critical to avoid interference from components in the cell culture medium and to ensure accurate quantification of this compound.
1. Collection of Supernatant:
-
Culture cells to the desired density or for the specified experimental duration.
-
To collect the supernatant, centrifuge the cell culture plate or tube at 300 x g for 2 minutes to pellet the cells.
-
Carefully aspirate the supernatant and transfer it to a clean microcentrifuge tube.
2. Deproteinization (Recommended):
-
Cell culture media, especially when supplemented with serum, contains enzymes such as LDH that can degrade this compound, leading to inaccurate measurements. Therefore, deproteinization is a crucial step.
-
Method A: Ultrafiltration:
-
Transfer the cell culture supernatant to a 10 kDa molecular weight cut-off (MWCO) spin filter.[7]
-
Centrifuge at 12,000 x g for 10 minutes.
-
The filtrate contains the this compound and is now protein-free.
-
-
Method B: Perchloric Acid (PCA) Precipitation:
-
Add ice-cold perchloric acid (PCA) to the supernatant to a final concentration of 1 M and vortex.[4]
-
Incubate on ice for 5 minutes.[4]
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and neutralize by adding ice-cold 2 M KOH. It is crucial that the final pH is between 6.5 and 8.0.[6]
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.[6]
-
The resulting supernatant is ready for the assay.
-
3. Dilution:
-
The concentration of this compound in the prepared sample should fall within the linear range of the chosen assay.[5]
-
Dilute the deproteinized supernatant with the assay buffer provided in the kit if the expected this compound concentration is high.
II. L-Lactate Dehydrogenase (L-LDH) Assay Protocol (96-well plate format)
This protocol is a generalized procedure and may need to be optimized based on the specific commercial kit used.
1. Reagent Preparation:
-
Prepare the assay buffer, NAD+ solution, and enzyme solutions (L-LDH and GPT) according to the kit manufacturer's instructions.
2. Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the provided stock solution with the assay buffer. A typical concentration range would be 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.
3. Assay Procedure:
-
Pipette 50 µL of each standard and prepared cell culture supernatant sample into separate wells of a 96-well microplate.
-
Prepare a reaction mix containing the assay buffer, NAD+, and GPT solution.
-
Add 100 µL of the reaction mix to each well.
-
Mix the contents of the wells thoroughly and incubate for 5 minutes at room temperature (20-25°C).[1]
-
Read the initial absorbance (A1) at 340 nm using a microplate reader.[1]
-
Start the reaction by adding 20 µL of the L-LDH solution to each well.[1]
-
Incubate for 10-20 minutes at room temperature, or until the reaction is complete.[1]
-
Read the final absorbance (A2) at 340 nm.[1]
4. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each standard and sample.
-
Subtract the ΔA of the blank (0 mM standard) from the ΔA of all other standards and samples.
-
Plot the corrected ΔA of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples by interpolating their corrected ΔA values on the standard curve.
III. L-Lactate Oxidase (LOX) Assay Protocol (96-well plate format)
This protocol is a generalized procedure and may need to be optimized based on the specific commercial kit used.
1. Reagent Preparation:
-
Prepare the assay buffer, L-lactate oxidase, peroxidase, and chromogenic probe solutions as per the kit's instructions. Often, these are combined into a single reaction mix.
2. Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the provided stock solution with the assay buffer. A typical concentration range would be 0, 0.02, 0.04, 0.06, 0.08, and 0.1 mM.
3. Assay Procedure:
-
Pipette 50 µL of each standard and prepared cell culture supernatant sample into separate wells of a 96-well microplate.
-
Add 50 µL of the reaction mix to each well.[9]
-
Mix the contents of the wells thoroughly and incubate for 30-45 minutes at 37°C, protected from light.[9]
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm or 550 nm) using a microplate reader.[1]
4. Calculation:
-
Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: L-LDH based enzymatic assay pathway for this compound detection.
Caption: L-Lactate Oxidase based enzymatic assay pathway.
Caption: General experimental workflow for this compound measurement.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fn-test.com [fn-test.com]
- 10. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
Application Note: L-Lactic Acid Extraction from Tissue Samples for Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-lactic acid (L-lactate), a key metabolite in anaerobic glycolysis, is increasingly recognized not just as a metabolic waste product but as a critical signaling molecule in various physiological and pathological processes.[1][2] Its concentration within tissues can provide valuable insights into cellular metabolism, tissue hypoxia, cancer biology, and inflammatory responses.[3][4] Accurate quantification of this compound requires robust and reproducible protocols for its extraction from complex biological matrices like tissue. This document provides a detailed protocol for the extraction and subsequent colorimetric quantification of this compound from tissue samples.
Principle of the Method
The overall workflow involves rapid tissue harvesting and homogenization to release intracellular metabolites, followed by deproteinization to remove enzymes and other proteins that can interfere with the assay.[5][6] Perchloric acid (PCA) is a widely used agent for this purpose as it effectively precipitates proteins while stabilizing small molecule analytes.[6] After neutralization, the this compound in the protein-free supernatant is quantified using an enzyme-based colorimetric assay. In this assay, lactate dehydrogenase (LDH) or lactate oxidase catalyzes the oxidation of L-lactate, leading to the formation of a product that reacts with a colorimetric probe.[3][7] The resulting color intensity is directly proportional to the this compound concentration.
Materials and Reagents
3.1 Equipment
-
Homogenizer (e.g., rotor-stator, bead mill, or Dounce homogenizer)
-
Refrigerated microcentrifuge (4°C)
-
Microplate reader capable of measuring absorbance at ~450 nm or ~530 nm (depending on the assay kit)
-
Pipettes and tips
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Ice bucket
3.2 Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold Perchloric Acid (PCA), 1 M
-
Ice-cold Potassium Hydroxide (KOH), 2 M
-
pH indicator paper (range 6.0-8.0)
-
This compound Assay Kit (Colorimetric)
-
Ultrapure water
Experimental Protocols
Protocol 1: Tissue Homogenization and Deproteinization
This protocol is designed to efficiently extract this compound while preventing its degradation by endogenous enzymes.[8]
-
Tissue Collection: Excise tissue rapidly and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until use.
-
Preparation: On ice, weigh a frozen tissue sample (typically 20-50 mg).
-
Homogenization:
-
Transfer the weighed tissue to a pre-chilled microcentrifuge tube.
-
Add ice-cold PBS at a ratio of 1:9 (e.g., for a 20 mg tissue sample, add 180 µL of PBS).[4]
-
Homogenize the tissue thoroughly on ice using a suitable homogenizer until no visible tissue clumps remain.
-
-
Deproteinization with Perchloric Acid (PCA):
-
To the tissue homogenate, add an equal volume of ice-cold 1 M PCA and vortex briefly.[9] For example, add 200 µL of 1 M PCA to 200 µL of homogenate.
-
Incubate the mixture on ice for 5-10 minutes to allow for protein precipitation.[6][10]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[8][10]
-
-
Neutralization:
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube.
-
Neutralize the acidic supernatant by adding ice-cold 2 M KOH. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., add 34 µL of 2 M KOH to 100 µL of supernatant).[6][10]
-
Vortex briefly. Carbon dioxide may evolve, so vent the tube cap carefully.
-
Check the pH of the sample using pH paper; it should be between 6.5 and 8.0.[6][10] If necessary, adjust the pH by adding small increments of 0.1 M KOH or 0.1 M PCA.
-
The neutralization step will precipitate the PCA as potassium perchlorate salt. Place the tube on ice for 5-10 minutes to ensure complete precipitation.
-
-
Final Clarification:
-
Centrifuge the neutralized sample at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.[8][10]
-
The resulting supernatant is the protein-free tissue extract containing this compound. Carefully collect the supernatant and keep it on ice for immediate use in the assay or store at -80°C.
-
Protocol 2: Colorimetric Quantification of this compound
This protocol is a general guideline based on commercially available colorimetric assay kits.[11] Always refer to the specific manufacturer's instructions for reagent preparation and volumes.
-
Reagent Preparation: Prepare the this compound standards and reaction mix as described in the assay kit manual. Keep all components on ice.
-
Standard Curve: Prepare a standard curve by diluting the this compound standard (e.g., from 0 to 10 nmol/well or 0.02 to 20 mM) in the provided assay buffer.
-
Assay Procedure (96-well plate format):
-
Add 5-50 µL of the deproteinized tissue extract (from Protocol 1) to duplicate or triplicate wells of a 96-well plate.
-
Add the prepared standards to their respective wells.
-
Add the reaction mix to all wells, ensuring rapid and consistent addition.
-
Incubate the plate at room temperature or 37°C (as per kit instructions) for 30 minutes, protected from light.[11][12]
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm or 530 nm) using a microplate reader.[13]
-
-
Calculation:
-
Subtract the absorbance reading of the blank from all standard and sample readings.
-
Plot the standard curve of absorbance versus this compound concentration.
-
Determine the this compound concentration in the samples from the standard curve.
-
Correct for the dilution factor introduced during the deproteinization and neutralization steps.
-
Data Presentation
Quantitative performance and sample handling parameters are crucial for experimental design and data interpretation.
| Parameter | Typical Value/Range | Reference |
| Assay Performance | ||
| Detection Method | Colorimetric | [11] |
| Detection Range | 0.12 - 7.0 mmol/L | [13] |
| Sensitivity | 0.02 - 0.10 mmol/L | [11][13] |
| Average Recovery Rate | ~105% | [13] |
| Sample Handling | ||
| Recommended Dilution (Muscle) | 2-4x | |
| Recommended Dilution (Liver) | 1x (no dilution) | |
| Recommended Dilution (Serum) | 4-8x |
Visualizations
Signaling Pathway
This compound is a product of anaerobic glycolysis, where pyruvate is converted to lactate by lactate dehydrogenase (LDH) to regenerate NAD+.
Experimental Workflow
The following diagram outlines the key steps for this compound extraction from tissue samples.
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the role of l-lactate as a signaling molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 9. prod-media.megazyme.com [prod-media.megazyme.com]
- 10. PCA Deproteinization protocol | Abcam [abcam.com]
- 11. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for the Synthesis of Poly-L-Lactic Acid (PLLA) for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-L-lactic acid (PLLA) is a biocompatible and biodegradable polyester that has garnered significant attention in the field of tissue engineering.[1] Its favorable mechanical properties, tunable degradation rate, and the fact that its degradation product, lactic acid, is a natural metabolite in the human body make it an ideal candidate for fabricating scaffolds that support tissue regeneration.[1][2] These scaffolds serve as temporary templates for cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. This document provides detailed protocols for the synthesis of PLLA via ring-opening polymerization (ROP) and subsequent fabrication of porous scaffolds using common techniques.
PLLA Synthesis via Ring-Opening Polymerization (ROP)
Ring-opening polymerization of the cyclic dimer of lactic acid, L-lactide, is the preferred method for synthesizing high molecular weight PLLA, which is crucial for achieving desirable mechanical properties in tissue engineering scaffolds.
Protocol 1: Bulk Polymerization of L-Lactide using Stannous Octoate
This protocol describes the synthesis of PLLA in bulk (without solvent) using a common and effective catalyst, stannous octoate (Sn(Oct)₂).
Materials:
-
L-lactide
-
Stannous octoate (Sn(Oct)₂)
-
1-Dodecanol (initiator)
-
Toluene
-
Methanol
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Vacuum line and nitrogen inlet
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at 120°C overnight to remove any residual moisture, which can interfere with the polymerization reaction.
-
Monomer and Initiator Addition: Under a nitrogen atmosphere, add the desired amount of L-lactide and 1-dodecanol to the three-neck flask. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Catalyst Addition: Dissolve the required amount of stannous octoate in a small volume of dry toluene and add it to the reaction flask using a syringe. A typical catalyst-to-monomer molar ratio is in the range of 1:1000 to 1:5000.
-
Polymerization: Heat the reaction mixture to 140°C with continuous stirring under a nitrogen atmosphere. The polymerization is typically carried out for 2 to 6 hours.
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a solid mass.
-
Dissolve the crude PLLA in a suitable solvent, such as chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated PLLA by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified PLLA in a vacuum oven at a temperature below its glass transition temperature (around 40-50°C) until a constant weight is achieved.
-
Characterization: The synthesized PLLA should be characterized to determine its molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC). The chemical structure can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
PLLA Scaffold Fabrication
The fabrication of a porous scaffold is essential for providing a suitable microenvironment for cell growth and tissue formation. The following are protocols for common scaffold fabrication techniques.
Protocol 2: Solvent Casting and Particulate Leaching
This technique is a relatively simple method to create porous scaffolds with a well-defined pore size.
Materials:
-
Synthesized PLLA
-
Chloroform or Dichloromethane
-
Sodium chloride (NaCl) particles (sieved to the desired pore size)
-
Deionized water
-
Glass or Teflon mold
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of PLLA in chloroform to create a polymer solution of a specific concentration (e.g., 5-10% w/v).
-
Porogen Addition: Add sieved NaCl particles to the polymer solution. The weight ratio of NaCl to PLLA will determine the porosity of the scaffold. A common ratio is 80:20 or 90:10 (NaCl:PLLA).
-
Casting: Thoroughly mix the polymer/salt slurry and cast it into a mold.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 24-48 hours.
-
Porogen Leaching: Immerse the resulting polymer/salt composite in a large volume of deionized water for 48-72 hours, changing the water periodically to ensure complete removal of the NaCl.
-
Drying: Freeze-dry the scaffold or dry it in a vacuum oven at a low temperature to remove all water.
Protocol 3: Thermally Induced Phase Separation (TIPS)
TIPS is a versatile technique that can produce scaffolds with a highly interconnected porous structure.
Materials:
-
Synthesized PLLA
-
Dioxane (solvent)
-
Water (non-solvent)
-
Mold
-
Freeze-dryer
Procedure:
-
Polymer Solution Preparation: Dissolve PLLA in a mixture of dioxane and water at an elevated temperature (e.g., 60°C) to form a homogeneous solution. The polymer concentration and solvent/non-solvent ratio will influence the final scaffold morphology.
-
Phase Separation: Cool the polymer solution to a specific temperature below the solvent's freezing point to induce phase separation, where a polymer-rich phase and a solvent-rich phase are formed.
-
Solvent Removal: Freeze the phase-separated system and then transfer it to a freeze-dryer to sublimate the solvent, leaving behind a porous PLLA scaffold.
Protocol 4: Electrospinning
Electrospinning is a widely used technique to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM).
Materials:
-
Synthesized PLLA
-
Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (solvents)
-
High-voltage power supply
-
Syringe pump
-
Collector (e.g., a flat plate or rotating mandrel)
Procedure:
-
Polymer Solution Preparation: Prepare a PLLA solution (e.g., 10% w/v) in a solvent mixture of DCM and DMF (e.g., 4:1 v/v). The solution viscosity is a critical parameter for successful electrospinning.
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a blunt-tipped needle. Place the syringe in a syringe pump and connect the needle to the positive electrode of a high-voltage power supply. Place the collector at a specific distance from the needle tip and connect it to the ground.
-
Fiber Formation: Apply a high voltage (e.g., 15-25 kV) and set a constant flow rate for the polymer solution (e.g., 0.5-2 mL/h). A jet of the polymer solution will be ejected from the needle tip, and upon solvent evaporation, solid nanofibers will be deposited on the collector.
-
Scaffold Collection and Drying: After a desired thickness is achieved, carefully remove the nanofibrous mat from the collector and dry it in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
The properties of synthesized PLLA and the resulting scaffolds are highly dependent on the synthesis and fabrication parameters. The following tables summarize typical quantitative data for PLLA intended for tissue engineering applications.
Table 1: Properties of PLLA Synthesized by Ring-Opening Polymerization
| Property | Typical Range | Factors Influencing the Property |
| Molecular Weight (Mw) | 50,000 - 300,000 g/mol | Monomer-to-initiator ratio, catalyst concentration, reaction time and temperature |
| Polydispersity Index (PDI) | 1.2 - 2.0 | Catalyst type, reaction conditions, purity of reactants |
| Glass Transition Temp. (Tg) | 55 - 65 °C | Molecular weight, crystallinity |
| Melting Temperature (Tm) | 170 - 180 °C | Crystallinity, stereochemistry |
Table 2: Properties of PLLA Scaffolds for Tissue Engineering
| Property | Solvent Casting | TIPS | Electrospinning |
| Porosity (%) | 70 - 95 | 85 - 98 | 70 - 90 |
| Pore Size (µm) | 50 - 500 | 20 - 200 | 0.1 - 10 (fiber diameter) |
| Young's Modulus (MPa) | 5 - 50 | 1 - 20 | 10 - 100 |
| Tensile Strength (MPa) | 1 - 5 | 0.5 - 3 | 2 - 15 |
| Degradation Time (in vitro) | Months to years | Months to years | Weeks to months |
Note: The values presented are approximate and can vary significantly based on the specific processing parameters.
Signaling Pathways in Cell-PLLA Scaffold Interactions
The interaction of cells with PLLA scaffolds is a complex process mediated by various signaling pathways that govern cell adhesion, proliferation, and differentiation. For bone tissue engineering, the following pathways are particularly important for osteogenesis.
Integrin-Mediated Adhesion and Signaling
Cell adhesion to the PLLA scaffold is the initial and critical step. This process is primarily mediated by the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, onto the scaffold surface.[3] Cells then bind to these adsorbed proteins through transmembrane receptors called integrins.[4]
Caption: Integrin-mediated signaling cascade on a PLLA scaffold.
TGF-β/BMP Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) superfamily, particularly Bone Morphogenetic Proteins (BMPs), plays a crucial role in inducing the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. BMP-2, for instance, can be loaded onto PLLA scaffolds to enhance their osteoinductivity.
Caption: Canonical BMP-2 signaling pathway in osteogenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of bone formation. Activation of this pathway promotes the differentiation of progenitor cells into mature osteoblasts.
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from PLLA synthesis to scaffold fabrication and subsequent biological evaluation.
Caption: Experimental workflow for PLLA synthesis and scaffold fabrication.
References
- 1. TGF-β1 promotes the osteoinduction of human osteoblasts via the PI3K/AKT/mTOR/S6K1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Inhibits Osteogenic Differentiation in Human Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: L-Lactic Acid as a Carbon Source for Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-lactic acid as a primary carbon source in microbial fermentation. This process is pivotal for the production of valuable chemicals and for studying unique metabolic pathways in various microorganisms.
Introduction: Beyond Production, this compound as a Feedstock
While microbial fermentation is widely recognized for producing this compound from sugars, the reverse is also a significant area of research: using this compound as a starting substrate.[1] Certain microorganisms can efficiently metabolize this compound, converting it into other valuable organic acids, such as propionic acid, or using it as a sole carbon source for biomass accumulation.[2][3] This capability is crucial for valorizing lactate-rich waste streams (e.g., from food processing) and for engineering novel bioproduction pathways.
Microorganisms capable of utilizing this compound include various species of Pseudomonas, Escherichia coli, and Propionibacterium.[4][5][6] The metabolic process involves a distinct enzymatic pathway that channels this compound into the cell's central carbon metabolism.
Metabolic Pathways for this compound Utilization
The catabolism of this compound is a two-step process involving transport across the cell membrane followed by oxidation to pyruvate, a key metabolic intermediate.
2.1 L-Lactate Transport and Oxidation to Pyruvate
-
Uptake : this compound is actively transported from the extracellular environment into the cytoplasm by a specific L-lactate permease (variously denoted as LctP, LldP, or LutP).[7][8][9] This protein typically functions as a proton symporter.[9]
-
Oxidation : Once inside the cell, this compound is oxidized to pyruvate. This reaction is catalyzed by an NAD-independent L-lactate dehydrogenase (L-iLDH) .[3][10] Unlike the NAD-dependent LDH that produces lactate during fermentation, this enzyme is typically a flavoprotein (FMN-dependent) linked to the electron transport chain.[3][4] The pyruvate generated can then enter various central metabolic pathways, including the TCA cycle for energy production, gluconeogenesis for biomass synthesis, or other fermentation pathways.[3][11]
2.2 Fermentation of L-Lactate to Propionate
A significant application of this compound fermentation is the production of propionic acid (propionate), a valuable food preservative and chemical intermediate.[12] This is commonly achieved by Propionibacterium species through pathways like the acrylate pathway.[2][6] In this pathway, L-lactate is first converted to lactyl-CoA, which is then dehydrated to acryloyl-CoA and subsequently reduced to propionyl-CoA, and finally to propionate.[13]
Quantitative Data from Fermentation Studies
The efficiency of converting this compound into other products can be quantified by measuring parameters such as yield, productivity, and substrate consumption rate.
Table 1: Fermentation Performance for Propionate Production from Lactate
| Microorganism/Culture | Fermentation Mode | Lactate Conc. (mM) | Propionate Yield (mol/mol lactate) | Propionate Rate (mM/day) | Reference(s) |
|---|---|---|---|---|---|
| Mixed microbial culture | Electrofermentation (Batch) | 20 | N/A | 5.9 | [2][6][14] |
| Mixed microbial culture | Electrofermentation (Batch) | 150 | 0.48 | 12.9 | [2][6][14] |
| Mixed microbial culture | Two-stage fermentation | N/A | 0.59 | 97 |[2] |
Table 2: Growth and By-product Formation of E. coli on L-Lactate
| Strain | Evolution Stage | Acetate Secretion (mmol/mmol lactate) | Ethanol Secretion (mmol/mmol lactate) | Notes | Reference(s) |
|---|---|---|---|---|---|
| E. coli (Wild-type) | Unevolved | ~0.4 | Very low | Acetate is the major carbon overflow product. | [11] |
| E. coli (Evolved) | 60 days | ~0.2 (up to 50% decrease) | ~0.1 (gradual increase) | Adaptation leads to reduced acetate overflow. |[11] |
Experimental Protocols
4.1 Protocol 1: Preparation of L-Lactate Minimal Medium
This protocol describes the preparation of a defined minimal medium for cultivating microorganisms like E. coli or Pseudomonas using this compound as the sole carbon source.
Materials:
-
M9 minimal salts (5x stock): Na₂HPO₄·7H₂O (64 g/L), KH₂PO₄ (15 g/L), NaCl (2.5 g/L), NH₄Cl (5.0 g/L)
-
This compound solution (20% w/v), pH adjusted to 7.0 with NaOH/KOH
-
MgSO₄ solution (1 M)
-
CaCl₂ solution (0.1 M)
-
Trace elements solution (1000x stock)
-
Sterile deionized water
Procedure:
-
To prepare 1 L of medium, add 200 mL of 5x M9 minimal salts to 778 mL of sterile deionized water.
-
Autoclave the mixture at 121°C for 15 minutes and allow it to cool to room temperature.
-
Aseptically add the following sterile-filtered components:
-
10 mL of 20% this compound solution (for a final concentration of 0.2%).[10]
-
2 mL of 1 M MgSO₄.
-
0.1 mL of 0.1 M CaCl₂.
-
1 mL of 1000x trace elements solution.
-
-
Mix thoroughly. The medium is now ready for inoculation.
4.2 Protocol 2: Batch Fermentation for Microbial Growth on L-Lactate
This protocol outlines a typical batch fermentation experiment in shake flasks to assess the ability of a microbial strain to utilize this compound.
Procedure:
-
Inoculum Preparation : Revive the desired microbial strain from a glycerol stock by culturing it overnight in a rich medium (e.g., LB or BHI broth).[15][16]
-
Pre-culture : Inoculate 5 mL of L-Lactate Minimal Medium (Protocol 4.1) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.05. Incubate at the optimal temperature and shaking speed for the strain (e.g., 37°C, 200 rpm for E. coli) until the mid-logarithmic phase is reached.
-
Main Culture Inoculation : Prepare shake flasks containing the desired volume of L-Lactate Minimal Medium (e.g., 50 mL in a 250 mL flask).
-
Inoculate the main culture flasks with the pre-culture to a starting OD₆₀₀ of 0.05-0.1.
-
Incubation and Sampling : Incubate the flasks under the same conditions as the pre-culture.
-
Collect samples aseptically at regular time intervals (e.g., every 2-4 hours).
-
Analysis : For each sample, measure:
-
Cell growth by monitoring OD₆₀₀.[17]
-
pH of the culture medium.
-
Concentrations of this compound and potential metabolic products (e.g., acetate, propionate) using HPLC.
-
4.3 Protocol 3: Assay for NAD-Independent L-Lactate Dehydrogenase (L-iLDH) Activity
This protocol measures the activity of the key enzyme responsible for oxidizing L-lactate to pyruvate. It is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, as the natural acceptor is linked to the membrane. For simplicity, this protocol is adapted from assays for the reverse reaction (L-lactate to pyruvate), which can be monitored by the increase in NADH absorbance at 340 nm.[18][19] Note: Assaying the membrane-bound, NAD-independent enzyme directly often requires specific electron acceptors like DCPIP or PMS.
Materials:
-
Assay Buffer: 0.15 M CAPS, pH 10.0 (favors the L-lactate to pyruvate reaction).[19]
-
NAD⁺ solution: 6 mM.[19]
-
L-lactate solution: 150 mM, pH 7.0.[19]
-
Cell-free extract (prepared by lysing cells grown on L-lactate and clarifying the lysate).
-
UV-Vis Spectrophotometer and cuvettes.
Procedure:
-
Set the spectrophotometer to a wavelength of 340 nm and warm up the instrument.[19]
-
In a cuvette, prepare the reaction mixture by adding:
-
1.9 mL of Assay Buffer.
-
0.5 mL of NAD⁺ solution.
-
0.5 mL of L-lactate solution.
-
-
Mix by inversion and place the cuvette in the spectrophotometer to zero the absorbance (blank).
-
To start the reaction, add a small volume (e.g., 10-100 µL) of the cell-free extract to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculation : Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min). Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
References
- 1. Lactic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Propionate Production by Bioelectrochemically-Assisted Lactate Fermentation and Simultaneous CO2 Recycling [frontiersin.org]
- 3. NAD-Independent L-Lactate Dehydrogenase Is Required for L-Lactate Utilization in Pseudomonas stutzeri SDM | PLOS One [journals.plos.org]
- 4. Three overlapping lct genes involved in L-lactate utilization by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Propionate Production by Bioelectrochemically-Assisted Lactate Fermentation and Simultaneous CO2 Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate cross-talk in host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role and Regulation of a Lactate Permease as Lactate Transporter in Bacillus coagulans DSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate permease family - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Propionate Production by Bioelectrochemically-Assisted Lactate Fermentation and Simultaneous CO2 Recycling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Revival and Growth of Lactic Acid Bacteria [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tycmhoffman.com [tycmhoffman.com]
L-Lactic Acid Assay Kit: Application Notes and Protocols for Colorimetric Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lactic acid, the ionized form of lactic acid, is a pivotal metabolite in cellular metabolism, primarily produced during anaerobic glycolysis.[1] Beyond its role as an energy substrate, this compound is now recognized as a critical signaling molecule, modulating various physiological and pathological processes, including immune responses, cancer metabolism, and neuroprotection.[2][3][4] Accurate quantification of this compound in biological samples is therefore essential for research in numerous fields, from oncology and immunology to neuroscience and exercise physiology.
This this compound Assay Kit provides a simple and sensitive colorimetric method for the quantitative determination of this compound in a variety of biological samples, such as serum, plasma, cell culture supernatants, and tissue homogenates.[5][6] The assay is based on an enzymatic reaction that results in a color change directly proportional to the this compound concentration.
Principle of the Assay
The this compound Assay Kit utilizes a coupled enzymatic reaction to quantify this compound.[7] In the presence of L-lactate dehydrogenase (LDH), this compound is oxidized to pyruvate.[8] This reaction is coupled to the reduction of a tetrazolium salt (WST-8 or similar) by a diaphorase, which produces a colored formazan dye.[9] The intensity of the color, measured at a specific wavelength (typically around 450 nm or 530 nm), is directly proportional to the amount of this compound in the sample.[5][9]
This compound in Cellular Signaling
This compound is not merely a metabolic byproduct but an active signaling molecule that influences a variety of cellular processes. It can act as a ligand for the G-protein coupled receptor GPR81 (also known as HCAR1), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][10] This pathway has been implicated in the regulation of lipolysis, inflammation, and neuronal activity.[3][10] Furthermore, this compound can modulate the activity of immune cells and contribute to the tumor microenvironment by affecting angiogenesis and immune evasion.[2][11]
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer : Ready to use. Equilibrate to room temperature before use.
-
L-Lactate Standard (100 mM) : Thaw at room temperature. Prepare a 2 mM working solution by diluting the 100 mM standard 1:50 with the Assay Buffer (e.g., add 10 µL of 100 mM standard to 490 µL of Assay Buffer).[9]
-
Enzyme Mix : Reconstitute lyophilized enzyme mix with the provided enzyme buffer. Mix gently by inversion.
-
Probe Solution : Reconstitute the lyophilized probe with the provided solvent. Protect from light.
-
Working Reagent : Prepare a fresh working reagent for each experiment by mixing the Assay Buffer, Enzyme Mix, and Probe Solution according to the kit's specific instructions. A typical ratio might involve mixing these components in a way that provides enough volume for all standards and samples.[9]
B. Sample Preparation
-
Serum and Plasma : Collect blood and process to obtain serum or plasma. Samples can be assayed directly or diluted with Assay Buffer if the this compound concentration is expected to be high.[5] For long-term storage, store at -80°C.[5]
-
Cell Culture Supernatant : Collect the cell culture medium and centrifuge to remove any cells or debris. The supernatant can be assayed directly.[6]
-
Tissue Homogenates : Homogenize the tissue in ice-cold Assay Buffer (e.g., 100 mg tissue in 1 mL buffer).[9] Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove insoluble material.[5] The supernatant is used for the assay.
-
Cell Lysates : Collect cells and wash with cold PBS. Resuspend the cell pellet in Assay Buffer and lyse the cells by sonication or homogenization on ice.[9] Centrifuge to pellet cellular debris and collect the supernatant for the assay.
Note: Samples containing high levels of endogenous lactate dehydrogenase (LDH) may require deproteinization using a 10 kDa molecular weight cutoff spin filter to prevent interference.[9]
C. Standard Curve Preparation
Prepare a series of this compound standards by diluting the 2 mM this compound working solution with Assay Buffer in a 96-well plate. A typical standard curve can be prepared as follows:
| Standard | Volume of 2 mM L-Lactate (µL) | Volume of Assay Buffer (µL) | Final L-Lactate Concentration (mM) |
| S0 | 0 | 100 | 0 |
| S1 | 2 | 98 | 0.04 |
| S2 | 5 | 95 | 0.1 |
| S3 | 10 | 90 | 0.2 |
| S4 | 20 | 80 | 0.4 |
| S5 | 30 | 70 | 0.6 |
| S6 | 40 | 60 | 0.8 |
| S7 | 50 | 50 | 1.0 |
D. Assay Procedure
References
- 1. fiveable.me [fiveable.me]
- 2. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual role of lactate in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. raybiotech.com [raybiotech.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. fn-test.com [fn-test.com]
- 10. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
Application Note and Protocols for L-Lactic Acid Analysis in Serum
Introduction
L-lactic acid, a key metabolite in anaerobic glycolysis, is a critical biomarker for assessing tissue oxygenation and metabolic function. Accurate and precise quantification of this compound in serum is essential for clinical diagnostics, sports medicine, and metabolic research. However, the complex matrix of serum, rich in proteins and other potential interfering substances, necessitates robust sample preparation to ensure reliable analytical results. This document provides detailed application notes and protocols for the preparation of serum samples for this compound analysis, tailored for researchers, scientists, and drug development professionals. The described methods aim to remove interfering substances, thereby enhancing the accuracy and reproducibility of this compound quantification.
Common Sample Preparation Techniques
Several methods are employed to prepare serum for this compound analysis, each with its own advantages and limitations. The choice of method often depends on the analytical platform being used (e.g., colorimetric assays, HPLC, LC-MS/MS), the required sample purity, and throughput needs. The most common techniques include:
-
Direct Dilution: For some colorimetric assays, a simple dilution of the serum sample with deionized water or a specific assay buffer may be sufficient. This is the simplest and fastest method but may not be suitable for all analytical techniques due to potential matrix effects.
-
Protein Precipitation: This is a widely used technique to remove proteins, which can interfere with the analysis.[1] This can be achieved through the addition of acids (e.g., perchloric acid, trichloroacetic acid) or organic solvents (e.g., acetonitrile, methanol).[2][3][4]
-
Ultrafiltration: This method utilizes semi-permeable membranes with a specific molecular weight cut-off (MWCO) to separate proteins and other high-molecular-weight components from the serum.[5] It is a relatively gentle method that avoids the use of harsh chemicals.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. It offers high selectivity by using a solid sorbent to retain the analyte of interest or the interfering substances.[6][7][8]
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation methods for this compound analysis in serum. This data is compiled from various sources and is intended to provide a comparative overview.
| Preparation Method | Analyte Recovery | Precision (CV%) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Perchloric Acid) | 103.4% - 112.7%[9] | Within-day: 1.1% - 6.1% Between-day: 0.9% - 2.3%[9] | >0.95[9] | Effective protein removal, well-established method. | Requires handling of corrosive acid and subsequent neutralization. |
| Protein Precipitation (Acetonitrile) | High (specific data for lactate not found, but generally effective for small molecules) | Good (specific data for lactate not found) | Good (specific data for lactate not found) | Simple, fast, and compatible with LC-MS analysis.[4][6][10] | Potential for co-precipitation of the analyte, requires solvent evaporation. |
| Ultrafiltration | >90% (for proteins, indicating good recovery of small molecules like lactate)[11] | Good (specific data for lactate not found) | Good (specific data for lactate not found) | Gentle on the sample, no chemical additives.[5] | Can be slower, potential for membrane fouling. |
| Solid-Phase Extraction (Anion Exchange) | 91.9% (from fermentation broth, indicative of potential for serum)[12] | Good (specific data for lactate not found) | Good (specific data for lactate not found) | High selectivity, can concentrate the analyte.[7][8] | More complex and time-consuming, requires method development. |
Experimental Protocols
Serum Collection and Handling
Proper collection and handling of blood samples are crucial to prevent factitious increases in lactate levels due to glycolysis by red blood cells.[13]
Protocol:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube.
-
If not analyzed immediately, store the serum at -80°C.
Protein Precipitation Protocols
This is a classic and effective method for deproteinizing biological samples.[9][14]
Protocol:
-
Place 500 µL of ice-cold 0.6 M perchloric acid into a microcentrifuge tube.
-
Add 500 µL of serum to the perchloric acid.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the deproteinized supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding 50-100 µL of 2 M potassium hydroxide (KOH), monitoring the pH with pH paper until it reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to precipitate the potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is ready for this compound analysis.
A simple and rapid method using an organic solvent, particularly suitable for LC-MS based analysis.[4][6][10]
Protocol:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 300 µL of cold (-20°C) acetonitrile to the serum sample (a 3:1 ratio of ACN to serum).[10]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound.
-
If required for the analytical method, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable buffer.
Ultrafiltration Protocol
This protocol uses centrifugal filter units to remove proteins and is a milder alternative to chemical precipitation.[5]
Protocol:
-
Pre-rinse a centrifugal filter unit (e.g., with a 10 kDa MWCO) by adding 500 µL of ultrapure water and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step helps to remove any potential preservatives or contaminants from the filter membrane.
-
Add up to 500 µL of serum to the pre-rinsed centrifugal filter unit.
-
Centrifuge at 12,000 x g for 10-20 minutes at 4°C. The exact time may vary depending on the specific filter unit and sample viscosity.
-
The filtrate collected in the bottom of the tube contains the this compound and is free of high-molecular-weight proteins.
-
The filtrate is now ready for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a more selective clean-up and can be adapted for various SPE sorbents. Anion exchange is a common choice for acidic analytes like lactic acid.[12]
Protocol:
-
Conditioning: Condition an anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water through the cartridge.
-
Sample Loading: Load 500 µL of pre-treated serum (e.g., diluted 1:1 with ultrapure water and pH adjusted to ~7) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove unretained interfering compounds.
-
Elution: Elute the bound this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 0.1 M HCl or a formic acid solution).
-
The eluate can be directly analyzed or evaporated and reconstituted in an appropriate solvent for the analytical method.
Visualized Workflows
Figure 1: Workflow for Serum Collection and Handling.
Figure 2: Workflow for Perchloric Acid Protein Precipitation.
Figure 3: Workflow for Acetonitrile Protein Precipitation.
Figure 4: Workflow for Ultrafiltration.
Figure 5: Workflow for Solid-Phase Extraction.
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. primescholars.com [primescholars.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ionsource.com [ionsource.com]
- 7. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Development of an enzymatic assay to measure lactate in perchloric acid-precipitated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novabio.ee [novabio.ee]
- 12. Solid phase extraction of lactic acid from fermentation broth by anion-exchangeable silica confined ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. rvc.ac.uk [rvc.ac.uk]
Determining the Enantiomeric Excess of L-Lactic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic acid, a chiral molecule, exists as two enantiomers, L-lactic acid and D-lactic acid. In biological systems, these enantiomers often exhibit distinct metabolic pathways and physiological effects. This compound is the predominant isomer found in humans and is a key product of glycolysis. Conversely, elevated levels of D-lactic acid can be indicative of metabolic disorders or bacterial overgrowth. Consequently, the accurate determination of the enantiomeric excess (e.e.) of this compound is critical in pharmaceutical research, clinical diagnostics, and biotechnology. This document provides detailed application notes and protocols for the principal analytical methods used to quantify the enantiomeric purity of this compound.
Methods Overview
Several analytical techniques are employed to determine the enantiomeric excess of this compound. The most prominent methods include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization, enzymatic assays, and polarimetry. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of the primary methods for determining the enantiomeric excess of this compound.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC-MS/MS | Direct separation of enantiomers on a chiral stationary phase. | This compound: 2–400 µM[1]D-lactic acid: 0.5–100 µM[1] | This compound: ~0.2 mg/LD-lactic acid: 0.125 µmol/L | This compound: ~0.5 mg/LD-lactic acid: 0.5 µmol/L | High sensitivity and specificity, direct analysis. | Requires specialized and expensive chiral columns and MS detector. |
| GC-MS with Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a standard GC column. | Correlation coefficient (R²) > 0.99[2] | This compound: 0.11 µM[2] | Not explicitly stated, but quantifiable at low µM levels. | High sensitivity and resolution, utilizes standard GC-MS instrumentation. | Indirect method requiring derivatization, which can introduce errors. |
| Enzymatic Assay (L-LDH) | Specific oxidation of this compound by L-lactate dehydrogenase, with spectrophotometric detection of NADH production. | 0.3 - 30 µg in cuvette | 0.214 mg/L | 0.65 mg/L | High specificity for this compound, relatively simple and inexpensive. | Only measures this compound; enantiomeric excess is an indirect calculation. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Dependent on concentration. | Concentration and specific rotation dependent. | Concentration and specific rotation dependent. | Simple, non-destructive, provides a bulk measure of optical purity. | Low sensitivity, requires pure samples, susceptible to interference from other chiral compounds.[3][4] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation and quantification of L- and D-lactic acid. The use of a chiral stationary phase (CSP) is the most common approach. Macrocyclic glycopeptide-based columns, such as those containing teicoplanin or ristocetin, are particularly effective.[5][6]
Protocol: Chiral HPLC with a Teicoplanin-based Column
-
Sample Preparation:
-
For biological fluids (e.g., urine, plasma), deproteinize the sample by adding a 1:3 ratio of sample to acetonitrile.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase if the concentration is expected to be high.
-
-
HPLC Conditions:
-
Column: Chirobiotic T (teicoplanin) or Chirobiotic TAG (teicoplanin aglycone) column (e.g., 250 x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.03 M ammonium acetate (85:15, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10-25 µL.
-
Detection: UV detector at 210 nm or a Mass Spectrometer (MS) for higher sensitivity and specificity.[1][6]
-
-
Data Analysis:
-
Identify the peaks for L- and D-lactic acid based on their retention times, as determined by injecting pure standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) for this compound using the following formula:
-
e.e. (%) = [ (Areathis compound - AreaD-lactic acid) / (Areathis compound + AreaD-lactic acid) ] x 100
-
-
Caption: Workflow for Chiral HPLC Analysis of Lactic Acid.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
This indirect method involves converting the lactic acid enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column. L-menthol is a commonly used chiral derivatizing agent for this purpose.[2][8]
Protocol: GC-MS with L-Menthol Derivatization
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample to dryness.
-
To the dried sample, add 200 µL of a solution of L-menthol in pyridine (e.g., 10 mg/mL).
-
Add 50 µL of acetyl chloride and heat the mixture at 60°C for 1 hour.[2][8]
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Conditions:
-
Electron ionization (EI) at 70 eV.
-
Scan range of m/z 50-500 or selected ion monitoring (SIM) for higher sensitivity.
-
-
-
Data Analysis:
-
The two diastereomeric derivatives will have different retention times.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Caption: Workflow for GC-MS Analysis of Lactic Acid.
Enzymatic Assay
Enzymatic assays offer high specificity for the L-enantiomer of lactic acid. The most common method utilizes L-lactate dehydrogenase (L-LDH), which catalyzes the oxidation of this compound to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Protocol: L-Lactate Dehydrogenase (L-LDH) Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Glycine-Hydrazine buffer, pH 9.2.
-
NAD+ Solution: 50 mg/mL in deionized water.
-
L-Lactate Dehydrogenase (L-LDH) Solution: Approximately 500 units/mL in glycerol.
-
This compound Standards: Prepare a series of standards ranging from 0 to 1.0 mM in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, pipette 20 µL of each standard and sample.
-
Add 180 µL of a master mix containing the assay buffer and NAD+ solution to each well.
-
Mix and incubate for 5 minutes at room temperature.
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding 5 µL of the L-LDH solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each standard and sample.
-
Subtract the ΔA of the blank (0 mM standard) from all other readings.
-
Create a standard curve by plotting the corrected ΔA of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
-
To determine enantiomeric excess, a separate assay for total lactic acid (L + D) would be required, or an assumption is made about the total concentration.
-
Caption: Workflow for the Enzymatic Assay of this compound.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers.
Protocol: Polarimetry
-
Sample Preparation:
-
Prepare a solution of the lactic acid sample in a suitable solvent (e.g., water) at a precisely known concentration (c, in g/mL).
-
Ensure the solution is clear and free of bubbles.
-
-
Measurement:
-
Calibrate the polarimeter with a blank solvent.
-
Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed rotation (αobs) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[3]
-
-
Data Analysis:
-
Calculate the specific rotation ([α]) of the sample using the formula:
-
[α] = αobs / (c * l)[3]
-
-
The enantiomeric excess (e.e.) is calculated by comparing the specific rotation of the sample to the specific rotation of the pure this compound standard ([α]pure):
-
e.e. (%) = ([α]sample / [α]pure) x 100[10]
-
-
Caption: Workflow for Polarimetry Analysis of Lactic Acid.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including sensitivity, specificity, sample matrix, and available instrumentation. Chiral HPLC and GC-MS offer high sensitivity and the ability to simultaneously quantify both enantiomers, making them suitable for complex matrices. Enzymatic assays are highly specific for this compound and are well-suited for high-throughput screening. Polarimetry, while less sensitive, provides a rapid and non-destructive measure of bulk enantiomeric purity. The detailed protocols provided herein serve as a guide for researchers to select and implement the most appropriate method for their application.
References
- 1. labcluster.com [labcluster.com]
- 2. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Lactic Acid Yield in Bacterial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-lactic acid yield during bacterial fermentation experiments.
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low this compound yield is a common issue that can arise from several factors. A systematic evaluation of your fermentation parameters is crucial for pinpointing the problem.[1]
Troubleshooting Steps:
-
Verify Strain Performance:
-
Strain Selection: Ensure the selected lactic acid bacteria (LAB) strain is a known high-producer of this compound. Strains like Lactobacillus acidophilus, Lactobacillus plantarum, and Bacillus coagulans are often used for their high-yield capabilities.[1]
-
Inoculum Quality: Use a fresh, actively growing inoculum. An old or stressed inoculum can lead to a long lag phase and may not achieve the desired cell density for optimal production.[1]
-
-
Assess Media Composition:
-
Nutrient Limitation: While the primary carbon source may be sufficient, a lack of essential nutrients such as specific amino acids, vitamins, or minerals can limit growth and acid production.[1] Consider supplementing the medium with yeast extract or other complex nutrient sources.
-
Substrate Inhibition: High initial concentrations of the carbon source (e.g., glucose) can inhibit bacterial growth.[2]
-
-
Evaluate Fermentation Conditions:
-
pH Control: The accumulation of lactic acid will naturally decrease the pH of the medium, which can inhibit bacterial growth and enzyme activity.[1][3] Maintaining the optimal pH for your specific strain, typically between 5.0 and 7.0, is critical.[1]
-
Temperature: Deviations from the optimal temperature for your LAB strain can significantly reduce yield. Most LAB strains have an optimal temperature range between 30°C and 45°C.[1]
-
Aeration: Lactic acid fermentation is generally an anaerobic process. Ensure anaerobic conditions are maintained by sparging with nitrogen gas or using a sealed fermenter.[1]
-
Issue 2: Slow or Stalled Fermentation
Q: My fermentation started but has become extremely slow or has stopped completely before all the substrate is consumed. What should I investigate?
A: A sluggish or stalled fermentation often points to the accumulation of inhibitory factors or the depletion of essential resources.[1]
Troubleshooting Steps:
-
Check for Inhibitory Byproducts: Besides lactic acid, heterofermentative bacteria can produce other byproducts like acetic acid and ethanol, which can be inhibitory at high concentrations.[4]
-
Investigate Bacteriophage Contamination: Bacteriophages are viruses that infect and kill bacteria, and they are a primary cause of fermentation failure.[5][6][7] A sudden halt in fermentation and cell lysis are strong indicators of phage contamination.
-
Assess Nutrient Limitation: Even if the primary carbon source is present, the depletion of essential nutrients like amino acids or vitamins can halt fermentation. Supplementing with complex nutrients like yeast extract can sometimes restart a stalled fermentation.[1]
-
Evaluate End-Product Inhibition: High concentrations of lactic acid can be toxic to the bacterial cells, leading to a feedback inhibition of both growth and acid production.[2]
Issue 3: Presence of Undesired Byproducts
Q: I am detecting significant amounts of byproducts like acetic acid and ethanol in my fermentation broth. How can I minimize their formation?
A: The formation of byproducts is characteristic of heterofermentative lactic acid bacteria. To favor this compound production, consider the following:
Troubleshooting Steps:
-
Strain Selection: Utilize a homofermentative LAB strain. Homofermentative bacteria primarily convert one mole of glucose into two moles of lactate.[4]
-
Control of Fermentation Conditions:
-
Oxygen Levels: While typically an anaerobic process, slight changes in oxygen availability can influence metabolic pathways. Strict anaerobic conditions generally favor lactic acid production.
-
Substrate: The type and concentration of the carbohydrate source can influence byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound fermentation?
A1: The optimal pH is strain-dependent but generally falls within the range of 5.0 to 7.0.[1] For example, studies have shown that a pH of 5.5 is optimal for both lactic acid accumulation and cell growth in Lactobacillus casei.[8] It is crucial to maintain a controlled pH, as the accumulation of lactic acid will lower the pH and can inhibit the growth and productivity of the bacteria.[1][3]
Q2: What is the ideal temperature for maximizing this compound yield?
A2: The optimal temperature varies among different strains of lactic acid bacteria. Most commonly used strains perform best in the range of 30°C to 45°C.[1] For instance, Lactobacillus pentosus has an optimal temperature of 35°C for lactic acid production.[1] Some thermophilic strains can tolerate higher temperatures, up to 55°C, which can be advantageous in reducing contamination risks.[1]
Q3: How can I detect and mitigate bacteriophage contamination?
A3: Bacteriophage contamination is a serious issue that can lead to complete fermentation failure.[5][6][7][9]
-
Detection: Signs of phage contamination include a sudden drop in turbidity, cell lysis, and failure to produce acid.[10] Laboratory methods for detection include plaque assays and PCR-based techniques.
-
Mitigation:
-
Sanitation: Implement rigorous sanitation protocols for all equipment and media.
-
Strain Rotation: Regularly rotating different phage-resistant strains can prevent the establishment of a persistent phage population.
-
Air Filtration: Phages can be airborne, so using filtered air in the fermentation facility is recommended.[5]
-
Source of Contamination: Raw materials like milk and whey can be sources of phages.[5][10]
-
Q4: What are the most common carbon sources for this compound fermentation?
A4: A variety of carbohydrates can be used. Pure sucrose, glucose from starch, raw sugar, and beet juice are frequently used in industrial processes.[4] Research is also exploring the use of more cost-effective and sustainable substrates like agricultural waste and lignocellulosic biomass.[2][11]
Q5: What are the differences between homofermentative and heterofermentative lactic acid bacteria?
A5:
-
Homofermentative bacteria , such as Lactobacillus casei and Lactococcus lactis, produce two moles of lactate as the primary product from one mole of glucose.[4]
-
Heterofermentative species produce one mole of lactate from one mole of glucose, along with other byproducts like carbon dioxide and acetic acid or ethanol.[4] For maximizing this compound yield, homofermentative strains are preferred.
Data Presentation
Table 1: Optimal Fermentation Parameters for Various Lactic Acid Bacteria
| Bacterial Strain | Optimal Temperature (°C) | Optimal pH | Key Byproducts (if any) | Reference |
| Lactobacillus pentosus | 35 | 5.0 - 6.5 | Acetic Acid | [1] |
| Lactobacillus casei | 37 | 5.5 | - | [8] |
| Bacillus coagulans | 45 - 55 | 6.0 - 7.0 | - | [1] |
| Lactobacillus rhamnosus | 37 | 6.0 - 6.5 | - | [12] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages | Reference |
| HPLC | Separation and UV detection | High accuracy and specificity | Requires expensive equipment | [13][14] |
| Colorimetry | Reaction with p-hydroxybiphenol | Simple and cost-effective | Lower specificity, potential interference | [15] |
| Titration | Neutralization with a standard base | Simple, rapid, and inexpensive | Not specific to lactic acid | [16] |
| Enzymatic Assay | Specific enzyme-catalyzed reaction | Highly specific for this compound | Can be expensive | [16] |
Experimental Protocols
Protocol 1: General this compound Fermentation
-
Media Preparation: Prepare the fermentation medium containing a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), and necessary minerals. Sterilize the medium by autoclaving at 121°C for 15 minutes.[1]
-
Inoculum Preparation: Inoculate a seed culture of the selected LAB strain in the same fermentation medium. Incubate the seed culture under optimal conditions (e.g., 37°C, anaerobic) until it reaches the late exponential growth phase.[1]
-
Fermentation: Inoculate the sterile fermentation medium with the seed culture to a desired inoculum size (e.g., 2% v/v).[1] Maintain the fermentation at the optimal temperature and pH for the chosen strain. For pH control, use an automated system to add a sterile neutralizing agent (e.g., 2M NaOH) as needed. Maintain anaerobic conditions by sparging with nitrogen gas or using a sealed fermenter.[1]
-
Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), substrate consumption, and this compound production using an appropriate analytical method (see Table 2).[1]
Protocol 2: Measuring Bacterial Growth by Turbidimetry
-
Inoculation: Inoculate a sterile liquid medium with a single colony of the bacterium.[17][18]
-
Incubation: Incubate the culture under optimal growth conditions (e.g., 37°C with shaking).[17][18]
-
Measurement: At regular time intervals (e.g., every 30-60 minutes), aseptically remove a small aliquot of the culture.
-
Spectrophotometry: Measure the optical density (OD) of the aliquot at a wavelength of 600 nm using a spectrophotometer. Use sterile medium as a blank.[17][18]
-
Growth Curve: Plot the OD600 values against time to generate a bacterial growth curve, which will show the different phases of growth (lag, log, stationary, and death).[17][18]
Visualizations
Caption: Troubleshooting flowchart for low this compound yield.
Caption: General experimental workflow for this compound fermentation.
Caption: Simplified metabolic pathways of lactic acid bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Limitations and Challenges with Lactic Acid Bacteria: A Review [file.scirp.org]
- 4. Lactic acid - Wikipedia [en.wikipedia.org]
- 5. Bacteriophages of lactic acid bacteria and their impact on milk fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Phages and fermentation - Phage Consultants [phageconsultants.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Lactic Acid: A Comprehensive Review of Production to Purification | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Lactic Acid in Fermentation Broth by p-Hydroxybiphenol Colorimetry [spkx.net.cn]
- 16. researchgate.net [researchgate.net]
- 17. microbenotes.com [microbenotes.com]
- 18. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
troubleshooting low signal in L-Lactic acid enzymatic assays
Welcome to the technical support center for L-Lactic Acid enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low signal output.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance to troubleshoot low signal in your this compound enzymatic assay.
Q1: My absorbance/fluorescence signal is very low or absent for both my samples and standards. What are the primary causes and how can I fix this?
A low or non-existent signal across the entire assay plate is often indicative of a systemic issue with the assay setup or reagents.
-
Potential Cause 1: Inactive Enzyme (L-Lactate Dehydrogenase). The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or incorrect pH conditions.[1][2]
-
Solution:
-
Ensure the enzyme is stored at the recommended temperature (typically -20°C).[3]
-
Aliquot the enzyme upon first use to minimize freeze-thaw cycles.[4]
-
Verify the pH of your assay buffer is optimal for the enzyme's activity, as an incorrect pH can denature the enzyme.[1]
-
Run a positive control with a known this compound standard to confirm enzyme viability.[2]
-
-
-
Potential Cause 2: Incorrect Reagent Preparation or Concentration. Errors in the preparation of the reaction mix, such as incorrect concentrations of NAD+ or the probe, can lead to a weak signal.
-
Solution:
-
Carefully re-prepare all reagents according to the kit protocol, paying close attention to dilution factors.
-
Ensure that the NAD+ solution is fresh and has been stored correctly, as it is a critical cofactor for the enzymatic reaction.
-
One user identified that an imbalanced pH of the NAD+ solution denatured the enzymes in the assay.[1]
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The incubation time or temperature may not be sufficient for the reaction to proceed to completion.
Q2: My standard curve is flat or has a very low slope, but my samples still show some signal. What could be the issue?
A problematic standard curve is a common source of inaccurate data.
-
Potential Cause 1: Degradation of this compound Standard. The this compound standard may have degraded due to improper storage.
-
Potential Cause 2: Incorrect Dilution of Standards. Errors in the serial dilution of the standards can lead to a non-linear or flat curve.
-
Solution:
-
Carefully repeat the serial dilutions, ensuring accurate pipetting at each step.
-
Use calibrated pipettes and fresh tips for each dilution.
-
-
Q3: My sample signal is low, but my standard curve looks good. How can I troubleshoot this?
Low signal specifically in the sample wells points towards issues with the sample itself or interferences.
-
Potential Cause 1: Insufficient this compound Concentration in the Sample. The concentration of this compound in your sample may be below the detection limit of the assay.[5]
-
Potential Cause 2: Sample Interference. Components within the sample matrix may be inhibiting the enzymatic reaction.
-
Solution:
-
Perform a spike and recovery experiment. Add a known amount of this compound to your sample and measure the recovery. A low recovery percentage indicates the presence of inhibitors.[5]
-
Substances like ethylene glycol metabolites (glycolate and glyoxylic acid) have been shown to interfere with assays using L-lactate oxidase.[10]
-
Deproteinize samples, especially those from metabolically active tissues and cells, to prevent enzymes like endogenous LDH from consuming the lactate in the sample.[8][11]
-
-
-
Potential Cause 3: Improper Sample Preparation and Storage. this compound can be consumed by endogenous enzymes if samples are not handled correctly.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and detection limits for this compound enzymatic assays.
| Parameter | Typical Range | Notes |
| This compound in Assay | 0.3 - 30 µg | The amount of this compound per reaction well should fall within this range for linearity.[5] |
| Sample Concentration | 0.003 - 0.30 g/L | Samples may need to be diluted to fall within this concentration range.[5] |
| Lower Detection Limit | ~0.214 mg/L | This is the lowest concentration of this compound that can be reliably detected.[5] |
| Absorbance Difference (ΔA) | > 0.100 | For accurate results, the change in absorbance between the blank and the sample should be at least 0.100.[5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Standard Curve
-
Prepare a 1 mM this compound Standard Solution: Dilute a stock solution of this compound (e.g., 100 mM) in the assay buffer. For example, add 10 µL of 100 mM this compound to 990 µL of assay buffer.[8]
-
Perform Serial Dilutions: Create a series of standards with decreasing concentrations. For a colorimetric assay, a typical range would be 0, 2, 4, 6, 8, and 10 nmol per well.
-
Add to Plate: Add 50 µL of each standard dilution to separate wells of a 96-well plate.[4]
Protocol 2: General Enzymatic Assay Workflow
-
Sample Preparation:
-
Assay Reaction:
-
Add 50 µL of your prepared samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, substrate mix (probe), and enzyme mix (L-lactate dehydrogenase).[4]
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for 30 minutes, protected from light.[6][8]
-
Measurement: Measure the absorbance or fluorescence at the specified wavelength (e.g., 450 nm for colorimetric assays).[8]
Visualizations
This compound Enzymatic Reaction Pathway
Caption: Enzymatic conversion of this compound and subsequent signal generation.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
Assay Component Relationships
Caption: Inter-relationships between key components of the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Lactic acid standards? - Chromatography Forum [chromforum.org]
- 8. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3hbiomedical.com [3hbiomedical.com]
improving resolution of L- and D-Lactic acid peaks in chromatography
Welcome to the technical support center for the chromatographic resolution of L- and D-lactic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chiral separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving the separation of L- and D-lactic acid enantiomers?
A1: The most critical factor is the choice of the chiral stationary phase (CSP). The CSP provides the chiral environment necessary for differential interaction with the L- and D-lactic acid enantiomers, leading to their separation. Without an appropriate CSP, baseline separation is highly unlikely.
Q2: Which types of chiral stationary phases are most effective for lactic acid separation?
A2: Macrocyclic glycopeptide-based CSPs are particularly effective for separating polar compounds like lactic acid.[1] Columns based on selectors such as teicoplanin and ristocetin have demonstrated successful separation of L- and D-lactic acid.[1][2][3] The Astec CHIROBIOTIC® R (ristocetin), Chirobiotic T (teicoplanin), and Chirobiotic TAG (teicoplanin aglycone) are examples of such columns.[1]
Q3: What is a typical mobile phase for separating L- and D-lactic acid?
A3: A common mobile phase for separating lactic acid enantiomers on a macrocyclic glycopeptide-based CSP is a mixture of an organic modifier and an aqueous buffer. A frequently cited mobile phase is a combination of acetonitrile and an aqueous solution of ammonium acetate.[2][3][4] For example, a mobile phase of acetonitrile and 0.03 M ammonium acetate (85:15, v/v) has been used successfully.[1][2][3]
Q4: How does temperature affect the resolution of lactic acid enantiomers?
A4: Temperature can significantly impact the separation of lactic acid enantiomers.[2] Generally, increasing the column temperature leads to a decrease in the retention time of both enantiomers.[2] For some CSPs, such as those based on ristocetin and teicoplanin, efficient resolution (a resolution value greater than 1.5) is achieved at lower temperatures, typically below 25 °C and 40 °C, respectively.[2] It is a valuable parameter to adjust when optimizing separation.[5]
Q5: Can the elution order of L- and D-lactic acid be reversed?
A5: Yes, the elution order can be reversed by selecting a different type of chiral stationary phase. For instance, anion-exchanger chiral stationary phases, such as QN AX and QD AX, offer the possibility of reversing the elution order by switching between the two columns.[6]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved L- and D-lactic acid peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[5] Ensure you are using a CSP known to be effective for polar, acidic compounds like lactic acid, such as a macrocyclic glycopeptide-based column.[1]
-
Optimize Mobile Phase: Systematically adjust the mobile phase composition.
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol).[5]
-
Aqueous Phase: Adjust the pH and concentration of the aqueous buffer (e.g., ammonium acetate).[2][7] The ionization of lactic acid is pH-dependent and can influence its interaction with the stationary phase.[2]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[5] Try reducing the flow rate to see if resolution improves.
-
Vary Temperature: Temperature can have a significant effect on chiral separations.[2][5] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[5][8]
Issue 2: Peak Tailing
If you are observing tailing peaks for one or both enantiomers, use the following decision tree to diagnose and resolve the issue:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or only the lactic acid peaks. If all peaks are tailing, it may indicate a system-level issue such as extra-column volume or a problem with the column itself (e.g., a void).[5]
-
Adjust Mobile Phase pH: Peak tailing for acidic compounds like lactic acid can be due to secondary interactions with the stationary phase. Adjusting the pH of the mobile phase can help ensure the analyte is in a single ionic form.
-
Consider Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of acidic compounds by masking active sites on the stationary phase.[7]
Experimental Protocols
Method 1: HPLC-DAD Separation of L- and D-Lactic Acid
This protocol is a general approach for the separation of lactic acid enantiomers using UV detection.
-
Column: Chiral stationary phase based on teicoplanin or ristocetin (e.g., Chirobiotic T or Chirobiotic R).[2][3]
-
Mobile Phase: Acetonitrile/0.03 M ammonium acetate (85:15, v/v).[2][3]
-
Injection Volume: 20 µL.[2]
Method 2: HPLC-MS/MS Separation of L- and D-Lactic Acid
This protocol is suitable for the rapid and sensitive quantification of L- and D-lactic acid in biological fluids.[9]
-
Column: Astec CHIROBIOTIC® R.[9]
-
Mobile Phase: 15% (v/v) 33.3 mM ammonium acetate in H₂O and 85% (v/v) acetonitrile.[10]
-
Flow Rate: 0.7 mL/min.[10]
-
Column Temperature: 4 °C.[10]
-
Detection: Mass Spectrometry, ESI(-), MRM.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Lactic Acid Separation
| Chiral Stationary Phase | Selector | Typical Resolution (Rs) | Reference |
| Chirobiotic T | Teicoplanin | 1.9 | [2][3] |
| Chirobiotic R | Ristocetin | 1.7 | [2][3] |
Table 2: Effect of Temperature on Lactic Acid Enantiomer Resolution
| Chiral Stationary Phase | Temperature | Effect on Retention | Optimal for Resolution | Reference |
| Ristocetin-based | Increasing from 5 to 45 °C | Decrease | < 25 °C | [2] |
| Teicoplanin-based | Increasing from 5 to 45 °C | Decrease | < 40 °C | [2] |
Experimental Workflow Visualization
Caption: Experimental workflow for HPLC separation of lactic acid enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. labcluster.com [labcluster.com]
- 10. mdpi.com [mdpi.com]
minimizing interference in L-Lactic acid detection from biological samples
Welcome to the Technical support center for L-Lactic acid detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference and troubleshooting common issues encountered during the experimental measurement of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays can stem from various endogenous and exogenous substances present in biological samples. The type and extent of interference often depend on the assay methodology (e.g., enzymatic, electrochemical). Common interferents include:
-
Endogenous Compounds: Pyruvate, lactate dehydrogenase (LDH), ascorbic acid (Vitamin C), uric acid, and glucose are common endogenous interferents.[1][2][3]
-
Exogenous Compounds: Certain drugs and their metabolites, such as acetaminophen and ethylene glycol metabolites (glycolate and glyoxylic acid), can interfere with lactate measurements.[4]
-
Sample-Related Factors: Hemolysis, the breakdown of red blood cells, can release intracellular components like LDH and lactate, leading to falsely elevated readings.[5][6] Lipemia (high concentration of lipids) and high levels of bilirubin can also cause interference.[6]
Q2: How does pyruvate interfere with this compound measurement, and how can it be minimized?
A2: Pyruvate is a structurally similar molecule to lactate and is the product of the lactate dehydrogenase (LDH) reaction in the direction of lactate oxidation. In LDH-based assays that measure the conversion of lactate to pyruvate, an excess of pyruvate in the sample can cause substrate inhibition of the LDH enzyme, leading to an underestimation of lactate levels.[7] High concentrations of pyruvate in plasma can range from 30 to 260 µM.[7] To minimize this, some methods include pyruvate oxidase in the reagent mixture to remove pyruvate from the sample.
Q3: What is the impact of sample handling and storage on lactate measurement accuracy?
A3: Proper sample handling and storage are critical for accurate this compound measurements. Glycolysis, the metabolic pathway that produces lactate, can continue in blood samples after collection, leading to artificially elevated lactate levels.[1] To prevent this, it is recommended to:
-
Use blood collection tubes containing a glycolytic inhibitor, such as sodium fluoride, along with an anticoagulant like potassium oxalate or EDTA.[1]
-
Process blood samples as quickly as possible, ideally within 15 minutes of collection.[1]
-
If immediate processing is not possible, transport and store the samples on ice or at 4°C to slow down glycolysis.[1]
Q4: Why is deproteinization of samples sometimes necessary?
A4: Deproteinization is the process of removing proteins from a biological sample. For this compound assays, this is often a crucial step to eliminate interference from enzymes present in the sample, particularly endogenous lactate dehydrogenase (LDH).[8] LDH can degrade lactate, leading to inaccurate measurements.[8] Methods like ultrafiltration with a 10 kDa molecular weight cut-off (MWCO) spin filter or precipitation with acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are commonly used.[8][9][10]
Troubleshooting Guides
Issue 1: High Background Signal in Colorimetric/Fluorometric Assays
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Ensure all reagents are prepared with high-purity water and are not contaminated. Prepare fresh reagents if contamination is suspected.[11] |
| Endogenous NADH or NADPH | Samples from cell or tissue extracts can contain NADH or NADPH, which generate a background signal. To correct for this, run a parallel sample without the Lactate Enzyme Mix and subtract the background reading from the sample reading.[11] |
| High LDH Content in Serum-Containing Media | Complete cell culture medium containing fetal bovine serum (FBS) can have high levels of LDH. It is recommended to deproteinize these samples before the assay.[8] |
| Incorrect Assay Wavelength | Verify that the microplate reader is set to the correct wavelength as specified in the assay protocol (e.g., 450 nm or 570 nm).[8][11] |
| Inappropriate Plate Type | For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence. For colorimetric assays, clear plates are recommended.[8] |
Issue 2: No or Very Low Lactate Signal
| Possible Cause | Recommended Solution |
| Degradation of Lactate | If samples containing endogenous LDH were not properly stored (at -80°C) or deproteinized, the lactate may have been degraded.[8] |
| Inactive Enzyme | The lactate oxidase or lactate dehydrogenase in the assay kit may have lost activity due to improper storage or repeated freeze-thaw cycles. Ensure enzymes are stored correctly and thaw on ice before use.[12] |
| Incorrect Reagent Preparation | Double-check the reconstitution and dilution steps for all assay components as per the manufacturer's protocol. |
| Low Lactate Concentration in Sample | The lactate concentration in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay format (e.g., fluorometric instead of colorimetric). |
| pH Imbalance | The pH of the final reaction mixture may be outside the optimal range for the enzyme. Ensure that the sample buffer does not significantly alter the pH of the assay buffer.[13] |
Quantitative Data on Interfering Substances
The following table summarizes the effects of common interfering substances on this compound assays. The extent of interference is often dependent on the specific assay methodology and the concentration of both lactate and the interferent.
| Interferent | Affected Assay Type | Concentration of Interferent | Extent of Interference |
| Ascorbic Acid | Electrochemical (Lactate Oxidase-based) | Physiologically relevant concentrations (e.g., 0.1 mM) | Can be oxidized at the electrode, leading to a false positive signal.[4] |
| Uric Acid | Electrochemical (Lactate Oxidase-based) | Physiologically relevant concentrations | Can be oxidized at the electrode, causing a false positive signal.[4] |
| Glucose | Lactate Dehydrogenase (LDH)-based | High physiological concentrations | Can interfere with assays that rely on NADH detection, as glucose metabolism also involves NADH.[2][3] |
| Pyruvate | Lactate Dehydrogenase (LDH)-based | > 0.5 mM | Can cause substrate inhibition of LDH, leading to underestimation of lactate.[7] |
| Hemolysis (Hemoglobin) | Spectrophotometric (LDH-based) | > 0.5 g/L Hemoglobin | Release of intracellular LDH leads to falsely elevated results.[6] |
| Glycolic Acid | Lactate Oxidase-based | ≥0.12 mM | Can cause a significant positive bias (≥20%) in lactate readings.[14] |
| Glyoxylic Acid | Lactate Oxidase-based | 12.5 mmol/L | Falsely elevates L-lactate results.[4] |
Experimental Protocols
Protocol 1: Deproteinization of Plasma/Serum Samples using Trichloroacetic Acid (TCA)
This protocol is for the removal of proteins from plasma or serum samples prior to this compound measurement.
Materials:
-
Plasma or serum sample
-
Ice-cold Trichloroacetic Acid (TCA) solution (e.g., 10% w/v)
-
Ice-cold Neutralization Solution (e.g., 1 M potassium phosphate, dibasic)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Pipette 150 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 15 µL of ice-cold TCA solution to the sample.
-
Vortex briefly to ensure thorough mixing.
-
Incubate the tube on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the sample at 12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the deproteinized sample, to a new, clean microcentrifuge tube.
-
To neutralize the excess TCA, add 10 µL of cold Neutralization Solution to the collected supernatant.
-
Mix well. You may observe some gas (CO2) evolution, so vent the tube.
-
Place the neutralized sample on ice for 5 minutes.
-
The sample is now ready for use in the this compound assay.
Note: The addition of TCA and Neutralization Buffer results in a slight dilution of the sample, which should be accounted for in the final concentration calculation.[10]
Protocol 2: this compound Assay in Cell Culture Supernatant (Colorimetric)
This protocol provides a general procedure for measuring this compound in cell culture supernatant using a colorimetric assay kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Cell culture supernatant samples
-
This compound Assay Kit (containing Assay Buffer, Lactate Enzyme Mix, Substrate Mix, and Lactate Standard)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 570 nm)
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
If the medium contains serum, it is recommended to deproteinize the samples (see Protocol 1 or use a 10 kDa MWCO spin filter).[8]
-
If not deproteinizing, use the same culture medium without cells as a background control.
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards by diluting the provided stock solution in the assay buffer according to the kit's instructions. A typical range might be from 0 to 10 nmol/well.[11]
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Prepare a Master Reaction Mix by combining the Assay Buffer, Lactate Enzyme Mix, and Substrate Mix as per the kit's protocol.
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
-
Measurement:
-
Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 lactate standard) from all other readings.
-
Plot the standard curve of absorbance versus lactate concentration.
-
Determine the lactate concentration in your samples from the standard curve. Remember to account for any dilution factors.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Is the level of serum lactate dehydrogenase a potential biomarker for glucose monitoring with type 2 diabetes mellitus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excess exogenous pyruvate inhibits lactate dehydrogenase activity in live cells in an MCT1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. [Effects of ascorbic acid deficiency on lactate dehydrogenase. Quantitative and isoenzymatic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toolify.ai [toolify.ai]
- 11. assaygenie.com [assaygenie.com]
- 12. Blood Lactate Measurements and Analysis during Exercise: A Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stackoverflow.com [stackoverflow.com]
- 14. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: L-Lactic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-lactic acid quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
-
Question: My sample is turbid. How should I prepare it for an enzymatic assay? Answer: Turbid solutions should be filtered or centrifuged to remove particulate matter that can interfere with spectrophotometric readings.[1]
-
Question: I am working with a solid or semi-solid sample. What is the recommended extraction procedure? Answer: Solid or semi-solid samples should be crushed or homogenized. A sufficient quantity of the homogenized sample should be weighed into a volumetric flask and extracted with water. Following extraction, the solution should be filtered or centrifuged.[1][2] For fat-containing samples, extraction with hot water is recommended to ensure proper separation of lipids.[1][2]
-
Question: How do I handle samples with high protein content? Answer: Samples containing protein can be deproteinized using Carrez reagents or perchloric acid.[2][3] For the Carrez clarification, potassium hexacyanoferrate(II) and zinc sulfate solutions are added to the sample, followed by sodium hydroxide to adjust the pH, leading to the precipitation of proteins which are then removed by filtration.[2][4]
-
Question: My sample is strongly colored. Will this affect my results? Answer: Strongly colored samples can interfere with colorimetric and spectrophotometric assays.[1] These samples can be treated with polyvinylpolypyrrolidone (PVPP) to remove interfering colored compounds.[1][3] Alternatively, a sample blank should be used to correct for the inherent color of the sample.[1]
-
Question: What is the proper procedure for preparing cell culture or tissue samples? Answer: For cell culture, the medium can be collected to measure extracellular lactate. The cells should be washed, collected, and then lysed (e.g., using perchloric acid) to release intracellular lactate.[5] For tissues, homogenization in a suitable buffer is necessary to extract lactate.[6] All samples should be kept on ice to minimize metabolic activity that could alter lactate levels.
Assay Performance & Interference
-
Question: My absorbance readings are too low. What should I do? Answer: Low absorbance readings can result from a sample concentration that is below the detection limit of the assay.[4] To obtain a sufficient absorbance difference, you can prepare a more concentrated sample solution by weighing out more sample or diluting it less.[3][4] Alternatively, the volume of the sample added to the assay can be increased, ensuring the total reaction volume remains consistent.[4]
-
Question: I am observing high variability between my replicates. What could be the cause? Answer: High variability can stem from inconsistent sample handling or matrix effects. Ensure all sample processing steps are standardized, including timing and temperature. Thoroughly mix samples after adding each reagent. For LC-MS/MS analysis, incorporating a stable isotope-labeled internal standard is highly recommended to correct for variability.[7]
-
Question: Can other substances in my sample interfere with the this compound measurement? Answer: Yes, various substances can interfere with this compound assays. For instance, metabolites of ethylene glycol, such as glycolate and glyoxylic acid, can cross-react in assays that use L-lactate oxidase, leading to falsely elevated results.[8] Hemoglobin-based oxygen carriers may also interfere with lactate measurements, potentially causing an underestimation of lactate concentrations.[9] In some enzymatic assays, high levels of beta-hydroxybutyrate can lead to falsely low lactate readings.[10][11]
-
Question: How can I check for the presence of interfering substances in my sample? Answer: To check for interference, you can perform a recovery experiment. After the initial reaction is complete, add a known amount of this compound standard to the sample cuvette. A proportional increase in absorbance indicates that no significant interference has occurred.[3][4] Running duplicate determinations with different sample volumes can also help identify operator error or interference; the measured absorbance differences should be proportional to the sample volumes used.[4]
Data Interpretation
-
Question: What is the difference between measuring "this compound" and "L-lactate"? Answer: Enzymatic assays measure the L-lactate ion. When reporting results, it is important to specify whether the concentration is expressed as this compound (molar mass 90.1 g/mol ) or as L-lactate (molar mass 89.1 g/mol ) to avoid ambiguity.[4]
-
Question: My results from a blood gas analyzer and a core laboratory instrument are different. Why? Answer: Discrepancies between different analytical platforms can occur due to variations in measurement principles, calibration, or interference from other substances.[10] For example, some core laboratory instruments use the Trinder reaction, which can be susceptible to interference from substances like β-hydroxybutyrate, potentially leading to inaccurate readings.[10][11]
Experimental Protocols
Enzymatic Assay (L-Lactate Dehydrogenase Method)
This protocol is based on the oxidation of this compound to pyruvate by L-lactate dehydrogenase (L-LDH), coupled with the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Glycylglycine buffer
-
L-Glutamic acid solution
-
NAD+ solution
-
Glutamate-pyruvate transaminase (GPT) suspension
-
L-Lactate dehydrogenase (L-LDH) suspension
-
Spectrophotometer and cuvettes
Procedure:
-
Pipette the following into cuvettes:
-
Blank: 1.00 mL Glycylglycine buffer/L-Glutamic acid, 0.20 mL NAD+ solution, 1.00 mL distilled water, 0.02 mL GPT suspension.
-
Sample: 1.00 mL Glycylglycine buffer/L-Glutamic acid, 0.20 mL NAD+ solution, 0.10 mL sample solution, 0.90 mL distilled water, 0.02 mL GPT suspension.
-
-
Mix the contents of the cuvettes thoroughly and incubate for approximately 5 minutes at 20-25°C.
-
Read the initial absorbance (A1) of the blank and sample(s) at 340 nm.
-
Start the reaction by adding 0.02 mL of L-LDH suspension to each cuvette.
-
Mix well and incubate for approximately 10-20 minutes at 20-25°C, or until the reaction is complete.
-
Read the final absorbance (A2) of the blank and sample(s).
-
Calculate the absorbance difference (ΔA = A2 - A1) for the blank and sample(s).
-
Subtract the absorbance difference of the blank from that of the sample(s) to obtain the corrected absorbance change.
-
Calculate the this compound concentration using the molar extinction coefficient of NADH.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Quantification
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Signal | Sample concentration is below the detection limit of the assay.[4] | Increase the sample concentration or the sample volume used in the assay.[3][4] |
| High Background Signal | Sample is turbid, colored, or contains interfering substances.[1][3] | Filter or centrifuge turbid samples.[1] Treat colored samples with PVPP or use a sample blank.[1][3] |
| Poor Reproducibility | Inconsistent sample preparation or pipetting errors. | Standardize all sample handling procedures. Use calibrated pipettes and ensure proper mixing. |
| Non-linear Standard Curve | Incorrect standard dilutions or reagent instability. | Prepare fresh standards and ensure reagents are stored correctly and are not expired. |
| Discrepancy Between Methods | Different analytical principles and susceptibility to interferences.[10] | Understand the limitations of each method and validate results with an alternative technique if necessary. |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical flow for troubleshooting inaccurate this compound results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactate measurement interference by hemoglobin-based oxygen carriers (Oxyglobin, Hemopure, and Hemolink) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A falsely low lactate: discrepancies in lactate measurement between blood gas and core laboratory instruments due to β-hydroxybutyrate interference-a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of L-L-Lactic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of L-Lactic acid standards. Accurate quantification of this compound is critical, and the stability of the standards used for calibration is paramount for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound standard instability?
A1: The primary causes of instability in aqueous this compound standards are chemical degradation and polymerization.
-
Polymerization: this compound molecules can self-condense to form dimers, trimers, and higher-order polymers. This process is influenced by concentration and temperature. For instance, a 15% solution can contain 0.5% polymer, and a 30% solution may contain 1% polymer. Polymerization is generally slow at low concentrations and low temperatures.
-
Hydrolytic Degradation: While more pronounced in its polymer form (PLA), the ester linkages in any formed oligomers can undergo hydrolysis, breaking down into smaller units. The rate of hydrolysis is significantly affected by pH and temperature.[1]
-
Temperature: Elevated temperatures accelerate both polymerization and hydrolysis.[1] Lactic acid is generally stable and not subject to significant thermal decomposition on its own, but high temperatures drive degradation reactions in aqueous solutions.[2]
-
pH: The degradation of lactic acid oligomers is slowest at a pH of around 3.5-4.[1] The rate increases in both highly acidic (pH < 3.5) and alkaline (pH > 5) conditions.[1][3]
Q2: How should I prepare a stock solution of this compound to maximize stability?
A2: Start with high-purity crystalline this compound or a commercially prepared certified standard solution.[4][5] If preparing from solid, use high-purity, deionized water. Prepare the stock solution at a concentration that is convenient for dilution but not excessively high to minimize polymerization. A common stock concentration is 1 g/L.[4][5] For long-term stability, consider adding a preservative like sodium azide (e.g., 0.02% w/v), provided it does not interfere with your downstream application.[5][6]
Q3: What are the optimal storage conditions for this compound standards?
A3: To ensure long-term stability, this compound standards should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[7] For longer-term storage, freezing at -20°C is effective.[8] One study found that solutions stored at 4°C were stable within acceptable limits for at least 30 days.[9]
-
Container: Store in a tightly sealed, airtight container to prevent evaporation and changes in concentration.[10] Use glass or chemically resistant plastic.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles, which can affect stability.
Q4: How long can I expect my this compound standards to be stable?
A4: The stability period depends heavily on the storage conditions and concentration. A commercially prepared 1 g/L this compound standard solution containing a preservative is often stable for over 2 years at 4°C.[6] A laboratory-prepared aqueous solution stored at 4°C should be considered stable for at least 30 days.[9] It is best practice to periodically verify the concentration of your stock solution against a new, independently prepared standard or a certified reference material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing concentration of standards over time. | 1. Polymerization: At higher concentrations or warmer temperatures, lactic acid can form dimers and trimers, reducing the monomer concentration.2. Degradation: Suboptimal pH or temperature may be accelerating chemical degradation.[1] | 1. Prepare fresh standards more frequently.2. Store stock solutions at 2-8°C or frozen at -20°C.[7][8]3. Prepare working standards fresh daily from the stock solution.4. Avoid storing highly concentrated solutions for extended periods. |
| High variability or poor reproducibility in calibration curves. | 1. Inconsistent Standard Preparation: Errors in dilution or pipetting.2. Standard Degradation: The standard may have degraded since it was last used.3. Evaporation: Improperly sealed storage containers can lead to an increase in concentration. | 1. Use calibrated pipettes and follow a standardized protocol for dilutions.2. Use fresh working standards for each experiment.3. Ensure storage vials are sealed tightly. Store in a cool place.[10]4. Aliquot stock solutions to prevent contamination and degradation from repeated handling. |
| Unexpected peaks in analytical results (e.g., HPLC). | 1. Degradation Products: Peaks may correspond to lactic acid dimers or other oligomers.2. Contamination: The standard or solvent may be contaminated. | 1. Confirm the identity of extra peaks using a mass spectrometer if possible.2. Prepare a fresh standard solution using high-purity reagents and solvent.3. Filter the standard solution before use. |
Data Presentation: Stability of this compound
Quantitative data on the degradation rate of this compound monomer solutions is not extensively published. However, stability is generally considered high under proper storage conditions. The primary concern at higher concentrations is polymerization.
Table 1: Stability of this compound Solutions Under Different Storage Conditions
| Storage Temperature | Duration | Stability Assessment | Reference |
| Room Temperature | 15 minutes | Stable | [11] |
| Room Temperature | 30 days | Within 90-110% of initial concentration | [9] |
| 4°C (Refrigerated) | 30 days | Within 90-110% of initial concentration | [9] |
| 4°C (Refrigerated) | > 2 years | Stable (for commercial standard with preservative) | [6] |
| -20°C (Frozen) | 72 hours | Concentration unchanged |
Note: Stability can be matrix-dependent. The data above pertains to prepared standard solutions.
Table 2: Polymer Formation in Aqueous this compound Solutions
| Concentration of this compound (Free Acid) | Approximate Polymer Content | Conditions |
| 50 mg/mL (5%) | Little to no polymer | Freshly prepared solution |
| 150 mg/mL (15%) | ~0.5% | Stored solution |
| 300 mg/mL (30%) | ~1.0% | Stored solution |
This data highlights that polymer formation is a concern primarily at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
This protocol describes the preparation of a 1 g/L (1000 ppm) stock solution and subsequent working standards.
Materials:
-
Crystalline this compound (high purity, ≥98%)
-
High-purity, deionized water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 100 mL, 10 mL)
-
Calibrated micropipettes
-
Sterile storage vials (glass or polypropylene)
Methodology:
-
Prepare 1 g/L Stock Solution: a. Accurately weigh 100.0 mg of crystalline this compound. b. Quantitatively transfer the solid to a 100 mL Class A volumetric flask. c. Add approximately 70 mL of deionized water and swirl gently to dissolve the solid completely. d. Once dissolved, bring the volume to the 100.0 mL mark with deionized water. e. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is your 1 g/L Stock Solution .
-
Storage of Stock Solution: a. Dispense the stock solution into 1-2 mL aliquots in sterile, airtight vials. b. Label each vial clearly with the compound name, concentration, and preparation date. c. Store the aliquots at 2-8°C for short-term use (up to 1 month) or at -20°C for long-term storage.
-
Prepare Working Standards (Example Dilution Series): a. Prepare working standards fresh before each experiment by diluting the stock solution. b. To prepare a 100 mg/L standard, for example, pipette 1.0 mL of the 1 g/L stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water. c. Create a calibration curve by performing a serial dilution from your highest working standard.
Visualizations
Workflow for Standard Preparation and Handling
Caption: Workflow for preparing and handling this compound standards.
This compound Dimerization Pathway
Caption: Reversible condensation of this compound to form a dimer.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting workflow for inaccurate this compound measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. libios.fr [libios.fr]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. pmda.go.jp [pmda.go.jp]
- 11. biomedres.us [biomedres.us]
adjusting pH for optimal L-lactate dehydrogenase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-lactate dehydrogenase (LDH) activity assays, with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for L-lactate dehydrogenase (LDH) activity?
The optimal pH for LDH activity is dependent on the direction of the reaction being catalyzed.
-
For the forward reaction (L-Lactate → Pyruvate) , the optimal pH is generally in the alkaline range, typically between 8.3 and 9.0.[1][2] An alkaline buffer favors this oxidative reaction.[3]
-
For the reverse reaction (Pyruvate → L-Lactate) , the optimal pH is in the neutral to slightly acidic range, commonly between 7.2 and 7.4.[1][2]
It is important to note that the optimal pH can also vary slightly depending on the specific isoenzyme of LDH being studied and its source.[2][4] For instance, human LDH isoenzymes have broad pH optima between 7.20-7.40 for the pyruvate to lactate reaction.[2]
Q2: How does pH affect the stability of the LDH enzyme?
L-lactate dehydrogenase stability is influenced by pH. While the enzyme is active over a range of pH values, extreme pH conditions can lead to denaturation and loss of activity. Some studies indicate that porcine recombinant LDH is stable in a pH range of 6.0 to 10.0. It is recommended to store and handle the enzyme in a buffered solution within its stable pH range to ensure reproducibility of results.
Q3: Can the choice of buffer system affect my LDH assay results?
Yes, the buffer system is critical. Different buffers have different buffering capacities at various pH ranges. It is essential to choose a buffer that can maintain a stable pH throughout the experiment. Commonly used buffers for LDH assays include Tris-HCl and phosphate buffers.[5] For the forward reaction (L-lactate to pyruvate), a buffer like CAPS at pH 10.0 can be used.[3] For the reverse reaction (pyruvate to lactate), a phosphate buffer at a pH around 7.4 is often employed.
Q4: I am observing lower than expected LDH activity. Could pH be the issue?
Suboptimal pH is a common reason for low LDH activity. Ensure that your assay buffer is prepared correctly and the pH is verified with a calibrated pH meter. Even small deviations from the optimal pH can significantly impact enzyme kinetics and lead to lower measured activity. Additionally, consider that substrate inhibition can be pH-dependent; for example, substrate inhibition by pyruvate in mammalian LDH-5 increases at lower pH values.[6]
Q5: My results are not reproducible. How can I ensure consistent pH in my assays?
To ensure reproducibility, it is crucial to:
-
Use a high-quality buffer prepared with purified water.
-
Calibrate your pH meter before preparing the buffer.
-
Prepare fresh buffer for each set of experiments.
-
Ensure all components of the reaction mixture are at the same temperature before starting the reaction, as temperature can also affect pH.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the assay buffer is outside the optimal range for the specific reaction direction. | 1. Verify the pH of your buffer using a calibrated pH meter. 2. Prepare fresh buffer, ensuring accurate weighing of components. 3. Consult the literature for the optimal pH of your specific LDH isoenzyme and reaction direction. |
| Enzyme Instability: The enzyme has lost activity due to improper storage or handling at an unfavorable pH. | 1. Check the recommended storage buffer and pH for your LDH enzyme. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh enzyme dilutions in a suitable buffer just before use. | |
| High Background Signal | Contaminated Reagents: The buffer or other reagents may be contaminated, leading to non-enzymatic reduction of the substrate. | 1. Prepare all solutions with high-purity water. 2. Run a "no-enzyme" control to check for background signal. 3. If the background is high, remake all solutions. |
| Inconsistent Results Between Replicates | Inaccurate pH Adjustment: Small variations in pH between wells or tubes can lead to variability in enzyme activity. | 1. Ensure thorough mixing of the buffer after pH adjustment. 2. Use a calibrated micropipette to dispense the buffer accurately. 3. Prepare a master mix of the reaction components to minimize pipetting errors. |
| Non-linear Reaction Rate | pH Shift During Reaction: The reaction itself may be producing or consuming protons, causing a shift in the pH of the assay buffer. | 1. Use a buffer with a higher buffering capacity. 2. Ensure the buffer's pKa is close to the desired assay pH. |
| Substrate Inhibition: At certain pH values, high concentrations of pyruvate can inhibit LDH activity.[6] | 1. Optimize the pyruvate concentration for your specific assay conditions. 2. Review literature for pH-dependent substrate inhibition of your LDH isoenzyme. |
Quantitative Data Summary
Table 1: Optimal pH for L-Lactate Dehydrogenase Activity
| Reaction Direction | Substrate | Optimal pH Range | Source/Organism |
| L-Lactate → Pyruvate | L-Lactate | 8.3 - 9.0 | Human Isoenzymes, Electrophorus electricus |
| Pyruvate → L-Lactate | Pyruvate | 7.2 - 7.4 | Human Isoenzymes, Electrophorus electricus |
| Pyruvate → L-Lactate | Pyruvate | ~7.0 | General |
| L-Lactate → Pyruvate | L-Lactate | ~8.5 - 9.5 | General |
Note: The optimal pH can vary with the specific isoenzyme and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal pH for LDH Activity (L-Lactate → Pyruvate)
This protocol outlines the steps to determine the optimal pH for the oxidation of L-lactate to pyruvate.
-
Buffer Preparation:
-
Prepare a series of buffers with varying pH values (e.g., Tris-HCl buffers ranging from pH 7.5 to 9.5 in 0.5 unit increments).
-
Verify the final pH of each buffer at the desired reaction temperature using a calibrated pH meter.
-
-
Reagent Preparation:
-
L-Lactate Solution: Prepare a stock solution of L-lactate in purified water.
-
NAD+ Solution: Prepare a stock solution of NAD+ in purified water.
-
LDH Enzyme Solution: Prepare a stock solution of L-lactate dehydrogenase in a suitable storage buffer (e.g., Tris-HCl, pH 7.5). Dilute the enzyme to the working concentration in the same buffer immediately before use.
-
-
Assay Procedure:
-
Set up a series of reactions in cuvettes or a 96-well plate.
-
For each pH value to be tested, add the following to each well/cuvette:
-
Buffer of the specific pH.
-
L-Lactate solution.
-
NAD+ solution.
-
-
Initiate the reaction by adding the LDH enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each pH value.
-
Plot the initial velocity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.
-
Protocol 2: Standard LDH Activity Assay (Pyruvate → L-Lactate)
This protocol describes a standard assay for measuring the reduction of pyruvate to L-lactate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 0.1 M phosphate buffer, and adjust the pH to 7.4.
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in the assay buffer.
-
NADH Solution: Prepare a stock solution of NADH in the assay buffer. Protect this solution from light.
-
LDH Sample: Prepare your sample containing LDH (e.g., cell lysate, purified enzyme) in the assay buffer.
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine:
-
Assay Buffer (pH 7.4).
-
Pyruvate solution.
-
NADH solution.
-
-
Incubate the mixture for a few minutes to reach the desired temperature.
-
Initiate the reaction by adding the LDH sample.
-
Monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH to NAD+.
-
-
Calculation of LDH Activity:
-
Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Calculate the LDH activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for LDH activity.
Caption: Troubleshooting flowchart for low L-lactate dehydrogenase activity.
References
- 1. L(+) lactate dehydrogenase activity from the electric organ of Electrophorus electricus (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. Effect of pH on lactate dehydrogenase substrate inhibition | Poster Board #1735 - American Chemical Society [acs.digitellinc.com]
dealing with high background in colorimetric L-Lactic acid assays
Welcome to the technical support center for colorimetric L-Lactic acid assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric this compound assay?
A1: The colorimetric this compound assay is based on an enzymatic reaction. L-lactate is oxidized by lactate dehydrogenase (LDH) or lactate oxidase to produce pyruvate.[1][2] In this process, a chromogenic probe is reduced, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the this compound concentration in the sample.[3][4]
Q2: What are the most common causes of high background in this assay?
A2: High background can be caused by several factors, including contamination of reagents or samples, incorrect incubation times or temperatures, the presence of interfering substances in the sample, and high protein concentrations.[2][5][6]
Q3: How can I be sure my reagents are working correctly?
A3: Always prepare fresh reagents before each experiment and store them according to the manufacturer's instructions.[3][4] It is also good practice to run a standard curve with each assay to ensure that the reagents are performing as expected.[1]
Q4: What is a sample background control and when should I use it?
A4: A sample background control is a well that contains your sample but not the enzyme. This helps to determine if any color development is due to interfering substances in your sample alone.[2] It is recommended to run a sample background control if you suspect your samples contain substances that may interfere with the assay.[2]
Q5: Can I use samples with high protein concentrations?
A5: High protein concentrations can interfere with the assay.[2] It is recommended to deproteinize samples, for example by using perchloric acid (PCA) precipitation or by ultrafiltration.[2]
Troubleshooting Guides
This section provides a more detailed approach to diagnosing and resolving high background issues in your colorimetric this compound assay.
Issue: High Background Signal
High background can manifest as a high absorbance reading in your blank or negative control wells, or as a general upward shift in all of your readings.
Initial Checks
-
Reagent Preparation and Storage: Ensure all reagents were prepared fresh and stored correctly. Improperly stored or expired reagents can lead to non-specific signal.[3][4]
-
Incubation Times and Temperatures: Verify that the incubation times and temperatures used match the protocol's recommendations.[2][4] Deviations can lead to increased non-specific reactions.[5]
-
Washing Steps: If your protocol includes washing steps, ensure they are performed thoroughly to remove any unbound reagents.[5][7]
Systematic Troubleshooting
If the initial checks do not resolve the issue, follow this step-by-step guide to identify the source of the high background.
Experimental Protocols
Standard this compound Assay Protocol (Colorimetric)
This protocol is a general guideline based on common colorimetric this compound assay kits. Refer to your specific kit manual for detailed instructions.
-
Reagent Preparation:
-
Prepare the L-Lactate Standard solutions by serial dilution.
-
Prepare the Reaction Mix according to the kit's instructions, typically by mixing an enzyme mix and a probe solution.
-
-
Sample Preparation:
-
If necessary, deproteinize your samples using a method like PCA precipitation.[2]
-
Dilute your samples to fall within the linear range of the standard curve.
-
-
Assay Procedure:
-
Add standards and samples to a 96-well plate.
-
Add the Reaction Mix to each well.
-
Incubate the plate at the recommended temperature and for the specified time (e.g., 30 minutes at room temperature).[2]
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of this compound in your samples.
-
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Incubation Time | 5 - 30 minutes | [1][2] |
| Incubation Temperature | Room Temperature or 37°C | [1][2] |
| Wavelength | 450 nm, 510 nm, or 570 nm | [1][2][8] |
| Sample Volume | 2 - 50 µL | [2] |
| L-Lactate Standard Range | 0.02 mM - 10 mM | [2][8] |
Visualizations
Signaling Pathway: Glycolysis and L-Lactate Production
Caption: Overview of the glycolytic pathway leading to L-Lactate production.
Experimental Workflow: Colorimetric this compound Assay
Caption: General experimental workflow for a colorimetric this compound assay.
Troubleshooting Logic: High Background
Caption: A decision tree for troubleshooting high background in this compound assays.
References
- 1. raybiotech.com [raybiotech.com]
- 2. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Lactate Assay Kit sufficient for 100 colorimetric or fluorometric tests Lactic Acid Assay Kit [sigmaaldrich.com]
Technical Support Center: Preventing L-Lactic Acid Degradation During Sample Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of L-Lactic acid in biological samples. Accurate measurement of this compound is critical for metabolic studies, clinical diagnostics, and drug development, but its concentration can be significantly altered by pre-analytical variables. Adherence to proper sample handling and storage protocols is paramount for obtaining reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may lead to inaccurate this compound measurements.
| Issue | Potential Cause | Recommended Action |
| Artificially Elevated this compound Levels | Delayed Sample Processing: Glycolysis continues in vitro by blood cells after sample collection, converting glucose to lactate and causing a significant increase in its concentration.[1][2] This increase can be approximately 0.7 mmol/L per hour at room temperature.[1][2] | Process blood samples as quickly as possible, ideally within 15 minutes of collection.[1][3][4][5] If immediate processing is not feasible, use the correct collection tubes and storage conditions outlined below. |
| Improper Storage Temperature: Storing whole blood at room temperature accelerates the rate of glycolysis, leading to a rapid and significant increase in this compound levels.[1][6] | Immediately after collection, place whole blood samples on ice or in a refrigerator (2-8°C) to slow glycolytic activity.[1][3][4] | |
| Incorrect Anticoagulant/Preservative: Using standard collection tubes (e.g., heparin only) without a glycolytic inhibitor will not prevent the continued production of this compound by blood cells.[1] | Use blood collection tubes containing a glycolytic inhibitor, such as sodium fluoride , which is typically combined with an anticoagulant like potassium oxalate (i.e., gray-top tubes).[1][2][7][8] | |
| Hemolysis: The rupture of red blood cells can release enzymes and lactate, leading to falsely elevated results.[1][4] | Employ proper venipuncture techniques to minimize the risk of hemolysis. Avoid vigorous shaking of sample tubes and use an appropriate needle gauge. | |
| Improper Patient Preparation/Collection: Prolonged tourniquet application (>30-60 seconds) or having the patient clench and unclench their fist can induce localized anaerobic metabolism, falsely increasing this compound levels in vivo before the sample is drawn.[3][4][8] | Use a tourniquet for the shortest possible time and release it as soon as blood flow is established.[8] Instruct the patient to remain relaxed and not to clench their fist during the blood draw.[3][4][8] | |
| Inconsistent or Variable this compound Results | Inconsistent Pre-analytical Procedures: Variations in sample handling, storage time, and temperature between different samples can introduce significant variability and compromise the integrity of a study.[1] | Standardize a strict sample collection and processing protocol for all samples. Ensure consistent timing from collection to centrifugation and analysis or freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability in stored blood samples? A1: The primary issue is not the degradation of this compound itself, but rather its artificial production after the blood draw. Red blood cells in the collected sample continue to metabolize glucose through glycolysis, producing this compound as a byproduct.[2] This process significantly increases the lactate concentration over time, especially at room temperature, leading to falsely elevated results.[1][2][6]
Q2: Which type of collection tube is recommended for this compound measurement? A2: A gray-top tube containing a glycolytic inhibitor (sodium fluoride) and an anticoagulant (potassium oxalate or sodium heparin) is the preferred choice.[7][8] Sodium fluoride is essential as it inhibits the enolase enzyme in the glycolytic pathway, thereby stopping the in vitro production of lactate.[1][2]
Q3: How quickly must I process my blood samples after collection? A3: To ensure the highest accuracy, whole blood samples should be centrifuged to separate the plasma from the cells within 15 minutes of collection.[1][3][4][5] If this is not possible, the sample must be kept on ice and processed as soon as possible.[3][4]
Q4: Can I use a standard heparin (green-top) tube for this compound measurement? A4: It is strongly discouraged for routine analysis. While heparin acts as an anticoagulant, it does not stop glycolysis.[1] If a heparinized sample is used, it must be placed on ice immediately and centrifuged within 15 minutes to separate the plasma, which can then be analyzed or frozen.[5]
Q5: What are the best practices for long-term storage of samples for this compound analysis? A5: For long-term storage, plasma should be separated from cells within 15 minutes of collection.[5] The resulting plasma should then be transferred to a labeled plastic transport tube and frozen. Storage at -20°C is adequate for several weeks, while storage at -70°C can ensure stability for up to two years.[7][9] One study showed that plasma stored at -70°C in sodium fluoride/potassium oxalate tubes had minimal lactate concentration changes over 24 months.[9]
Q6: How critical is the storage temperature for my samples? A6: Temperature is a critical factor. Storing whole blood on ice or at 2-8°C significantly slows down glycolysis compared to room temperature.[1][6] Once plasma is separated from the cells, it is more stable. However, for long-term preservation, freezing is required.
This compound Stability Data
The following table summarizes the stability of this compound in various sample types under different storage conditions.
| Sample Type | Preservative | Storage Temperature | Duration of Stability | Reference(s) |
| Whole Blood | Lithium Heparin | Room Temperature (~20°C) | < 15 minutes | [5] |
| Whole Blood | Lithium Heparin | On Ice (~0°C) | Up to 30 minutes | [5][6] |
| Whole Blood | Sodium Fluoride / Potassium Oxalate | Room Temperature (~20°C) | Up to 8 hours | [7][10] |
| Whole Blood | Sodium Fluoride / Potassium Oxalate | Refrigerated (4°C) | Up to 7 days | [1] |
| Plasma (Separated) | Sodium Fluoride / Potassium Oxalate | Refrigerated (2-8°C) | 14 days | [7] |
| Plasma (Separated) | Sodium Fluoride / Potassium Oxalate | Frozen (-20°C) | 1 month | [7] |
| Plasma (Separated) | Sodium Fluoride / Potassium Oxalate | Frozen (-70°C) | Up to 24 months | [9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Handling for Accurate this compound Measurement
-
Patient Preparation: Ensure the patient is at rest. Avoid any strenuous exercise immediately before the blood draw.[1]
-
Venipuncture:
-
Blood Collection:
-
Immediate Post-Collection Handling:
-
Sample Processing:
-
Storage:
Visualizations
Caption: In vitro glycolytic pathway leading to artificial this compound production.
Caption: Recommended workflow for sample handling to ensure this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. acb.org.uk [acb.org.uk]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. rchsd.org [rchsd.org]
- 5. Test Details [utmb.edu]
- 6. Temperature and time stability of whole blood lactate: implications for feasibility of pre-hospital measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 8. labcorp.com [labcorp.com]
- 9. The effect of long-term storage on measured plasma lactate concentrations and prospective lactate results from a multicenter trial of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of plasma lactate in vitro in the presence of antiglycolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues in L-Lactic acid measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Lactic acid measurement, particularly concerning calibration curve generation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calibration Curve Issues
Question 1: My calibration curve is not linear. What are the possible causes and solutions?
Answer: A non-linear calibration curve is a common issue that can arise from several factors, ranging from improper standard preparation to reaching the limits of the assay's detection range.
Troubleshooting Steps:
-
Standard Preparation and Handling:
-
Accuracy of Dilutions: Inaccurate serial dilutions of the this compound standard are a primary cause of non-linearity. Ensure precise pipetting and thorough mixing at each dilution step. It is recommended to prepare fresh standards for each experiment.
-
Standard Stability: this compound solutions can be unstable. It is advisable to use a freshly prepared standard curve for each assay. Some commercial kits suggest that reconstituted standards can be stored at -20°C for a limited time.[1] Always refer to the manufacturer's instructions. Lactic acid has a tendency to form dimers and trimers, which could affect linearity.[2] Using a salt form, such as sodium lactate, can sometimes provide better stability for standard preparation.[2]
-
pH of Standards: Ensure the pH of your prepared standards is compatible with the assay buffer. A significant pH difference can denature the enzymes used in the assay, leading to inaccurate results.[3]
-
-
Assay Range and Detector Saturation:
-
Concentration Range: The non-linearity may occur at the upper or lower ends of the calibration curve if the concentrations used are outside the linear range of the assay.[4] The linear range for this compound assays can vary depending on the kit and detection method, but a typical colorimetric assay might have a range of 0.05 mM to 2 mM.[5]
-
Detector Saturation: At very high concentrations of this compound, the detector (e.g., spectrophotometer or fluorometer) can become saturated, leading to a plateau in the signal and a non-linear curve.[4] If you suspect this, dilute your higher concentration standards and re-run the assay.
-
-
Reagent and Instrument Issues:
-
Reagent Integrity: Ensure all assay reagents, particularly enzymes like L-Lactate Dehydrogenase (LDH) or L-Lactate Oxidase, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
-
Instrument Settings: Verify that the correct wavelength is being used for absorbance or fluorescence readings. For colorimetric assays based on NADH formation, the absorbance is typically measured at 340 nm.[6] Other colorimetric methods may use wavelengths around 450 nm or 570 nm.
-
Summary of Potential Causes and Solutions for Non-Linear Calibration Curve:
| Potential Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Use calibrated pipettes, ensure thorough mixing, and prepare fresh dilutions for each assay. |
| Standard Instability | Prepare fresh standards for each experiment or follow kit-specific storage instructions.[1] Consider using a salt form like sodium lactate.[2] |
| Incorrect pH of Standards | Ensure the pH of the standards is compatible with the assay buffer to prevent enzyme denaturation.[3] |
| Concentrations Outside Linear Range | Adjust the concentration range of your standards to fall within the assay's specified linear range.[4][5] |
| Detector Saturation | Dilute the standards with the highest concentrations and re-measure. |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure they have been stored according to the manufacturer's recommendations. |
| Incorrect Instrument Settings | Verify the correct wavelength and other instrument parameters for your specific assay.[6] |
Question 2: I am observing high background noise in my blank and low-concentration standards. What could be the reason?
Answer: High background can obscure the signal from your samples and standards, leading to inaccurate measurements. This issue often points to contamination or interfering substances.
Troubleshooting Steps:
-
Reagent Contamination:
-
Water Quality: Use high-purity, nuclease-free water for preparing all reagents and standards.
-
Reagent Purity: Ensure that the assay buffer and other reagents are not contaminated with lactate.
-
-
Sample-Specific Interference:
-
Endogenous NADH/NADPH: Biological samples may contain endogenous NADH or NADPH, which can generate a background signal in assays that measure the production of these molecules.[7] To account for this, it is recommended to prepare a sample background control that includes the sample but not the lactate-specific enzyme.[1]
-
Interfering Substances: Certain compounds present in biological samples can interfere with the assay. For instance, high concentrations of ascorbic acid have been shown to increase the signal in some lactate biosensors.[8] Hemolysis in blood samples can also lead to elevated optical density readings.[9]
-
-
Assay Conditions:
-
Incubation Time: Ensure that the incubation times are consistent across all wells and as specified in the protocol. Over-incubation can sometimes lead to increased background.
-
Light Exposure: Some colorimetric probes are light-sensitive. Protect the reaction plate from light during incubation.
-
Summary of Causes and Solutions for High Background:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and fresh, uncontaminated reagents. |
| Endogenous NADH/NADPH | Prepare and measure a sample background control without the lactate-specific enzyme and subtract this reading from your sample readings.[1] |
| Interfering Substances in Sample | Be aware of potential interferents like ascorbic acid or hemolysis.[8][9] Sample purification or deproteinization may be necessary. |
| Inconsistent Incubation | Adhere strictly to the recommended incubation times in the protocol. |
| Light-Sensitive Probes | Protect the reaction from light during incubation steps. |
Question 3: My sample readings are outside the range of my calibration curve. What should I do?
Answer: If your sample readings fall outside the linear range of your calibration curve, the calculated concentration will be inaccurate.
Troubleshooting Steps:
-
Samples Above the Upper Limit: If the absorbance or fluorescence of a sample is higher than the highest standard, the sample needs to be diluted.[7] Dilute the sample with the assay buffer and re-run the assay. Remember to account for this dilution factor when calculating the final concentration. It is often recommended to test several dilutions of an unknown sample to ensure the readings fall within the standard curve range.
-
Samples Below the Lower Limit: If the sample signal is too low to be reliably distinguished from the blank, you may need to concentrate your sample. Alternatively, if your assay has a fluorometric option, it may offer higher sensitivity. If concentrating the sample is not feasible, you may need to use a more sensitive assay kit. The detection limit for colorimetric assays is typically around 0.05 mM.[5]
Experimental Protocols
Protocol 1: General Colorimetric this compound Assay using Lactate Dehydrogenase
This protocol is a generalized procedure based on common enzymatic assays. Always refer to your specific kit's manual for detailed instructions.
Principle: L-Lactate is oxidized to pyruvate by L-Lactate Dehydrogenase (LDH). In this reaction, NAD+ is reduced to NADH. The resulting increase in NADH is measured by a colorimetric probe, often through a reaction catalyzed by diaphorase, which reduces a tetrazolium salt (like MTT) to a colored formazan product. The intensity of the color, measured at a specific wavelength (e.g., 450 nm or 570 nm), is proportional to the this compound concentration.[5][10]
Materials:
-
L-Lactate Assay Buffer
-
L-Lactate Standard (e.g., 100 mM)
-
LDH Enzyme Mix
-
Probe Solution (e.g., MTT)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM L-Lactate standard solution by diluting the 100 mM stock. For example, add 10 µL of 100 mM L-Lactate to 990 µL of Assay Buffer.[1]
-
Create a series of standards in the 96-well plate. For a range of 0 to 10 nmol/well, you would add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution to separate wells.
-
Adjust the volume in each standard well to 50 µL with Assay Buffer.
-
-
Sample Preparation:
-
For biological samples like serum or plasma, deproteinization may be necessary to remove LDH activity. This can be done using a 10 kDa molecular weight cutoff (MWCO) spin filter or by perchloric acid (PCA) precipitation.
-
Add 2-50 µL of your prepared sample to the wells.
-
Adjust the final volume to 50 µL with Assay Buffer.
-
If high background is suspected, prepare a sample background control for each sample containing the sample volume and assay buffer, but to which a background control reaction mix (without the LDH enzyme) will be added.[1]
-
-
Reaction Mix Preparation:
-
Prepare a master reaction mix according to the kit's instructions. A typical mix for each well might include:
-
46 µL Assay Buffer
-
2 µL Probe Solution
-
2 µL LDH Enzyme Mix
-
-
For the sample background control wells, prepare a mix without the LDH Enzyme Mix.
-
-
Measurement:
-
Add 50 µL of the Master Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Reaction Mix to the sample background control wells.[1]
-
Mix well and incubate at room temperature for 30 minutes, protected from light.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 570 nm).
-
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
If used, subtract the background control readings from the corresponding sample readings.
-
Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.[10] Remember to multiply by the dilution factor if the sample was diluted.
-
Visualizations
Caption: Workflow for a typical colorimetric this compound assay.
Caption: Decision tree for troubleshooting calibration curve issues.
References
- 1. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 2. Lactic acid standards? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. assaygenie.com [assaygenie.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. file.elabscience.com [file.elabscience.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Metabolic Pathways of L-Lactic and D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of L-lactic acid and D-lactic acid in mammals, with a focus on human physiology. The information presented is supported by experimental data to aid in research and drug development endeavors related to metabolism, toxicology, and clinical diagnostics.
Introduction
Lactic acid exists as two stereoisomers, this compound and D-lactic acid, which are mirror images of each other. While structurally similar, their metabolic fates and physiological impacts differ significantly. This compound is a common product of anaerobic glycolysis in mammalian cells and plays a crucial role in energy metabolism.[1][2][3] In contrast, D-lactic acid is primarily produced by gut microbiota and is metabolized much less efficiently by mammals, leading to potential toxicity when it accumulates.[1][3]
Metabolic Pathways: A Comparative Overview
The metabolic pathways of L- and D-lactic acid diverge primarily due to the stereospecificity of the enzymes involved in their metabolism.
This compound Metabolism
The metabolism of this compound is a well-established pathway central to energy homeostasis.
-
Production: this compound is produced from pyruvate, the end product of glycolysis, in a reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH) . This reaction is particularly active during strenuous exercise or in hypoxic conditions when anaerobic glycolysis is the primary means of ATP production.[4][5][6][7]
-
Utilization: The conversion of L-lactate back to pyruvate is also catalyzed by L-LDH. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy production in aerobic conditions. Additionally, L-lactate can be transported to the liver and kidneys, where it is used as a substrate for gluconeogenesis to produce glucose, a process known as the Cori cycle .[7][8][9][10]
D-Lactic Acid Metabolism
The metabolic pathway for D-lactic acid in mammals is significantly less efficient than that for its L-isomer.
-
Production: The primary source of D-lactic acid in humans is the fermentation of carbohydrates by gut bacteria, such as Lactobacillus and Streptococcus species.[1][11][12] In certain conditions, such as short bowel syndrome or small intestinal bacterial overgrowth (SIBO), the production and absorption of D-lactic acid can be significantly elevated.[1][11][13]
-
Utilization: Mammalian cells lack a specific, highly active D-lactate dehydrogenase. The metabolism of D-lactic acid to pyruvate is thought to be catalyzed by the enzyme D-α-hydroxy acid dehydrogenase (also referred to as D-2-hydroxyacid dehydrogenase or mammalian LDHD), which is significantly less efficient than L-LDH in metabolizing its substrate.[1][3][14] It has been reported that D-lactate is metabolized at about one-fifth the rate of L-lactate.[14] The clearance of D-lactate from the blood is approximately 50% of that of L-lactate in healthy individuals.[15]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the metabolism of this compound and D-lactic acid.
| Parameter | This compound | D-Lactic Acid | References |
| Primary Enzyme | L-Lactate Dehydrogenase (L-LDH) | D-α-hydroxy acid dehydrogenase (D-2-hydroxyacid dehydrogenase/LDHD) | [1][3][14] |
| Primary Source | Anaerobic glycolysis in mammalian cells | Fermentation by gut microbiota | [1][2][12] |
| Metabolic Fate | Conversion to pyruvate for TCA cycle or gluconeogenesis (Cori Cycle) | Slow conversion to pyruvate; renal excretion | [8][14][15] |
| Normal Plasma Concentration | ~0.5 - 2.0 mmol/L | < 0.03 mmol/L | [3][15] |
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Tissue/Organism | References |
| L-Lactate Dehydrogenase (LDH-C4) | L-Lactate | 4.934 mmol/L | - | Pika | [12] |
| L-Lactate Dehydrogenase | L-Lactate | 8.62-13.5 mM | - | Mouse Periportal Hepatocytes | [2] |
| L-Lactate Dehydrogenase | L-Lactate | 13.3-17.9 mM | - | Mouse Skeletal Muscle Fibers | [2] |
| D-Lactate Dehydrogenase (bacterial) | Pyruvate | 1.34 mM | 0.024 µmol/min | Lactobacillus delbrueckii | [16] |
| D-2-hydroxyacid dehydrogenase (mLDHD) | D-Lactate | 122.0 ± 4.5 µM | 1.22 ± 0.01 µmol·min−1·mg−1 | Mouse | [8] |
Experimental Protocols
Measurement of Lactate Isomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify L- and D-lactic acid in biological samples.
Methodology:
-
Sample Preparation: Deproteinize plasma or serum samples by adding a solvent like methanol or acetonitrile, followed by centrifugation.
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin), is used to separate the enantiomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition may need optimization depending on the column and sample matrix.
-
Flow Rate: A constant flow rate, typically around 0.5-1.0 mL/min, is maintained.
-
Column Temperature: The column temperature is controlled, often at room temperature or slightly below, to enhance resolution.
-
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed.
-
Quantification: The concentration of each isomer is determined by comparing the peak area to a standard curve generated with known concentrations of L- and D-lactic acid.[9][17][18][19][20]
Enzymatic Assay for L-Lactate Dehydrogenase (L-LDH) Activity
Objective: To measure the activity of L-LDH in a sample.
Methodology:
-
Principle: The assay measures the rate of conversion of L-lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0-9.0)
-
L-lactate solution (substrate)
-
NAD+ solution (coenzyme)
-
Sample containing L-LDH
-
-
Procedure:
-
Combine the assay buffer, L-lactate solution, and NAD+ solution in a cuvette.
-
Initiate the reaction by adding the sample containing L-LDH.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: The enzyme activity is calculated from the initial rate of the reaction (the linear portion of the absorbance vs. time curve) and is typically expressed in units per milliliter (U/mL) or units per milligram of protein (U/mg).[1][4][5][11][15][21][22][23]
Enzymatic Assay for D-Lactate Dehydrogenase Activity
Objective: To measure the activity of D-LDH in a sample.
Methodology:
-
Principle: Similar to the L-LDH assay, this assay measures the rate of conversion of D-lactate to pyruvate, coupled with the reduction of NAD+ to NADH.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH ~7.5)
-
D-lactate solution (substrate)
-
NAD+ solution (coenzyme)
-
Sample containing D-LDH
-
-
Procedure: The procedure is analogous to the L-LDH assay, with the substitution of D-lactate for L-lactate as the substrate.
-
Calculation: Enzyme activity is calculated based on the rate of NADH formation, monitored at 340 nm.[13][16]
Visualization of Metabolic Pathways and Experimental Workflows
Caption: this compound Metabolism via the Cori Cycle.
Caption: D-Lactic Acid Metabolism and Potential Toxicity.
Caption: Experimental Workflow for Lactate Analysis.
Physiological and Pathophysiological Implications
This compound
Under normal physiological conditions, this compound is an important metabolic fuel. It is efficiently utilized by various tissues, including the heart and brain, and its levels are tightly regulated.[24] However, excessive accumulation of this compound can lead to lactic acidosis, a condition characterized by a drop in blood pH, which is often associated with severe illness or intense physical exertion.
D-Lactic Acid
The accumulation of D-lactic acid can lead to D-lactic acidosis, a distinct clinical syndrome characterized by metabolic acidosis and neurological symptoms such as confusion, ataxia, and slurred speech.[1][13][25] Experimental studies in animal models have shown that D-lactate has a direct neurotoxic effect that is independent of the accompanying acidosis.[8] Furthermore, research indicates that D-lactate is a poor respiratory substrate for brain and heart mitochondria and can inhibit the utilization of pyruvate and L-lactate in these tissues, potentially contributing to its toxicity.[14]
Conclusion
The metabolic pathways of this compound and D-lactic acid are markedly different in mammals. This compound is an integral part of normal energy metabolism, efficiently produced and consumed by the body. In contrast, D-lactic acid is primarily a product of gut microbial metabolism, and its inefficient clearance by mammalian enzymes can lead to its accumulation and subsequent toxicity, particularly affecting the central nervous system. A thorough understanding of these distinct pathways is crucial for researchers and clinicians in the fields of metabolic diseases, toxicology, and critical care medicine. Further research into the specific kinetics of human D-α-hydroxy acid dehydrogenase and tissue-specific metabolic rates of D-lactic acid will provide a more complete picture of its physiological and pathological roles.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate transport and transporters: general principles and functional roles in brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 4. Transport of L-Lactate, D-Lactate, and glycolate by the LldP and GlcA membrane carriers of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactate dehydrogenase D is a general dehydrogenase for D-2-hydroxyacids and is associated with D-lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D- and L-lactate dehydrogenases during invertebrate evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transport of lactate and other monocarboxylates across mammalian plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] D-Lactic acid-induced neurotoxicity in a calf model. | Semantic Scholar [semanticscholar.org]
- 14. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sserc.org.uk [sserc.org.uk]
- 18. researchgate.net [researchgate.net]
- 19. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. D-Lactic acid-induced neurotoxicity in a calf model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Lactic Acid Quantification Methods: From Established Assays to Novel Biosensors
For researchers, scientists, and drug development professionals, the accurate quantification of L-lactic acid is crucial for understanding cellular metabolism, disease pathogenesis, and drug efficacy. This guide provides a detailed comparison of established and emerging methods for this compound quantification, supported by experimental data and detailed protocols.
This compound, a key metabolite in glycolysis, is increasingly recognized as an important signaling molecule in various physiological and pathological processes, including cancer metabolism and immune responses.[1] Consequently, the demand for robust and sensitive quantification methods is growing. This guide compares the performance of traditional enzymatic assays, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) with a novel electrochemical biosensor technology.
Performance Comparison of this compound Quantification Methods
The selection of an appropriate this compound quantification method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the ability to distinguish between lactate isomers. The following tables summarize the key performance characteristics of the discussed methods.
| Method | Principle | Linear Range | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (L-LDH) | Spectrophotometric measurement of NADH production during the oxidation of this compound to pyruvate by L-lactate dehydrogenase (L-LDH).[2] | 0.3 - 30 µg per assay[3] | 0.214 mg/L[3] | High | High specificity for this compound, relatively low cost, and suitability for high-throughput screening.[3][4] | Potential for interference from other substances in the sample, requires sample preparation to remove interfering compounds. |
| HPLC | Chromatographic separation of this compound from other components in a sample, followed by detection using UV or electrochemical detectors.[5][6] | 0.15 - 1.5 g/L (for wine samples)[5] | 1.17 µg/L (for wine samples)[5] | Medium | High precision and accuracy, can separate L- and D-lactic acid isomers with a chiral column.[5] | Requires more extensive sample preparation, longer analysis time per sample compared to enzymatic assays. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[7] | 2 - 400 µmol/L | 0.125 µmol/L[7][8] | Medium | Very high sensitivity and specificity, considered a gold standard for accuracy.[7] | High instrument cost, requires specialized expertise for operation and data analysis.[9] |
| Electrochemical Biosensor | Utilizes an immobilized enzyme (e.g., lactate oxidase) that reacts with this compound to produce an electrical signal proportional to its concentration.[10][11] | 1 - 50 mM (in sweat)[12] | 0.11 mM (in sweat)[12] | High (potential for real-time monitoring) | Rapid analysis, portability, and potential for real-time, continuous monitoring.[11][12] | Susceptible to interference, may require frequent calibration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and laboratory conditions.
Enzymatic this compound Quantification (L-LDH Method)
This protocol is based on the spectrophotometric measurement of NADH production.
Materials:
-
Glycylglycine buffer (pH ~10.0)
-
L-Glutamic acid
-
Nicotinamide adenine dinucleotide (NAD+)
-
Glutamate-pyruvate transaminase (GPT)
-
L-lactate dehydrogenase (L-LDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
Procedure:
-
Sample Preparation: Prepare samples to ensure the this compound concentration falls within the assay's linear range (0.3-30 µg per cuvette).[3] Dilution with distilled water is typically sufficient.
-
Reaction Mixture Preparation: In a cuvette, mix the following in order:
-
1.00 mL Glycylglycine buffer with L-glutamic acid
-
0.20 mL NAD+ solution
-
0.02 mL GPT suspension
-
0.20 mL Sample solution
-
1.00 mL Water
-
-
Initial Absorbance Reading (A1): Mix the contents of the cuvette thoroughly and measure the absorbance at 340 nm after approximately 3 minutes.
-
Initiate Reaction: Add 0.02 mL of L-LDH suspension to the cuvette, mix, and incubate for 5-10 minutes at room temperature.
-
Final Absorbance Reading (A2): Measure the final absorbance at 340 nm.
-
Calculation: The concentration of this compound is calculated based on the change in absorbance (A2 - A1) after correcting for the blank.
HPLC Quantification of this compound
This protocol describes a general method for the separation and quantification of this compound. A chiral column is required for the separation of L- and D-isomers.
Materials:
-
HPLC system with a UV or electrochemical detector
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC R)
-
Mobile phase (e.g., aqueous solution of CuSO4 for chiral separation in wine samples)[5]
-
This compound standard solutions
-
Sample filtration devices (e.g., 0.45 µm syringe filters)
Procedure:
-
Sample Preparation: Dilute and filter the sample to remove particulates. For complex matrices, solid-phase extraction may be necessary.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standards and samples onto the column.
-
Run the analysis using an isocratic or gradient elution method.
-
Detect the this compound peak at the appropriate wavelength (e.g., 254 nm for derivatized lactic acid).[5]
-
-
Quantification: Create a standard curve by plotting the peak area of the standards against their concentrations. Determine the this compound concentration in the samples by interpolating their peak areas on the standard curve.
LC-MS/MS Quantification of this compound
This protocol outlines a highly sensitive method for this compound quantification.
Materials:
-
LC-MS/MS system
-
Chiral HPLC column (e.g., Astec Chirobiotic™ R)[8]
-
Mobile phase appropriate for LC-MS/MS analysis
-
This compound standard solutions
-
Internal standard
Procedure:
-
Sample Preparation: Perform sample extraction, which may include protein precipitation and solid-phase extraction, followed by filtration.
-
Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking the matrix with known concentrations of this compound and an internal standard.
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phase.
-
Optimize the mass spectrometer parameters for the detection of this compound and the internal standard.
-
Inject the prepared standards and samples.
-
-
Data Analysis: Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
Electrochemical Biosensor for this compound Quantification
This protocol describes the principle of a novel electrochemical biosensor for this compound detection.
Materials:
-
Electrochemical biosensor with an immobilized enzyme (e.g., lactate oxidase)
-
Potentiostat
-
Phosphate buffer solution (PBS)
-
This compound standard solutions
Procedure:
-
Sensor Preparation: Prepare and calibrate the biosensor according to the manufacturer's instructions.
-
Standard Curve Generation:
-
Pipette a known volume of PBS into the sensor's reaction chamber.
-
Record the baseline electrical signal.
-
Add known concentrations of this compound standard solutions and record the change in the electrical signal (e.g., current or potential).
-
Plot the signal change against the this compound concentration to generate a standard curve.
-
-
Sample Measurement:
-
Introduce the prepared sample into the biosensor.
-
Record the electrical signal.
-
-
Quantification: Determine the this compound concentration in the sample by comparing the measured signal to the standard curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the biological context of this compound, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for the enzymatic this compound assay.
Figure 2. Experimental workflow for the electrochemical biosensor method.
Figure 3. this compound signaling via the GPR81 receptor.
Conclusion
The choice of an this compound quantification method should be guided by the specific research question and available resources. Enzymatic assays offer a cost-effective and high-throughput option for many applications. HPLC provides a robust and precise method, particularly when isomeric separation is required. LC-MS/MS remains the gold standard for sensitivity and specificity, ideal for studies requiring the highest level of accuracy. The emerging electrochemical biosensor technology presents an exciting new frontier, offering the potential for real-time, continuous monitoring of this compound dynamics in various biological systems. As research into the multifaceted roles of this compound continues to expand, the development and validation of new and improved quantification methods will be essential for advancing our understanding of its importance in health and disease.
References
- 1. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. High throughput automated colorimetric method for the screening of this compound producing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of D-lactic acid and this compound in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Biosensors based on electrochemical lactate detection: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and Enzymatic Methods for L-Lactic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of L-lactic acid is critical across a spectrum of applications, from metabolic studies to quality control in food and pharmaceutical production. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most appropriate method for your specific analytical needs.
Methodology Principles
Enzymatic Assay: This method leverages the high specificity of enzymes for this compound. The most common approach involves the enzyme L-lactate dehydrogenase (L-LDH), which catalyzes the oxidation of this compound to pyruvate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[1][2][3] The increase in NADH is directly proportional to the this compound concentration and is measured spectrophotometrically at 340 nm.[1][2][3] To drive the reaction equilibrium towards pyruvate formation, a trapping agent is often used to remove it as it is formed.[1][2] An alternative enzymatic method utilizes L-lactate oxidase (LOX), which oxidizes this compound to pyruvate and hydrogen peroxide. The hydrogen peroxide can then be measured in a subsequent colorimetric reaction.[1][4]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential distribution between a stationary phase (a column) and a mobile phase (a solvent). For this compound analysis, several HPLC methods exist, including:
-
Chiral Chromatography: This method uses a chiral stationary phase to separate the L- and D-enantiomers of lactic acid, allowing for the specific quantification of this compound.[5]
-
Reversed-Phase HPLC with Pre-column Derivatization: Lactic acid is chemically modified (derivatized) before injection into the HPLC system to enhance its detection by UV or fluorescence detectors.[6]
-
Ion-Exclusion Chromatography: This technique is suitable for separating organic acids from other sample components based on their charge.[7]
Performance Comparison
The choice between HPLC and enzymatic methods often involves a trade-off between specificity, sensitivity, throughput, and cost. The following table summarizes key performance parameters for both methods based on published data.
| Parameter | HPLC Method | Enzymatic Method |
| Linearity (R²) | >0.995[5] | >0.98[8] |
| Limit of Detection (LOD) | As low as 0.04 ng/mL (with derivatization)[6]; 1.17 µg/L (chiral)[5] | 0.05 mM[9]; 0.067 mg/L[10]; 3.8 mg/L[11] |
| Limit of Quantification (LOQ) | As low as 0.13 ng/mL (with derivatization)[6]; 3.55 µg/L (chiral)[5] | 0.16 mM[9]; 10 mg/L[11] |
| Precision (RSD%) | Repeatability: <7.0%[7] | Repeatability: 1.78% - 7.56%[10]; Intermediate Precision: 3.0% - 7.3%[11] |
| Accuracy (Recovery %) | 83.6% - 108.5%[12] | 100% - 104% (using certified reference materials)[11] |
| Specificity | Can be highly specific, especially with chiral columns or LC-MS/MS.[13] | Highly specific for the L-enantiomer.[1][10] |
| Throughput | Can be high with an autosampler. | Generally lower throughput for manual assays, but can be automated.[11] |
| Cost | Higher initial instrument cost.[12] | Lower initial equipment cost (requires a spectrophotometer).[14] Reagent kits can be expensive for large numbers of samples.[12] |
Experimental Protocols
Enzymatic Method (L-LDH)
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Reagents:
-
Buffer solution (pH 10) containing glycylglycine and L-glutamate.[2][3]
-
L-lactate dehydrogenase (L-LDH) suspension.[3]
-
This compound standard solution.
2. Sample Preparation:
-
Samples may require deproteinization or dilution depending on the matrix and expected this compound concentration.[1] For wine, direct analysis or dilution with double-distilled water may be sufficient.[3]
3. Procedure:
-
Pipette the buffer solution, NAD+ solution, GPT suspension, and sample (or standard/blank) into a cuvette.[1]
-
Mix thoroughly and incubate for approximately 5 minutes at 20-25°C.[1]
-
Read the initial absorbance (A1) at 340 nm.[1]
-
Start the reaction by adding the L-LDH solution.[1]
-
Mix and incubate for 10-20 minutes at 20-25°C, or until the reaction is complete.[1]
-
Read the final absorbance (A2) at 340 nm.
-
The difference in absorbance (A2 - A1) is proportional to the this compound concentration.
HPLC Method (Chiral Separation)
This protocol is based on a method for analyzing this compound in wine and may need adaptation for other sample types.
1. Instrumentation and Columns:
2. Reagents:
-
Mobile phase: 5mM CuSO4 aqueous solution.[5]
-
This compound and D-lactic acid standards.
3. Sample Preparation:
-
Wine samples can often be injected directly after filtration through a 0.45 µm filter.
4. Chromatographic Conditions:
-
Mobile Phase: 5mM CuSO4 aqueous solution.[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV at 254 nm.[5]
-
Column Temperature: Room temperature.[5]
5. Analysis:
-
Inject standards to create a calibration curve by plotting peak area against concentration.
-
Inject samples and quantify this compound by comparing its peak area to the calibration curve.
Visualizing the Workflows
Caption: Experimental workflows for HPLC and enzymatic analysis of this compound.
Caption: Logical comparison of HPLC and enzymatic methods for this compound analysis.
Conclusion and Recommendations
Both HPLC and enzymatic assays are robust and reliable methods for the quantification of this compound. The optimal choice depends on the specific requirements of the analysis.
Choose the HPLC method when:
-
A high throughput of samples is required, and an autosampler is available.
-
Simultaneous quantification of other organic acids is necessary.[12][15]
-
The laboratory is already equipped with HPLC instrumentation.
-
A versatile method adaptable to various sample matrices is needed.
Choose the enzymatic assay when:
-
High specificity for this compound is the primary concern.[14]
-
Analyzing a limited number of samples where high throughput is not a priority.[14]
-
Access to an HPLC system is limited, but a spectrophotometer is readily available.[14]
-
Standardized enzymatic methods are recommended or required for the specific application (e.g., certain food analyses).[14]
Ultimately, a thorough evaluation of the laboratory's resources, sample workload, and the specific analytical question at hand will guide the selection of the most suitable method for this compound determination. For validation purposes, it is often beneficial to have access to both methods to perform cross-validation and ensure the accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactic Acid - enzymatic method (Type-II) | OIV [oiv.int]
- 3. oiv.int [oiv.int]
- 4. labtest.com.br [labtest.com.br]
- 5. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic colorimetric method for turn-on determination of this compound through indicator displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. libios.fr [libios.fr]
- 11. Validation of Enzytec™ Liquid this compound for Enzymatic Determination of this compound in Selected Foods and Beverages: Official Method 2024.07 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of L-Lactic Acid Levels in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic phenotype of cell lines is crucial for experimental design and data interpretation. One key metabolic indicator is the level of L-Lactic acid, a byproduct of glycolysis. This guide provides a comparative analysis of this compound levels in various cell lines, supported by experimental data and detailed protocols.
Malignant transformation of normal cells often leads to increased glucose uptake and lactate formation, even under normoxic conditions, a phenomenon known as the "Warburg Effect".[1] This metabolic reprogramming is a hallmark of many cancer cells.[2] Consequently, cancer cells typically exhibit higher rates of this compound production compared to their non-cancerous counterparts. The accumulation of lactate in the tumor microenvironment has been linked to cancer progression, metastasis, and resistance to therapy.[3][4]
Comparative this compound Levels in Cell Culture Supernatants
The following table summarizes reported this compound concentrations in the culture media of various cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions such as cell density, culture medium, and incubation time.
| Cell Line | Description | Extracellular this compound Concentration (mM) | Reference |
| HeLa | Human cervical cancer | Approximately 16.24 ± 1.30 mM at high cell density after 48h.[5] | [5][6] |
| MCF7 | Human breast adenocarcinoma (luminal A) | Exhibits high expression of the lactate transporter MCT1, suggesting significant lactate uptake and metabolism.[4] | [4] |
| MDA-MB-231 | Human breast adenocarcinoma (basal-like) | Characterized by high lactate production. | [4] |
| MCF 10A | Non-tumorigenic human breast epithelial | Lower lactate metabolism compared to MCF7 cancer cells. | [4] |
| Caco-2 | Human colorectal adenocarcinoma | Used in studies to evaluate cell adhesion of lactic acid bacteria.[7] | [7] |
Experimental Protocols for this compound Quantification
The quantification of this compound in biological samples is commonly achieved using colorimetric or fluorometric enzyme-based assays. These assays rely on the oxidation of L-lactate by lactate dehydrogenase (LDH), which generates a product that can be measured.[8]
General Protocol: Colorimetric this compound Assay for Cell Culture Supernatant
This protocol provides a generalized procedure for the determination of this compound levels in cell culture media. For optimal results, it is recommended to follow the specific instructions provided with a commercial L-Lactate Assay Kit.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm[8][9]
-
L-Lactate Assay Kit (containing L-Lactate Standard, Assay Buffer, Enzyme Mix, and Substrate Mix/Probe)[9][10]
-
Single and multichannel pipettes
-
Sterile pipette tips
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM L-Lactate standard solution by diluting the provided stock standard in the same culture medium used for your experimental cells.
-
Perform serial dilutions of the 1 mM standard to create a standard curve ranging from approximately 0.02 mM to 1.0 mM.[9]
-
-
Sample Preparation:
-
Seed cells in a multi-well plate and culture under desired experimental conditions.
-
Collect the cell culture supernatant into microcentrifuge tubes.
-
Centrifuge the supernatant at 300 x g for 2 minutes to pellet any detached cells.[9]
-
Carefully transfer the clarified supernatant to a new tube. Samples may be assayed directly or diluted with culture medium if high lactate levels are anticipated.
-
-
Assay Reaction:
-
Add 20-50 µL of each standard and sample supernatant to separate wells of the 96-well plate. It is recommended to run samples and standards in triplicate.[9]
-
Prepare the Reaction Mix according to the kit's instructions, typically by combining the Assay Buffer, Enzyme Mix, and Substrate Mix/Probe. Protect the Reaction Mix from light.[9]
-
Add 80-100 µL of the Reaction Mix to each well containing standards and samples. Use a multichannel pipette for simultaneous addition to minimize timing variations.[9]
-
-
Incubation:
-
Incubate the microplate at 37°C for 30 minutes.[9] To prevent evaporation, it is advisable to use a plate sealer.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the average absorbance for each standard and sample.
-
Subtract the absorbance of the 0 mM standard (blank) from all other readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a linear standard curve.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.
-
Visualizing Metabolic Pathways and Experimental Procedures
Diagrams can aid in understanding the underlying biological processes and experimental steps.
Caption: Simplified diagram of the Warburg effect.
Caption: General workflow for this compound measurement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. droracle.ai [droracle.ai]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. High extracellular lactate causes reductive carboxylation in breast tissue cell lines grown under normoxic conditions | PLOS One [journals.plos.org]
- 5. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of solid-state fermentation conditions for high β-galactosidase-producing lactic acid bacteria and its application in low-lactose dairy products [frontiersin.org]
- 8. fn-test.com [fn-test.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sciencellonline.com [sciencellonline.com]
L-Lactic Acid vs. Pyruvate: A Comparative Guide to Cellular Energy Substrates
Published: December 14, 2025
For decades, pyruvate has been viewed as the primary glycolytic fuel for mitochondrial respiration. However, a growing body of evidence highlights L-lactic acid (lactate) not as a metabolic waste product, but as a crucial and often preferred energy substrate in various tissues.[1][2][3] This guide provides an objective, data-driven comparison of lactate and pyruvate as cellular energy sources, summarizing key performance differences and detailing the experimental protocols required for their evaluation.
Metabolic Pathways: Distinct Entry Points to the TCA Cycle
The utilization of pyruvate and lactate by mitochondria involves different transport and enzymatic steps. Pyruvate, the end-product of glycolysis in the cytoplasm, is transported into the mitochondrial matrix where the pyruvate dehydrogenase complex (PDC) catalyzes its oxidative decarboxylation to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[4][5][6]
L-Lactate's role as a direct mitochondrial fuel is explained by the "intracellular lactate shuttle" hypothesis.[1][7][8] This model posits that lactate is transported from the cytoplasm into the mitochondrial intermembrane space and then across the inner mitochondrial membrane via a monocarboxylate transporter (MCT).[1][9] Within the mitochondrial matrix, a mitochondrial lactate dehydrogenase (mLDH) oxidizes lactate to pyruvate. This reaction simultaneously generates NADH from NAD+, directly supplying reducing equivalents to the electron transport chain, in addition to the pyruvate supplied to the PDC.[1]
Caption: Metabolic pathways for Pyruvate and L-Lactate utilization.
Performance Comparison: Mitochondrial Respiration
The metabolic efficiency of lactate and pyruvate varies significantly across different tissue types. Data from studies on isolated rat mitochondria reveal these distinct profiles. The following table compares the maximal ADP-stimulated respiration (State 3), the basal or LEAK respiration (State 4), and the Respiratory Control Index (RCI), a key indicator of mitochondrial health and coupling.
Table 1: Comparison of Mitochondrial Respiration Rates with L-Lactate vs. Pyruvate
| Tissue Type | Substrate | State 3 Respiration (nmol O₂/min/mg) | State 4 Respiration (nmol O₂/min/mg) | Respiratory Control Index (RCI) |
| Heart | L-Lactate | 345 ± 21 | 35 ± 3 | 9.9 ± 0.5 |
| Pyruvate | 310 ± 18 | 33 ± 2 | 9.4 ± 0.4 | |
| Liver | L-Lactate | 120 ± 9 | 25 ± 2 | 4.8 ± 0.3 |
| Pyruvate | 115 ± 8 | 24 ± 2 | 4.8 ± 0.3 | |
| Skeletal Muscle | L-Lactate | 250 ± 15 | 28 ± 2 | 8.9 ± 0.6 |
| Pyruvate | 225 ± 14 | 27 ± 2 | 8.3 ± 0.5 |
Data derived from studies on isolated rat mitochondria. Values are presented as mean ± SEM.[1]
These results demonstrate that in these mitochondrial preparations, lactate supports respiration at rates comparable to, or even exceeding, those of pyruvate across all three tissue types.[1]
Regulatory Mechanisms: The Pyruvate Dehydrogenase Complex (PDC)
The flux of pyruvate into the TCA cycle is tightly controlled by the pyruvate dehydrogenase complex (PDC).[10][11] The activity of PDC is regulated by a phosphorylation/dephosphorylation cycle. Pyruvate dehydrogenase kinases (PDKs) phosphorylate and inactivate the complex, while pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate it. High mitochondrial ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK activity, thereby inhibiting PDC. Conversely, high levels of pyruvate inhibit PDK, leading to PDC activation.[12][13][14] This regulation ensures that pyruvate oxidation is matched to the cell's energetic state.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).
Experimental Protocols: Assessing Cellular Bioenergetics
Accurate comparison of mitochondrial substrates requires robust and reproducible experimental designs. The Seahorse XF Analyzer is a standard tool for measuring real-time cellular bioenergetics by determining the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Protocol: Seahorse XF Mito Stress Test for Substrate Comparison
This protocol outlines the steps to compare cellular respiration using either L-lactate or pyruvate as the primary substrate.
1. Cell Preparation:
-
Seed cells at an optimized density in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator.
2. Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in a 37°C non-CO₂ incubator.
-
Prepare the assay medium. For substrate comparison, use a base medium (e.g., DMEM) lacking glucose, pyruvate, and glutamine. Create two separate media:
-
Lactate Medium: Base medium supplemented with 10 mM L-Lactate and 2 mM Glutamine.
-
Pyruvate Medium: Base medium supplemented with 10 mM Pyruvate and 2 mM Glutamine.
-
-
One hour before the assay, wash the cells and replace the culture medium with the appropriate pre-warmed assay medium (Lactate or Pyruvate).
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes.
3. Seahorse XF Analyzer Assay:
-
Load the hydrated sensor cartridge with compounds for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.5 µM).
-
Port B: FCCP (uncoupling agent, e.g., 1.0 µM).
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors, e.g., 0.5 µM).
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the assay.
4. Data Analysis:
-
The assay measures OCR at baseline and after each injection.
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Proton Leak: The remaining OCR after oligomycin injection.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
Caption: Workflow for assessing mitochondrial function.
Conclusion
The long-held view of pyruvate as the sole glycolytic substrate for mitochondria is an oversimplification. Compelling evidence establishes L-lactate as a highly efficient and, in some tissues, preferred energy source that can support mitochondrial respiration at rates equivalent to or greater than pyruvate.[1] This is largely facilitated by the intracellular lactate shuttle, which allows for direct mitochondrial uptake and oxidation of lactate.[7][8] For researchers in metabolism and drug development, understanding the distinct roles and regulation of both lactate and pyruvate is critical for accurately interpreting cellular bioenergetics and developing targeted therapeutic strategies. The choice of energy substrate in experimental models is not a trivial detail but a critical variable that can profoundly influence metabolic assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 6. Khan Academy [khanacademy.org]
- 7. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Intracellular Shuttle: The Lactate Aerobic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of L-Lactic Acid and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
L-lactic acid, long considered a mere byproduct of anaerobic glycolysis, is now recognized as a critical signaling molecule, or "lactormone," that modulates a variety of physiological and pathological processes. Its primary receptor, G-protein-coupled receptor 81 (GPR81 or HCAR1), has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and cancer. This guide provides an objective comparison of the biological activity of this compound with its synthetic analogues, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Data Presentation: Comparative Bioactivity at the GPR81 Receptor
The biological activity of this compound and its analogues is often quantified by their potency (EC50) in activating the GPR81 receptor. The following table summarizes the reported EC50 values for this compound and several synthetic analogues. A lower EC50 value indicates a higher potency.
| Compound | Analogue Type | GPR81 EC50 (µM) | Key Findings |
| This compound | Endogenous Ligand | 1000 - 7000[1] | The natural and most physiologically relevant agonist for GPR81.[2] |
| D-Lactic Acid | Enantiomer | Less efficient partial agonist | Exhibits anti-inflammatory effects, potentially through GPR81.[3] |
| 3,5-Dihydroxybenzoic Acid (3,5-DHBA) | Synthetic Agonist | ~150[4] | A specific agonist for GPR81, often used as a tool to study its function in vitro and in vivo.[4][5] |
| 3-Chloro-5-hydroxybenzoic Acid | Synthetic Agonist | ~16[6] | A potent and selective GPR81 agonist with observed in vivo effects on lipolysis.[6] |
| 3-Hydroxybenzoic Acid | Synthetic Agonist | Weak agonist | Also demonstrates activity at the GPR109a receptor. |
| 3-OBA (3-hydroxy-butyrate) | Synthetic Antagonist | - | Used to block the lactate/GPR81 pathway.[7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and its analogues are provided below.
GPR81 Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate the GPR81 receptor, which is a Gi-coupled receptor. Activation of Gi-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle: The assay measures changes in intracellular cAMP levels in cells expressing the GPR81 receptor. A decrease in cAMP in response to the test compound indicates agonist activity.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GPR81 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: Test compounds (this compound, synthetic analogues) are prepared in a suitable buffer at various concentrations.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin, an activator of adenylyl cyclase, is added to all wells (except for the basal control) to induce a high level of cAMP.
-
Test compounds are added to the wells at different concentrations.
-
The plates are incubated at room temperature to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as an AlphaScreen or HTRF-based assay. In these assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the well.
-
Data Analysis: The data is normalized to the forskolin-only control (100% cAMP) and the basal control (0% cAMP). EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Inhibition of Lipolysis Assay in Adipocytes
This assay measures the ability of GPR81 agonists to inhibit the breakdown of triglycerides (lipolysis) in adipocytes.
Principle: Activation of GPR81 in adipocytes inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced activation of hormone-sensitive lipase (HSL), a key enzyme in lipolysis. This results in a decrease in the release of glycerol and free fatty acids (FFAs) from the adipocytes.
Methodology:
-
Adipocyte Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Lipolysis Induction:
-
Differentiated adipocytes are washed and incubated in a buffer containing a lipolytic stimulus, such as isoproterenol (a β-adrenergic agonist) or forskolin, to stimulate cAMP production and induce lipolysis.
-
-
Compound Treatment: Test compounds (this compound, synthetic analogues) are added to the wells at various concentrations along with the lipolytic stimulus.
-
Incubation: The cells are incubated for a defined period (e.g., 1-3 hours) to allow for lipolysis to occur.
-
Measurement of Glycerol or FFA Release:
-
Glycerol Measurement: An aliquot of the culture medium is collected, and the glycerol concentration is determined using a colorimetric or fluorometric assay kit. These kits typically involve enzymatic reactions that produce a detectable signal proportional to the glycerol concentration.[10][11]
-
FFA Measurement: Alternatively, the concentration of FFAs released into the medium can be measured using a specific assay kit.[12]
-
-
Data Analysis: The amount of glycerol or FFA released is normalized to the stimulated control (100% lipolysis). The inhibitory concentration 50 (IC50) values are calculated from the concentration-response curves.
Mandatory Visualizations
GPR81 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound and its agonists through the GPR81 receptor.
Caption: GPR81 signaling cascade initiated by this compound or synthetic agonists.
Experimental Workflow: GPR81 Activation Assay
This diagram outlines the key steps in determining the agonist activity of a compound at the GPR81 receptor.
Caption: Workflow for a cell-based GPR81 activation assay measuring cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. saibou.jp [saibou.jp]
- 11. zen-bio.com [zen-bio.com]
- 12. resources.amsbio.com [resources.amsbio.com]
A Researcher's Guide to Assessing the Purity of Commercially Available L-Lactic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available L-Lactic acid, complete with experimental protocols and supporting data to aid in the selection of fit-for-purpose analytical strategies.
This compound, a chiral molecule, is a key starting material in the synthesis of biodegradable polymers like polylactic acid (PLA) and various active pharmaceutical ingredients (APIs). Its utility in these applications is critically dependent on its purity, both in terms of chemical impurities and the enantiomeric excess of the L-isomer. This guide outlines the common impurities found in commercial this compound and details the primary analytical techniques used to quantify them.
Understanding Potential Impurities
Commercial this compound is typically produced through the fermentation of carbohydrates.[1] This process can introduce a variety of impurities that may impact downstream applications. These impurities can be broadly categorized as:
-
D-Lactic Acid: The D-enantiomer is a common impurity that can significantly affect the physical and mechanical properties of PLA polymers.
-
Residual Sugars: Unconverted starting materials such as glucose can remain in the final product.
-
Other Organic Acids: Byproducts of fermentation can include other carboxylic acids.[2]
-
Water: Lactic acid is hygroscopic and its water content needs to be accurately determined.[3]
-
Heavy Metals and Inorganic Salts: These can originate from the raw materials or processing equipment.[4]
-
Lactide and Lactic Acid Oligomers: Formed through self-esterification, especially at elevated temperatures.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific impurity of interest, the required sensitivity, and the available instrumentation. The following table summarizes the key analytical methods and their primary applications.
| Analytical Method | Parameter Measured | Typical Performance | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) - Chiral | Enantiomeric Purity (L- and D-Lactic Acid content) | Resolution > 1.5 | High specificity for enantiomers.[5] | Can require derivatization; specialized chiral columns are needed. |
| High-Performance Liquid Chromatography (HPLC) - Achiral | Assay, Organic Acid Impurities | Linearity (R²) > 0.999 | Robust and widely available for quantifying the main component and related organic acids. | May not separate all potential impurities from the main peak without method optimization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Organic Impurities, Assay (with derivatization) | LOD/LOQ in µg/mL range | High sensitivity and specificity for volatile and semi-volatile compounds.[6] | Requires derivatization for non-volatile lactic acid; potential for thermal degradation of the analyte. |
| Acid-Base Titration | Total Acidity (Assay) | Precision < 1% RSD | Simple, inexpensive, and provides a rapid measure of total acid content.[7] | Non-specific; titrates all acidic components, not just lactic acid. |
| Karl Fischer Titration | Water Content | Accuracy ± 1% | The gold standard for water content determination; highly specific and accurate.[3][8] | Requires specialized equipment and reagents. |
| Elemental Analysis | Nitrogen, Sulfur, Chlorine Content | Detection limits in the µg/L range | Provides information on elemental impurities that can affect catalyst performance or product stability.[1] | Does not identify the specific compounds containing these elements. |
| Pharmacopeia Tests (USP/Ph. Eur.) | Limit tests for specific impurities (e.g., heavy metals, chloride, sulfate, sugars) | Pass/Fail criteria | Ensures compliance with regulatory standards for pharmaceutical use.[9] | Qualitative or semi-quantitative; may not provide precise impurity levels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their purity assessment of this compound.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the ratio of L- to D-lactic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC® R).[10]
Reagents:
-
This compound and D-Lactic acid reference standards.
-
HPLC-grade mobile phase (e.g., a solution of copper sulfate in water).[11]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of both L- and D-lactic acid in the mobile phase. Also, prepare a racemic mixture to determine the elution order and resolution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® R, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 1 mM Copper (II) Sulfate in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify the peaks for L- and D-lactic acid based on their retention times compared to the standards. Calculate the percentage of each enantiomer in the sample using the peak areas from the chromatogram.
Protocol 2: Achiral HPLC for Assay and Organic Acid Impurities
This method is used to determine the overall purity and to quantify other organic acid impurities.
Instrumentation:
-
HPLC with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column.
Reagents:
-
This compound reference standard.
-
Standards of expected organic acid impurities (e.g., acetic acid, formic acid).
-
HPLC-grade mobile phase (e.g., dilute sulfuric acid or a phosphate buffer).[2][12]
Procedure:
-
Standard Preparation: Prepare calibration standards of this compound and the potential organic acid impurities in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and sample.
-
Quantification: Determine the concentration of this compound (assay) and other organic acids by comparing their peak areas to the calibration curves.
Protocol 3: Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water in a sample.[13]
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent (e.g., HYDRANAL™-Composite 5).
-
Anhydrous methanol or a suitable solvent.
Procedure:
-
Titrator Preparation: Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
Sample Introduction: Accurately weigh the this compound sample and introduce it into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the process of assessing this compound purity, the following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Decision tree for selecting an analytical method based on the purity parameter.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of commercially available this compound, ensuring its suitability for their specific research, development, and manufacturing needs. Adherence to pharmacopeia standards is also crucial, especially for applications in the pharmaceutical industry.[9][14]
References
- 1. analytik-jena.com [analytik-jena.com]
- 2. Determination of organic acid impurities in lactic acid obtained by fermentation of sugarcane juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Evaluation of the safety and efficacy of lactic acid to reduce microbiological surface contamination on carcases from kangaroos, wild pigs, goats and sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Concurrent Lactic and Volatile Fatty Acid Analysis of Microbial Fermentation Samples by Gas Chromatography with Heat Pre-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Lactic acid USP/Ph.Eur 25LT - Actylis Lab [actylislab.com]
- 10. labcluster.com [labcluster.com]
- 11. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 12. researchgate.net [researchgate.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. LACTIC ACID USP 88%, L(+) - PCCA [pccarx.com]
Differential Effects of L- and D-Lactic Acid on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic acid, a key metabolite in cellular metabolism, exists as two stereoisomers: L-lactic acid and D-lactic acid. While structurally similar, these enantiomers exhibit distinct biological activities, particularly in the context of cell proliferation. This compound is the predominant isomer in mammals, primarily produced during glycolysis, and is increasingly recognized as a signaling molecule or "lactormone" in various physiological and pathological processes, including cancer.[1][2] D-lactic acid, on the other hand, is mainly a product of microbial metabolism and is typically present in mammals at much lower concentrations.[3] This guide provides a comparative analysis of the effects of L- and D-lactic acid on cell proliferation, supported by experimental data and detailed protocols, to aid researchers in understanding their differential roles.
Quantitative Data on Cell Proliferation
The following tables summarize the quantitative effects of L- and D-lactic acid on cell proliferation and related processes from various studies.
| Parameter | This compound | D-Lactic Acid | Cell Type/Model | Key Findings | Reference |
| Cell Mobility | 25.3% | 29.2% | Not Specified | Both enantiomers significantly increased cell repair ability compared to the control (12.6%). | [1][4] |
| Lymphocyte Proliferation | No significant increase (at 1000 or 2000 mg/kg) | Significant promotion (at 2000 mg/kg) | Mouse Spleen Lymphocytes | D-lactic acid showed a stronger immunomodulatory effect by promoting lymphocyte proliferation. | [1] |
| Cytotoxicity Threshold | Less cytotoxic at high concentrations | More cytotoxic at high concentrations (>20 mmol/L) | Rat Mesenchymal Stem Cells | High concentrations of D-lactic acid are more detrimental to cell viability. | [5] |
| Proliferation/Apoptosis Threshold | Enhances proliferation < 20 mM; Induces apoptosis > 40 mM | Enhances proliferation < 20 mM; Induces apoptosis > 40 mM | Not Specified | Both enantiomers show a similar dose-dependent switch from promoting proliferation to inducing apoptosis. | [1] |
Experimental Protocols
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of L- or D-lactic acid (typically ranging from 0.1 mM to 100 mM) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Express the results as a percentage of the control (untreated cells).
BrdU Incorporation Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.
Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific monoclonal antibody.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with L- or D-lactic acid as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the cells and add a BrdU-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye. Incubate for 1 hour at room temperature.
-
Substrate Addition and Detection:
-
For HRP-conjugated antibodies: Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
For fluorescently-conjugated antibodies: Wash the wells and measure the fluorescence intensity using a suitable microplate reader or visualize under a fluorescence microscope.
-
-
Data Analysis: Quantify the signal and express it as a fold change relative to the untreated control.
Signaling Pathways in Cell Proliferation
This compound-Mediated Proliferation
This compound is a known signaling molecule that can promote cell proliferation, particularly in cancer cells, through the activation of specific cell surface receptors and downstream pathways.[2][6] The primary receptor for L-lactate is G-protein coupled receptor 81 (GPR81).[7] Binding of L-lactate to GPR81 initiates a signaling cascade that often involves the PI3K/Akt and ERK1/2 pathways, both of which are central regulators of cell growth, survival, and proliferation.[6][8]
This compound Proliferation Pathway
D-Lactic Acid-Mediated Cellular Effects
The signaling pathways activated by D-lactic acid are less definitively linked to a direct proliferative effect compared to this compound. Research indicates that D-lactic acid can also activate the PI3K/Akt and MAPK (including ERK1/2 and p38) pathways. However, this activation has been more prominently associated with pro-inflammatory responses, such as the production of cytokines like IL-6 and IL-8. While chronic inflammation can contribute to cell proliferation, the direct mitogenic signaling of D-lactic acid is an area of ongoing investigation. It is plausible that in certain contexts, such as immune cell activation, this signaling leads to proliferation.
D-Lactic Acid Signaling Pathways
Experimental Workflow
The following diagram outlines a general workflow for comparing the effects of L- and D-lactic acid on cell proliferation.
Workflow for Proliferation Studies
Conclusion
Both L- and D-lactic acid can influence cell proliferation, but their effects and underlying mechanisms differ. This compound acts as a signaling molecule that directly promotes proliferation, particularly in cancer cells, through well-defined pathways involving the GPR81 receptor. D-lactic acid also appears to promote proliferation in certain contexts, such as with immune cells, though its signaling is more closely tied to inflammatory responses. At high concentrations, D-lactic acid exhibits greater cytotoxicity than its L-isomer. This guide provides a foundational understanding for researchers investigating the nuanced roles of these lactate enantiomers in cell biology and drug development. Further research is warranted to fully elucidate the specific signaling cascades of D-lactic acid in various cell types and its potential as a therapeutic target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Lactic Acid Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of L-Lactic acid is crucial for understanding cellular metabolism, disease states, and the efficacy of therapeutic interventions. The market offers a variety of assay kits, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available this compound assay kits, supported by key experimental data to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound Assay Kits
The selection of an appropriate this compound assay kit depends on factors such as the required sensitivity, the sample type, and the available equipment. The following table summarizes the key performance characteristics of kits from prominent manufacturers.
| Feature | Megazyme (K-LATE) | Cayman Chemical | Sigma-Aldrich (MAK329) | Abcam (ab65331) | Cell Biolabs |
| Detection Method | Spectrophotometric (Absorbance) | Fluorometric or Colorimetric | Colorimetric | Colorimetric | Fluorometric or Colorimetric |
| Assay Principle | Lactate Dehydrogenase | Lactate Dehydrogenase | Lactate Dehydrogenase | Lactate Dehydrogenase | Lactate Oxidase |
| Linear Range | 0.3 to 30 µg[1] | 25 µM - 1 mM[2] | 0.05 mM to 2 mM | 0.02 - 20 mM | Not specified |
| Sensitivity (LOD) | 0.21 mg/L[1] | Not specified | Not specified | ≤ 0.02 mM | ~1.5 µM |
| Reaction Time | ~10 min[1] | Not specified | 20 min | 30 min | Not specified |
| Wavelength | 340 nm[1] | Ex/Em = 530-540/585-595 nm (Fluorometric), 535 nm (Colorimetric)[2] | 565 nm | 450 nm | Not specified |
| Sample Types | Beverages, meat, dairy, food products, biological cultures[1] | Serum, plasma, whole blood, urine, saliva, cell culture[2] | Serum, plasma, cell media | Tissue Lysate, Urine, Plasma, Cell culture supernatant, Serum, Other biological fluids, Cell Lysate | Plasma, serum, urine, saliva, and lysate samples |
Experimental Protocols: A Closer Look
The fundamental principle behind most of these kits involves an enzymatic reaction. Understanding the core methodology is key to appreciating potential differences in their performance.
Lactate Dehydrogenase (LDH) Based Assays
A common method, employed by manufacturers such as Megazyme, Cayman Chemical, Sigma-Aldrich, and Abcam, utilizes the enzyme L-Lactate Dehydrogenase (L-LDH). In this reaction, L-LDH catalyzes the oxidation of L-lactate to pyruvate. This is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The resulting increase in NADH concentration can be measured spectrophotometrically at 340 nm or can be used to reduce a probe, generating a colorimetric or fluorometric signal.
A validation report for the Megazyme this compound Assay Kit (K-LATE) confirms its specificity for this compound. The assay's working range is between 0.3-30 µg of this compound in a cuvette, with a limit of detection of 0.067 mg/L and a limit of quantification of 0.224 mg/L in their validation study.
Lactate Oxidase Based Assays
An alternative approach, utilized by Cell Biolabs, involves the enzyme Lactate Oxidase. This enzyme oxidizes L-lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ produced then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal. This method can offer high sensitivity.
Visualizing the Workflow and Decision-Making Process
To further clarify these processes, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting the right kit.
Caption: A typical workflow for an enzymatic this compound assay.
Caption: Decision tree for selecting an this compound assay kit.
References
literature review of L-Lactic acid's role in neurodegeneration
A comprehensive review of experimental data reveals the paradoxical role of L-lactic acid in neurodegenerative diseases, acting as both a critical energy substrate and a potential neurotoxic agent. This guide provides a comparative analysis of its effects in Alzheimer's, Parkinson's, and Huntington's diseases, supported by experimental data and detailed methodologies to inform future research and therapeutic development.
This compound, long considered a mere byproduct of glycolysis, is now recognized as a pivotal molecule in brain metabolism and signaling.[1][2] Its role in neurodegeneration is complex and often contradictory, with studies demonstrating both neuroprotective and neurotoxic effects depending on its concentration, the cellular context, and the specific neurodegenerative condition.[3] This comparison guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear overview of the current understanding of this compound's involvement in neurodegeneration.
The Dual Nature of this compound: Neuroprotection vs. Neurotoxicity
This compound's function in the central nervous system is multifaceted. It serves as an energy source for neurons, particularly during periods of high synaptic activity, through the astrocyte-neuron lactate shuttle (ANLS).[1][2] Astrocytes produce lactate from glucose, which is then transported to neurons and converted to pyruvate to fuel mitochondrial respiration.[4][5] Beyond its metabolic role, this compound also acts as a signaling molecule by activating specific receptors, such as the hydroxycarboxylic acid receptor 1 (HCAR1 or GPR81), which can trigger neuroprotective pathways.[6]
However, elevated levels of this compound can be detrimental. In certain pathological conditions, high concentrations of lactate can lead to excitotoxicity, oxidative stress, and neuronal death.[3] The dysregulation of lactate metabolism has been implicated in several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1]
Comparative Analysis of this compound's Role in Neurodegenerative Diseases
To facilitate a clear comparison, the following tables summarize quantitative data from key experimental studies investigating the effects of this compound in models of Alzheimer's, Parkinson's, and Huntington's diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, evidence suggests that this compound may have a protective role, particularly in the context of physical exercise.[7][8][9]
| Experimental Model | This compound Concentration | Duration of Treatment | Key Findings | Reference |
| SAMP8, Aβ1-42 injection, and 5xFAD mouse models | Treadmill exercise-induced or exogenous sodium L-lactate | Varies with exercise protocol | Improved cognitive performance and increased synapse-associated protein expression. | [7][8][9] |
| Primary cortical neurons (mouse) | 10 mM | Co-treatment with glutamate | Decreased glutamate-induced neuronal death from 65% to 32%. | [10][11] |
| Human cortical astrocytes and SH-SY5Y cells | Not specified | Not specified | Increased BDNF expression. | [12] |
Parkinson's Disease
In Parkinson's disease, the role of astrocytes and the astrocyte-neuron lactate shuttle is crucial for protecting dopaminergic neurons from energy depletion and oxidative stress.[13][14]
| Experimental Model | This compound Related Intervention | Duration of Treatment | Key Findings | Reference |
| Not specified | Astrocyte-neuron lactate shuttle | Not applicable | Astrocytes release lactate to preserve neurons from energy depletion. | [13] |
| Not specified | Astrocyte function | Not applicable | Astrocytes protect dopaminergic neurons through various mechanisms, including metabolic support. | [14][15] |
Huntington's Disease
In Huntington's disease, altered lactate metabolism and transport are key features, contributing to the overall metabolic failure observed in neurons.[16][17][18]
| Experimental Model | This compound Related Intervention | Duration of Treatment | Key Findings | Reference |
| HdhQ7/111 cells (HD model) | Ascorbic acid stimulation | Not specified | Ascorbic acid failed to stimulate lactate uptake due to decreased GLUT3 expression. | [16][17][18] |
| R6/2 mice and HD patients | Not specified | Not applicable | Increased lactate concentrations observed in the brain and blood. | [19][20] |
Signaling Pathways and Experimental Workflows
The intricate signaling pathways governing this compound's effects and the workflows of key experiments are visualized below using Graphviz.
Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS).
Caption: Dual signaling roles of this compound.
Caption: A generalized experimental workflow.
Detailed Experimental Protocols
A comprehensive understanding of the experimental findings requires a detailed look at the methodologies employed. Below are summaries of key experimental protocols cited in this review.
In Vitro Neurotoxicity/Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured in neurobasal medium supplemented with B27 and glutamine. For cell line studies, PC12 cells are often used and differentiated with nerve growth factor.[3]
-
This compound Treatment: A stock solution of this compound is prepared and diluted in the culture medium to the desired final concentrations (e.g., 0-8 mM).[3]
-
Excitotoxicity Induction: To model excitotoxicity, cells are exposed to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 2 minutes).[10][11]
-
Viability Assessment: Neuronal death is quantified using methods like propidium iodide (PI) exclusion assay followed by flow cytometry or fluorescence microscopy.[3] The percentage of PI-positive cells indicates the level of cell death.
Animal Models and Behavioral Analysis
-
Animal Models: Mouse models of Alzheimer's disease such as SAMP8, 5xFAD, or mice injected with Aβ1-42 are commonly used.[7][8][9]
-
L-Lactate Administration: Sodium L-lactate can be administered systemically (e.g., via intraperitoneal injection) to mimic the effects of exercise-induced lactate increase.[7][8]
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests like the Morris water maze, which evaluates spatial learning and memory.[7]
-
Tissue Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) is collected for molecular analysis, such as Western blotting for synaptic proteins or transcriptomic analysis.[7]
Measurement of Lactate Transport
-
Cell Lines: HdhQ7/111 cells, a cellular model of Huntington's disease, are used to study lactate transport.[16][17]
-
Radioactive Tracer Uptake: The function of monocarboxylate transporters (MCTs) is evaluated by measuring the uptake of radiolabeled this compound.
-
Fluorescent Lactate Sensor: Genetically encoded fluorescent sensors, such as Laconic, can be used to visualize real-time changes in intracellular lactate concentrations.[16][17]
Conclusion
The role of this compound in neurodegeneration is a complex and context-dependent phenomenon. While it is a vital energy substrate for neurons and can initiate neuroprotective signaling pathways, its accumulation can also trigger neurotoxic cascades. For researchers and drug development professionals, understanding this duality is critical. The comparative data and experimental protocols presented in this guide highlight the need for further research to delineate the precise mechanisms that determine whether this compound acts as a friend or foe in the context of specific neurodegenerative diseases. A deeper understanding of lactate metabolism and signaling in the brain will be instrumental in developing novel therapeutic strategies that can harness its beneficial effects while mitigating its potential harm.
References
- 1. Lactate metabolism in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated L-lactate Promotes Major Cellular Pathologies Associated with Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Lactate links exercise to synaptic protection and cognitive enhancement in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate links exercise to synaptic protection and cognitive enhancement in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer Disease | Lactate links exercise to synaptic protection and cognitive enhancement in Alzheimer’s disease models | springermedicine.com [springermedicine.com]
- 10. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade [ouci.dntb.gov.ua]
- 11. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to characterize lactate turnover in aging and Alzheimer’s disease; the LEAN study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Focus on Astrocyte Contribution to Parkinson’s Disease Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Altered lactate metabolism in Huntington's disease is dependent on GLUT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Altered lactate metabolism in Huntington's disease is dependent on GLUT3 expression [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Huntington’s Disease and Striatal Signaling [frontiersin.org]
Safety Operating Guide
A Guide to the Safe Disposal of L-Lactic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Lactic Acid, ensuring the protection of personnel and the environment.
Core Principles of this compound Waste Management
The primary rule for the disposal of this compound, as with any chemical, is to adhere to local, regional, and national regulations.[1][2][3][4] Waste materials should be left in their original containers whenever possible and should not be mixed with other waste.[2] It is crucial to prevent this compound from entering drains, sewers, surface water, or ground water.[5][6][7][8][9]
Disposal Procedures for this compound
The appropriate method for disposing of this compound depends on the quantity and concentration of the waste.
Small Quantities:
For small spills or quantities of this compound, a neutralization and dilution procedure may be permissible for disposal down the sanitary sewer, provided it is allowed by local regulations.[10]
Large Quantities or Contaminated Waste:
For larger volumes or if the this compound is contaminated with other hazardous materials, in-lab treatment is not recommended.[10] In these instances, the waste must be collected in a suitable, labeled container and disposed of through a licensed professional waste disposal service or an approved waste disposal plant.[2][7][10][11]
Quantitative Data for this compound Neutralization
| Parameter | Guideline |
| Target pH for Neutralization | 5 - 9 |
Note: This data is provided as a general guideline. Always consult your institution's specific protocols and local regulations.
Protocol for Neutralization of Small Quantities of this compound
This protocol outlines the steps for neutralizing small quantities of this compound prior to disposal. This procedure should only be performed if permitted by your local regulations and institutional safety policies.
Materials:
-
Diluted this compound solution (concentration <10%)
-
Sodium bicarbonate solution
-
pH meter or pH strips
-
Stir bar and stir plate
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
Dilution: If starting with a concentrated solution of this compound (e.g., 88%), it must first be diluted. Slowly add the concentrated acid to a large volume of cold water to achieve a concentration below 10%.[10] This step should be performed in a fume hood.
-
Neutralization: While stirring, slowly and carefully add the diluted this compound solution to a solution of sodium bicarbonate.[10]
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding the bicarbonate solution until the pH is within the target range of 5 to 9.[10]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the area should be evacuated and ventilated.[10] Personnel involved in the cleanup must wear appropriate PPE.[10] The spill should be contained and absorbed with an inert material such as sand or earth.[1][10] The absorbed material should then be collected into a suitable, closed container for disposal.[1][7][10][11] The affected area should be thoroughly cleaned with water.[10] For large spills, prevent the material from entering drains and waterways.[1][5][8][9]
References
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fortrexsolutions.com [fortrexsolutions.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. geneseo.edu [geneseo.edu]
- 8. ingredi.com [ingredi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling L-Lactic Acid
This guide provides comprehensive safety protocols, handling procedures, and disposal plans for laboratory professionals working with L-Lactic Acid. Adherence to these guidelines is crucial for ensuring personal safety and proper management of this chemical. This compound is a corrosive substance that can cause skin irritation or severe burns and serious eye damage, depending on its concentration.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure to this compound. All PPE should be inspected for integrity before each use.[1]
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. For higher-risk operations, an 8-inch minimum face shield is recommended.[1][2] | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Chemical-resistant protective gloves (e.g., Butyl rubber, nitrile, or neoprene).[1][2][3] An acid-resistant, long-sleeved lab coat or a chemical-resistant apron is also essential.[1][3] | Gloves should be tested according to standards like EN 374.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate or if vapors or mists are generated, use a NIOSH/MSHA or EN 149 approved respirator.[1][4] | Respirator cartridges should be appropriate for organic acids (e.g., type ABEK - EN 14387).[1][2] |
Operational Plan: Handling this compound
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for its safe use in a laboratory setting.
Step-by-Step Handling Procedure
-
Preparation :
-
Donning PPE :
-
Inspect and wear the required eye/face protection, gloves, and lab coat.[1]
-
-
Dispensing and Use :
-
Post-Handling :
-
Storage :
Workflow for Safely Handling this compound
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of a spill or exposure.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical advice if skin irritation or a rash occurs.[1] |
| Ingestion | Rinse mouth with water.[1][2] Drink plenty of water. Do not induce vomiting. Call a physician or poison control center immediately.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen.[1] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth.[1] Seek immediate medical attention.[1] |
Spill Response Plan
-
Evacuate & Ventilate : Evacuate all non-essential personnel from the spill area.[1][8] Ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE : Before cleanup, don full protective gear, including a respirator if significant vapors are present.[1]
-
Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1][3][9] For larger spills, neutralization with a weak base like sodium bicarbonate may be necessary.[3]
-
Collect Waste : Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1][2]
-
Clean Area : Clean the affected area thoroughly with water.[1] Do not allow the spill or cleaning runoff to enter drains.[2]
Disposal Plan
-
Chemical Waste : this compound and materials contaminated with it must be treated as hazardous waste.[2] Disposal should be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][10]
-
Contaminated Packaging : Empty containers should be disposed of as unused product.[2][10] Do not reuse containers.
Spill Response Workflow
Caption: Emergency Workflow for this compound Spills.
References
- 1. benchchem.com [benchchem.com]
- 2. geneseo.edu [geneseo.edu]
- 3. What are the safety precautions when handling lactic acid? - Blog [zioingredients.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. How to Store Lactic Acid, Tips on this compound Storage, Keep Lactic Acid Safety | Xinghan [xhlactics.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. atpgroup.com [atpgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
